TEXAPON EVR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
172891-60-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Synonyms |
TEXAPON EVR |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Edged Sword: Unraveling the Mechanism of TEXAPON EVR in Biological Assays
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of biological assays, the pursuit of accurate and reproducible data is paramount. Surfactants, while indispensable tools for cell lysis and protein solubilization, can also be a source of significant experimental artifacts. TEXAPON EVR, a trade name for Sodium Laureth Sulfate (SLES), is a widely utilized anionic surfactant that exemplifies this duality.[1][2] This technical guide provides a comprehensive exploration of the core mechanisms of action of this compound in biological assays, offering insights for researchers, scientists, and drug development professionals to mitigate its potential interference and leverage its properties effectively.
Physicochemical Properties and Fundamental Mechanism of Action
This compound, as an anionic surfactant, possesses an amphiphilic molecular structure, characterized by a hydrophilic sulfate head group and a hydrophobic alkyl ether tail. This dual nature drives its fundamental action of reducing surface tension at interfaces.[3] In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles.[4] This behavior is central to its effects in biological systems.
The primary forces governing the interaction of this compound with biological macromolecules are electrostatic and hydrophobic interactions.[3] The negatively charged sulfate head group can engage in electrostatic interactions with positively charged residues on proteins, while the hydrophobic tail can intercalate into the hydrophobic cores of proteins or lipid bilayers.
Impact on Biological Assays: A Tale of Two Interactions
The influence of this compound in biological assays can be broadly categorized into its interactions with proteins and its effects on whole cells. Understanding these distinct yet often intertwined mechanisms is crucial for experimental design and data interpretation.
Protein-Surfactant Interactions: The Denaturation Cascade
Anionic surfactants like this compound are potent protein-denaturing agents.[3][5] The interaction is a concentration-dependent process that can significantly alter protein structure and function, thereby impacting enzyme assays, binding studies, and immunoassays.
At low concentrations, this compound monomers can bind to specific high-affinity sites on a protein.[6] As the concentration increases towards the CMC, a cooperative binding process occurs, leading to the unfolding of the protein's tertiary and secondary structures.[3][4] The hydrophobic tails of the surfactant molecules coat the unfolded polypeptide chain, forming a protein-surfactant complex.[3]
| Concentration Range | Dominant Interaction | Effect on Protein Structure | Potential Assay Interference |
| Below CMC | Monomer binding to high-affinity sites | Localized conformational changes | Altered enzyme kinetics, modulation of binding affinity |
| At/Near CMC | Cooperative binding and micelle formation | Global unfolding and denaturation | Loss of protein function, epitope masking in immunoassays |
| Above CMC | Encapsulation within micelles | Solubilization of unfolded protein | Complete loss of biological activity |
Experimental Protocol: Assessing Protein Denaturation via Circular Dichroism (CD) Spectroscopy
This protocol outlines a method to monitor changes in the secondary structure of a protein in the presence of this compound.
-
Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Surfactant Titration: Prepare a series of dilutions of this compound in the same buffer, with concentrations ranging from well below to well above its estimated CMC.
-
Sample Incubation: Mix the protein solution with each surfactant dilution and allow the samples to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
CD Spectroscopy: Acquire CD spectra for each sample in the far-UV region (typically 190-250 nm) using a quartz cuvette with a 1 mm path length.
-
Data Analysis: Monitor the changes in the CD signal at wavelengths characteristic of alpha-helical (e.g., 222 nm and 208 nm) and beta-sheet structures. A decrease in the signal intensity at these wavelengths indicates a loss of secondary structure and protein unfolding.
Caption: Workflow for analyzing protein denaturation using circular dichroism spectroscopy.
Cell-Based Assay Interference: From Membrane Perturbation to Cellular Stress
In cell-based assays, this compound's primary target is the cell membrane.[7] Its interaction with the lipid bilayer can lead to a cascade of events, ultimately resulting in cytotoxicity and confounding assay results.
Membrane Disruption: At concentrations below the CMC, this compound monomers can insert into the cell membrane, altering its fluidity and impairing its barrier function.[7][8][9] This can lead to the leakage of intracellular components and the unregulated influx of extracellular substances. At or near the CMC, the surfactant can solubilize the membrane, leading to cell lysis.[7]
| Effect | Mechanism | Concentration | Consequence in Assays |
| Loss of Viability | Monomer insertion impairs membrane barrier function | Below CMC | Inaccurate cell counts, altered cellular responses |
| Cell Lysis | Solubilization of the lipid bilayer by micelles | At or near CMC | Complete loss of cellular integrity, release of intracellular contents |
Induction of Cellular Stress Pathways: Beyond direct membrane damage, this compound can trigger specific cellular signaling pathways. Studies on the related surfactant Sodium Lauryl Sulfate (SLS) have shown that it can increase the fluidity of cell membranes, leading to an influx of intracellular calcium.[8][9][10] This elevation in calcium can, in turn, activate downstream pathways, including the production of Reactive Oxygen Species (ROS).[8][9][10]
Caption: Signaling pathway for this compound-induced Reactive Oxygen Species (ROS) production.
Experimental Protocol: Measurement of Surfactant-Induced Cytotoxicity using Trypan Blue Exclusion Assay
This protocol provides a straightforward method to quantify the cytotoxic effects of this compound on a cell population.
-
Cell Culture: Culture the desired cell line to approximately 80% confluency in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Surfactant Treatment: Prepare a range of this compound concentrations in serum-free medium. Remove the growth medium from the cells and replace it with the surfactant-containing medium. Include a vehicle control (medium without surfactant).
-
Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.
-
Cell Staining: After incubation, collect the cell suspension from each well. Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Conclusion
This compound is a powerful and cost-effective surfactant, but its use in biological assays requires a thorough understanding of its underlying mechanisms of action. Its ability to denature proteins and disrupt cell membranes can lead to significant experimental artifacts if not properly controlled. By being mindful of the concentration-dependent effects and implementing appropriate controls and validation experiments, researchers can minimize the confounding variables introduced by this surfactant. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists and drug development professionals to navigate the complexities of working with this compound, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 2. iranpetroleum.co [iranpetroleum.co]
- 3. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-surfactant interactions: a tale of many states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes [jstage.jst.go.jp]
- 9. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction to Sodium Laureth Sulfate (SLES) and its Critical Micelle Concentration (CMC)
An In-Depth Technical Guide to the Critical Micelle Concentration of Sodium Laureth Sulfate (SLES) in Aqueous Solutions
Sodium Laureth Sulfate (SLES), an anionic surfactant, is a fundamental component in a vast array of personal care and cleaning products.[1][2] Its chemical structure consists of a hydrophobic alkyl tail (typically C12, derived from dodecyl alcohol), a hydrophilic sulfate head group, and a chain of ethoxy (EO) groups situated between the tail and head. This amphiphilic nature drives its surface-active properties.[1][2] When introduced into an aqueous solution, SLES molecules initially adsorb at the air-water interface, effectively reducing the surface tension.[3]
As the concentration of SLES increases, a pivotal threshold is reached known as the Critical Micelle Concentration (CMC). The CMC is defined as the specific concentration at which the surfactant monomers begin to spontaneously self-assemble into organized aggregates called micelles.[4][5][6] Below the CMC, SLES primarily exists as individual molecules (monomers), but above this concentration, the system contains both monomers and micelles in a dynamic equilibrium.[4][7] A knowledge of the CMC is crucial for formulation science, as it dictates the concentration required for properties like detergency, emulsification, and solubilization, which are vital in drug development and scientific research.[3][4][6]
The Process of Micellization
The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic tails of the SLES monomers have a low affinity for the polar water molecules surrounding them. By aggregating, they can sequester their hydrophobic tails into the core of the micelle, minimizing their contact with water. Simultaneously, the hydrophilic sulfate head groups form the outer shell, or corona, of the micelle, maintaining favorable interactions with the aqueous environment.[8]
This aggregation only occurs above the CMC, a point where the interface is saturated with surfactant molecules and the addition of further monomers leads to a decrease in the system's free energy through micelle formation rather than further reduction of surface tension.[8] The Gibbs free energy of micellization is negative, indicating that the process is spontaneous.[9]
Factors Influencing the CMC of SLES
The precise CMC value for SLES is not fixed; it is highly sensitive to both the molecular structure of the surfactant and the properties of the aqueous medium.[8] Understanding these factors is critical for controlling and predicting surfactant behavior in various formulations.
Molecular Structure
-
Alkyl Chain Length: An increase in the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC.[10] A longer chain enhances the molecule's hydrophobicity, making it less soluble in water and promoting aggregation at lower concentrations.[10]
-
Degree of Ethoxylation (EO Groups): The number of ethoxy groups in the SLES molecule has a significant impact. Increasing the number of EO groups generally increases the hydrophilicity of the surfactant, which in turn tends to increase the CMC.[11] However, the effect can be non-monotonic.[12] The ethoxy groups also increase the space occupied by the head group, which can influence micelle shape and packing.[13]
Solution Conditions
-
Temperature: For ionic surfactants like SLES, the relationship between temperature and CMC is often non-linear, exhibiting a U-shaped curve.[14] Initially, as temperature rises, the CMC tends to decrease.[14][15] This is because increased thermal energy helps to disrupt the structured water molecules around the hydrophobic tails, favoring micellization. However, beyond a certain temperature (the minimum of the U-curve), a further increase in temperature can disrupt the micelles themselves, leading to an increase in the CMC.[15][16]
-
Presence of Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of SLES causes a significant decrease in the CMC.[10][17] The added counterions (e.g., Na+) effectively shield the electrostatic repulsion between the negatively charged sulfate head groups in the micelle corona.[16][17] This reduction in repulsion allows the surfactant molecules to aggregate more easily, thus lowering the concentration required for micelle formation.[10][18]
-
Co-solvents and Additives: The presence of organic molecules, like alcohols, can alter the CMC. Short-chain alcohols (e.g., ethanol) can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution.[10][19] Conversely, some additives can incorporate into the micelles or alter solvent properties in ways that may decrease the CMC.[20]
Quantitative CMC Data for SLES
The CMC of SLES can vary significantly based on its purity, degree of ethoxylation, and the precise conditions of the measurement. Commercial SLES products often have a distribution of ethoxy chain lengths.[6] The following table summarizes representative CMC values.
| Surfactant | Temperature (°C) | Medium | CMC (mM) | Reference |
| Sodium Lauryl Sulfate (SLS) | 25 | Water | 8.2 | [9] |
| Sodium Laureth Sulfate (SLES) | 25 | Water | ~5.2 (0.15 wt%) | [21] |
| SLES (n=1) | 25 | Water | ~2.3 | [6] |
| SLES (n=2) | 25 | Water | ~1.3 | [6] |
| SLES (n=3) | 25 | Water | ~1.0 | [6] |
| SLS | 30 | Water | ~8.3 | [19] |
| SLS | 30 | 10% Ethanol | ~7.6 | [19] |
| SLS | 30 | 20% Ethanol | ~6.9 | [19] |
Note: Sodium Lauryl Sulfate (SLS) is the unethoxylated precursor to SLES and is included for comparison. The CMC generally decreases with the initial addition of ethoxy groups.
Experimental Protocols for CMC Determination
Several well-established experimental techniques are used to determine the CMC of surfactants. These methods rely on detecting the sharp change in a particular physicochemical property of the solution that occurs at the onset of micellization.[7]
Surface Tensiometry
-
Principle: This is one of the most direct methods for CMC determination. As surfactant concentration increases, monomers adsorb at the air-water interface, causing a decrease in surface tension. Once micelles begin to form at the CMC, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[3][5]
-
Experimental Protocol:
-
A series of aqueous solutions of SLES with progressively increasing concentrations are prepared.
-
The surface tension of each solution is measured at a constant temperature using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.
-
A plot of surface tension versus the logarithm of the surfactant concentration is generated.
-
The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection point of the regression lines drawn through these two regions.[3]
-
Conductivity Measurement
-
Principle: This method is suitable for ionic surfactants like SLES. Below the CMC, SLES exists as individual ions (dodecyl ethoxy sulfate anion and a counter-ion, e.g., Na+), and the specific conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. Micelles are much larger aggregates and are less mobile than free ions; additionally, they bind a fraction of the counterions.[5] This leads to a decrease in the slope of the conductivity versus concentration plot.[5][19]
-
Experimental Protocol:
-
A stock solution of SLES is prepared and used to create a series of dilutions of known concentrations.
-
The specific conductance of each solution is measured using a calibrated conductivity meter at a controlled temperature.
-
A graph of specific conductance versus SLES concentration is plotted.
-
The graph will exhibit two linear portions with different slopes. The concentration at the point of intersection (the "break point") corresponds to the CMC.[5][19]
-
Fluorescence Spectroscopy
-
Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene. In a polar environment like water, pyrene exhibits specific fluorescence characteristics. When micelles form, the hydrophobic pyrene molecules partition into the non-polar, hydrocarbon-like core of the micelles.[5] This change in the microenvironment of the probe leads to a distinct shift in its fluorescence spectrum, which can be precisely measured.[5][22]
-
Experimental Protocol:
-
A series of SLES solutions of varying concentrations is prepared. A very small, constant amount of the fluorescent probe (e.g., pyrene) is added to each solution.
-
The solutions are allowed to equilibrate.
-
The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer.
-
A specific feature of the spectrum that is sensitive to solvent polarity (e.g., the ratio of the intensity of the first and third vibronic peaks, I₁/I₃, for pyrene) is plotted against the surfactant concentration.
-
The resulting plot is typically sigmoidal, and the CMC is determined from the midpoint of the transition.
-
Conclusion
The Critical Micelle Concentration is a fundamental parameter that defines the behavior of Sodium Laureth Sulfate in aqueous solutions. It marks the transition from individual monomeric species to the formation of self-assembled micellar structures, unlocking the surfactant's full potential for cleaning, solubilization, and emulsification. As demonstrated, the CMC is not a single value but is dynamically influenced by the surfactant's molecular architecture—notably the alkyl chain length and degree of ethoxylation—and by solution conditions such as temperature and the presence of electrolytes. For researchers, scientists, and drug development professionals, a thorough understanding and precise determination of the CMC using reliable methods like tensiometry and conductometry are essential for designing effective formulations and predicting their performance.
References
- 1. How to Make SLES Liquid: A Comprehensive Guide to the Manufacturing Process - Henan Chemger Group Corporation [chemger.com]
- 2. youtube.com [youtube.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 16. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 17. Effects of surfactant and electrolyte concentrations on bubble formation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemijournal.com [chemijournal.com]
- 20. researchgate.net [researchgate.net]
- 21. chemistryconnection.com [chemistryconnection.com]
- 22. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of TEXAPON EVR in the Research Laboratory: A Technical Guide
Disclaimer: This document provides a comprehensive overview of safety and handling precautions for TEXAPON EVR based on available data for closely related TEXAPON products, which are primarily fatty alcohol ether sulfates. A specific Safety Data Sheet (SDS) for this compound (CAS No. 172891-60-0) was not available at the time of this writing. Therefore, the following information should be used as a general guideline. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS for this compound from the manufacturer or supplier before use and to conduct a thorough risk assessment for their specific experimental protocols.
Introduction to this compound
This compound belongs to the family of anionic surfactants, specifically fatty alcohol ether sulfates. These compounds are widely utilized in various industries for their excellent detergency, emulsifying, and foaming properties. In a research and development setting, understanding the potential hazards and implementing robust safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide outlines the critical safety and handling precautions necessary when working with this compound in a research laboratory.
Hazard Identification and Classification
Based on information from related TEXAPON products, this compound is anticipated to present the following hazards:
-
Serious Eye Damage: Causes serious eye damage, with a risk of permanent injury.[1][2][3][4]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2][3]
It is not classified as a carcinogen by NTP, IARC, or OSHA.
Quantitative Data Summary
The following tables summarize the key quantitative data extrapolated from the Safety Data Sheets of various TEXAPON products. This information is crucial for risk assessment and the implementation of appropriate safety measures.
Table 1: Physical and Chemical Properties
| Property | Value |
| Physical State | White to yellowish paste or liquid |
| Odor | Odorless to mild characteristic odor |
| pH (aqueous solution) | Typically 7.0 - 9.0 (3% solution) |
| Solubility in Water | Soluble |
Table 2: Stability and Reactivity
| Parameter | Information |
| Chemical Stability | Stable under normal conditions of use and storage.[1][2] |
| Incompatible Materials | Strong oxidizing agents.[5] |
| Hazardous Decomposition Products | No hazardous decomposition products are known under normal conditions.[1] During a fire, hazardous gases may be formed.[4] |
| Hazardous Reactions | No hazardous reactions if stored and handled as prescribed.[1][2] |
Experimental Protocols: Safe Handling and Use
Adherence to strict experimental protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. Good general ventilation (typically 10 air changes per hour) should be used.[4] If there is a risk of generating aerosols or mists, use process enclosures or local exhaust ventilation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and emergency showers are readily accessible and in good working order in the immediate vicinity of the handling area.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. A face shield may also be necessary.[4] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[4] |
| Respiratory Protection | In case of insufficient ventilation or the formation of aerosols, wear suitable respiratory equipment. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing and wash it before reuse.[4]
-
Observe good industrial hygiene practices.[4]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from freezing.
Disposal
-
Dispose of waste and residues in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains, watercourses, or the soil.[4]
-
Prevent further leakage or spillage if it is safe to do so.[4]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4] |
| Skin Contact | Wash off with soap and water. Get medical attention if irritation develops and persists. Remove contaminated clothing.[4] |
| Inhalation | Move to fresh air. Call a physician if symptoms develop or persist.[4] |
| Ingestion | Rinse mouth. Get medical attention if symptoms occur. Do not induce vomiting.[4] |
Spill Response
-
Small Spills: Absorb with inert material (e.g., vermiculite, dry sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Stop the flow of material if it is safe to do so. Dike the spilled material to prevent spreading. Cover with a plastic sheet to prevent spreading. Absorb in vermiculite, dry sand, or earth and place into containers. Prevent entry into waterways, sewers, basements, or confined areas. Following product recovery, flush the area with water.[4]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
The Application of Sodium Lauryl Ether Sulfate (SLES) in Molecular Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant, is a staple in numerous commercial products for its effective foaming and cleansing properties. In the realm of molecular biology, while its close relative Sodium D Lauryl Sulfate (SDS) is more ubiquitously cited, SLES presents a viable and milder alternative for various applications. This technical guide delves into the core applications of SLES in molecular biology research, with a focus on cell lysis for protein and nucleic acid extraction. We provide detailed experimental protocols, quantitative data summaries for analogous detergents, and visualizations of key workflows and mechanisms to empower researchers in leveraging SLES for their experimental needs.
Introduction to SLES in a Molecular Biology Context
SLES is an anionic detergent characterized by a hydrophobic alkyl chain and a hydrophilic ethoxysulfate head group. This amphipathic nature allows it to disrupt the lipid bilayers of cell membranes and solubilize proteins, making it a powerful tool for releasing intracellular contents. Compared to the harsher Sodium Dodecyl Sulfate (SDS), SLES is generally considered to be less denaturing to proteins due to the presence of ethoxy groups in its structure, which provides a milder action. This property can be particularly advantageous when the integrity and functionality of the extracted proteins are of interest.
The primary applications of SLES in molecular biology research mirror those of other detergents and include:
-
Cell Lysis: Efficiently breaking open prokaryotic and eukaryotic cells to release proteins and nucleic acids.
-
Protein Solubilization: Extracting membrane-bound proteins from their native lipid environment.
-
Nucleic Acid Extraction: Aiding in the denaturation of proteins and disruption of cellular structures to facilitate the purification of DNA and RNA.
Mechanism of Action: Cell Membrane Disruption
The fundamental role of SLES in cell lysis is its ability to compromise the integrity of the cell membrane. This process can be visualized as a multi-step interaction:
-
Monomer Insertion: SLES monomers insert into the lipid bilayer of the cell membrane.
-
Membrane Saturation: As the concentration of SLES increases, the membrane becomes saturated with detergent molecules.
-
Micelle Formation: Mixed micelles composed of SLES, lipids, and membrane proteins are formed.
-
Membrane Solubilization: The continued formation of mixed micelles leads to the complete disruption and solubilization of the cell membrane, releasing the intracellular contents.
Figure 1: SLES interaction with the cell membrane leading to lysis.
Experimental Protocols
While specific, optimized protocols for SLES are not as prevalent in the literature as for SDS, the following protocols, adapted from standard methodologies, can serve as a robust starting point for researchers. It is recommended to optimize the SLES concentration for your specific cell type and downstream application.
Protein Extraction from Mammalian Cells for Western Blotting
This protocol is designed for the lysis of cultured mammalian cells to extract total protein for subsequent analysis by SDS-PAGE and Western blotting.
Materials:
-
SLES-based Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) SLES
-
Protease inhibitor cocktail (add fresh before use)
-
Phosphatase inhibitor cocktail (optional, for phosphorylation studies)
-
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Culture Preparation: Grow adherent cells in a culture dish to the desired confluency (typically 70-90%). For suspension cells, proceed to step 3.
-
Washing (Adherent Cells): Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS completely.
-
Washing (Suspension Cells): Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and discard the supernatant.
-
Cell Lysis: Add an appropriate volume of ice-cold SLES-based Lysis Buffer to the cell pellet or dish (e.g., 1 mL for a 10 cm dish).
-
Incubation: Incubate on ice for 15-30 minutes, with occasional gentle agitation.
-
Scraping (Adherent Cells): Use a cell scraper to detach the cells from the dish. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration using a suitable method such as the bicinchoninic acid (BCA) assay.
-
Storage: Store the protein lysate at -80°C for long-term use.
Figure 2: Experimental workflow for protein extraction.
Genomic DNA Extraction from Bacteria
This protocol provides a method for extracting genomic DNA from Gram-negative bacteria. For Gram-positive bacteria, a pre-treatment step with an enzyme like lysozyme is recommended to weaken the cell wall.
Materials:
-
SLES-based Lysis Buffer:
-
10 mM Tris-HCl, pH 8.0
-
100 mM EDTA, pH 8.0
-
0.5% (w/v) SLES
-
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Pellet 1-2 mL of an overnight bacterial culture by centrifugation at 10,000 x g for 2 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of TE Buffer.
-
Lysis: Add 50 µL of 10% SLES solution and 5 µL of Proteinase K (20 mg/mL). Mix gently by inverting the tube and incubate at 55°C for 1-2 hours.
-
RNase Treatment: Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume (approximately 550 µL) of phenol:chloroform:isoamyl alcohol. Mix by inverting the tube for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube.
-
DNA Precipitation: Add 2 volumes of ice-cold 100% ethanol. Mix gently by inversion until the DNA precipitates.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Carefully discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.
-
Quantification and Purity Check: Determine the DNA concentration and purity by measuring the absorbance at 260 nm and 280 nm.
Data Presentation: Expected Yields and Purity
Direct quantitative data for SLES in these specific molecular biology applications is limited in peer-reviewed literature. However, we can extrapolate expected outcomes based on data from the closely related detergent, SDS. The following tables summarize typical yields and purity metrics obtained with SDS-based protocols, which can serve as a benchmark when optimizing SLES-based methods.
Table 1: Typical Protein Yields from Mammalian Cells using a 1% SDS-based Lysis Buffer
| Cell Line | Number of Cells | Lysis Buffer Volume | Typical Protein Yield (µg) |
| HEK293 | 1 x 10⁶ | 100 µL | 150 - 250 |
| HeLa | 1 x 10⁶ | 100 µL | 200 - 300 |
| Jurkat | 1 x 10⁶ | 100 µL | 100 - 200 |
Note: Protein yield can vary significantly depending on the cell type, growth conditions, and the specific lysis protocol used.
Table 2: Typical Genomic DNA Yield and Purity from Bacteria using an SDS-based Lysis Method
| Bacterial Species | Culture Volume (OD₆₀₀≈1.0) | Typical DNA Yield (µg) | A₂₆₀/A₂₈₀ Ratio | A₂₆₀/A₂₃₀ Ratio |
| E. coli | 1.5 mL | 10 - 20 | 1.8 - 2.0 | > 1.8 |
| B. subtilis | 1.5 mL | 5 - 15 | 1.8 - 2.0 | > 1.8 |
Note: A₂₆₀/A₂₈₀ ratio is an indicator of protein contamination (a pure DNA sample has a ratio of ~1.8). The A₂₆₀/A₂₃₀ ratio is an indicator of contamination by salts and organic solvents (a pure DNA sample has a ratio of >1.8).[1][2][3]
Potential Effects on Downstream Applications and Signaling Pathways
The choice of detergent can have implications for downstream experiments. While SLES is milder than SDS, it is still an anionic detergent and can denature proteins to some extent.
-
Enzyme Assays: If the extracted protein's enzymatic activity is to be measured, it is crucial to either remove the SLES or use a concentration that does not inhibit the enzyme. Dialysis or buffer exchange columns can be used to remove the detergent.
-
PCR: Residual SLES in a DNA preparation can inhibit PCR. The ethanol precipitation and washing steps in the DNA extraction protocol are critical for removing SLES.
-
Signaling Pathways: The process of cell lysis itself, by disrupting cellular compartments and releasing various molecules, will inherently perturb signaling pathways. The use of a detergent like SLES can lead to the release of intracellular calcium, which can activate various signaling cascades.[4][5] Researchers should be mindful of these potential artifacts when interpreting data from lysed cells.
Figure 3: Potential downstream consequences of using SLES.
Conclusion
Sodium Lauryl Ether Sulfate is a versatile and effective surfactant with significant potential in molecular biology research. Its milder nature compared to SDS makes it an attractive alternative for applications where protein integrity is a concern. By understanding its mechanism of action and by adapting and optimizing standard protocols, researchers can successfully employ SLES for efficient cell lysis and the extraction of high-quality proteins and nucleic acids. As with any laboratory technique, careful consideration of the downstream applications and potential for artifacts is essential for obtaining reliable and reproducible results. This guide provides a foundational framework to facilitate the integration of SLES into the molecular biologist's toolkit.
References
- 1. Evaluation of the impact of six different DNA extraction methods for the representation of the microbial community associated with human chronic wound infections using a gel-based DNA profiling method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I determine the concentration, yield and purity of a DNA sample? [promega.jp]
- 4. ocw.ehu.eus [ocw.ehu.eus]
- 5. google.com [google.com]
Understanding TEXAPON EVR: A Technical Guide to its Surfactant Properties in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core surfactant properties of TEXAPON EVR, a commercial surfactant blend, and its application in emulsion polymerization. While specific quantitative data for the proprietary blend this compound is not publicly available, it is understood to be composed of key anionic surfactants, primarily Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES).[1][2] Consequently, this document will focus on the well-documented properties of these constituent surfactants to provide a comprehensive understanding of their role in stabilizing emulsions for polymer synthesis.
Anionic surfactants like SLS and SLES are pivotal in emulsion polymerization, a process used to create a wide range of polymers for applications in pharmaceuticals, coatings, and adhesives.[3][4] They function by reducing the interfacial tension between the water and monomer phases, facilitating the formation and stabilization of monomer droplets and polymer particles.[4][5][6]
Quantitative Surfactant Properties of SLS and SLES
The effectiveness of a surfactant in emulsion polymerization is dictated by several key parameters, including its Critical Micelle Concentration (CMC), surface tension, and Hydrophilic-Lipophilic Balance (HLB). The CMC is the concentration at which surfactant molecules begin to form micelles, which are crucial for solubilizing monomers and initiating polymerization.[7][8] Surface tension measures the ability of the surfactant to reduce the energy at the interface between two phases.[9] The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant molecule, which determines its emulsifying capability.[10][11]
Below is a summary of typical quantitative data for Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES). It is important to note that these values can be influenced by factors such as temperature, purity, and the presence of electrolytes.[8]
| Property | Sodium Lauryl Sulfate (SLS) | Sodium Lauryl Ether Sulfate (SLES) |
| Critical Micelle Concentration (CMC) | ~8 mM in water[7][8] | ~0.2 g/L (~0.7 mM)[12] |
| Surface Tension at CMC | ~25.8 mN/m[13] | Varies with ethoxylation, generally low |
| Hydrophilic-Lipophilic Balance (HLB) | 40[10][11] | Varies with ethoxylation, generally high |
Experimental Protocols
To aid researchers in the characterization of anionic surfactants for emulsion polymerization, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the measurement of CMC by determining the surface tension of surfactant solutions at various concentrations.[7][9]
Objective: To determine the concentration at which surfactant molecules begin to form micelles.
Apparatus:
-
Surface Tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)[14][15][16]
-
Precision balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the anionic surfactant (e.g., 10 g/L) in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.01 g/L to 5 g/L).
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the measuring probe (Wilhelmy plate or du Noüy ring) is thoroughly cleaned and dried between measurements.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point of inflection in the resulting curve, where the surface tension ceases to decrease significantly with increasing concentration.[9] This can be determined by the intersection of the two linear portions of the graph.
Emulsion Polymerization of a Model System (e.g., Styrene)
This protocol provides a general procedure for the emulsion polymerization of a hydrophobic monomer using an anionic surfactant.[5][6][17]
Objective: To synthesize a stable polymer latex.
Materials:
-
Monomer (e.g., Styrene)
-
Anionic Surfactant (e.g., SLS or SLES)
-
Initiator (e.g., Potassium persulfate)
-
Deionized water
-
Buffer (e.g., Sodium bicarbonate)
-
Nitrogen gas
Apparatus:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and temperature probe
-
Heating/cooling circulator
-
Monomer and initiator feed pumps
-
Beakers and graduated cylinders
Procedure:
-
To the reactor, add deionized water, buffer, and the anionic surfactant.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reactor contents to the desired reaction temperature (e.g., 70-80°C) with constant stirring.
-
In separate vessels, prepare the monomer and a solution of the initiator in deionized water.
-
Once the reactor reaches the set temperature, add a small initial portion of the monomer ("seed stage") and allow it to emulsify.
-
Add the initiator solution to start the polymerization.
-
After the initial exotherm subsides, begin the continuous feeding of the remaining monomer and initiator solution over a period of 2-4 hours.
-
Maintain the reaction temperature throughout the feed.
-
After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
The resulting product is a stable polymer latex.
Visualizing Core Concepts
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways and workflows.
Caption: Mechanism of Emulsion Polymerization Stabilized by an Anionic Surfactant.
Caption: Logical Workflow for Surfactant Selection and Characterization in Emulsion Polymerization.
References
- 1. CA2722349A1 - A formulation - Google Patents [patents.google.com]
- 2. AU2009347438A1 - Disinfectant comprising electrochemically activated water and grapefruit seed extract - Google Patents [patents.google.com]
- 3. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 4. pcimag.com [pcimag.com]
- 5. products.pcc.eu [products.pcc.eu]
- 6. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 10. What is HLB? [en.jiahua.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. clearsolutionsusa.com [clearsolutionsusa.com]
- 15. tegewa.de [tegewa.de]
- 16. commons.erau.edu [commons.erau.edu]
- 17. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
An In-depth Technical Guide to TEXAPON EVR (Sodium Laureth Sulfate) in Protein Biochemistry Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TEXAPON EVR, a trade name for Sodium Laureth Sulfate (SLES), and its applications as a powerful anionic detergent in the field of protein biochemistry. While specific research-grade preparations of SLES are common, the principles outlined here apply to the use of this compound and other SLES-based detergents in laboratory settings. This document details its physicochemical properties, its role in protein solubilization and denaturation, and its utility in experimental workflows relevant to drug discovery and development.
Introduction to this compound (SLES) as a Biochemical Tool
This compound is a commercial formulation of Sodium Laureth Sulfate (SLES), an anionic surfactant widely used in consumer products for its excellent foaming and detergent properties.[1][2] In the context of protein biochemistry, SLES, along with its close relative Sodium Dodecyl Sulfate (SDS), serves as a potent tool for cell lysis, protein solubilization, and denaturation.[3][4]
SLES is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) alkyl chain and a hydrophilic (water-attracting) sulfate ether head group. This structure allows it to interact with both non-polar and polar molecules. The presence of ethylene oxide groups in the hydrophilic head of SLES distinguishes it from SDS and can influence its properties, such as its critical micelle concentration (CMC) and denaturing potential. Its primary utility in the lab stems from its ability to disrupt cell membranes and break down the complex structures of proteins by interfering with the non-covalent forces that maintain their native conformation.[4][5][6]
Physicochemical Properties and Quantitative Data
The effectiveness of SLES as a detergent is dictated by its concentration in solution, particularly in relation to its Critical Micelle Concentration (CMC). Below the CMC, SLES molecules exist as individual monomers. As the concentration increases to and surpasses the CMC, these monomers aggregate to form thermodynamically stable structures called micelles.[4] The properties of the closely related Sodium Lauryl Sulfate (SLS) are well-studied and provide a strong reference for understanding SLES.
Table 1: Key Physicochemical Properties of Anionic Surfactants
| Property | Value (for Sodium Lauryl Sulfate - SLS) | Significance in Protein Biochemistry |
| Critical Micelle Conc. (CMC) | 8.2 mM (in pure water at 25°C)[7] | The concentration at which detergent monomers begin to form micelles. This is a critical threshold for protein denaturation and membrane solubilization. Sub-micellar concentrations can cause tertiary structure unfolding, while micellar concentrations lead to more extensive chain expansion.[5][6] |
| Molecular Weight | ~288.38 g/mol (for SLS)[1] | Important for calculating molar concentrations and preparing stock solutions. The molecular weight of SLES varies with the degree of ethoxylation. |
| Charge | Anionic | The negative charge of the sulfate head group is crucial for its denaturing activity, as it imparts a large negative charge to the protein, leading to electrostatic repulsion and unfolding. This property is fundamental to techniques like SDS-PAGE. |
| Nature | Denaturing | SLES disrupts non-covalent protein-protein and protein-lipid interactions, leading to the loss of secondary, tertiary, and quaternary protein structure.[4] This is beneficial for complete solubilization but prohibitive for studies requiring native protein function. |
Core Applications in Protein Biochemistry
One of the most common applications of SLES is in the lysis of cells and the solubilization of proteins, particularly those that are hydrophobic or embedded within cellular membranes.[3][4] Its strong denaturing properties ensure the efficient disruption of protein aggregates and the release of individual polypeptides into solution.
Mechanism of Solubilization:
-
Membrane Disruption: SLES monomers integrate into the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis.
-
Protein Binding: The hydrophobic tails of SLES bind to the hydrophobic regions of proteins. This is a key step in both solubilization and denaturation.
-
Solubilization: By coating the protein, the hydrophilic heads of the SLES molecules face the aqueous solvent, rendering the protein-detergent complex soluble in the buffer. For membrane proteins, SLES effectively replaces the native lipid environment.[4]
SLES is a potent protein denaturant, a property that is exploited in many analytical techniques.[8] The mechanism of denaturation is a multi-step process that depends heavily on the detergent concentration.
Workflow: SLES-Induced Protein Denaturation
Caption: SLES denatures proteins in a concentration-dependent manner.
This process results in a linearized polypeptide chain with a uniformly negative charge, which is the foundational principle for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Experimental Protocols
This protocol provides a method for creating a total cell lysate for applications where protein denaturation is desired, such as Western blotting.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SLES Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) SLES, 1 mM EDTA.
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell Scraper
-
Microcentrifuge
Procedure:
-
Grow cells to the desired confluency in a culture dish.
-
Place the dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate all PBS and add an appropriate volume of ice-cold SLES Lysis Buffer (e.g., 200-500 µL for a 10 cm dish). Add protease and phosphatase inhibitors to the buffer immediately before use.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications like SDS-PAGE or can be stored at -80°C.
Workflow: Cell Lysis and Protein Extraction
Caption: A typical workflow for total protein extraction using an SLES-based lysis buffer.
Role in Drug Development and Discovery
While not typically a direct therapeutic agent, SLES plays a crucial supporting role in various stages of the drug discovery pipeline.[9][10]
Table 2: Applications of SLES in Drug Development
| Stage | Application of SLES | Rationale |
| Target Identification & Validation | Used in cell lysis to prepare samples for proteomic analysis (e.g., Western blotting, mass spectrometry) to quantify target protein expression levels under different conditions.[9] | Provides complete and rapid solubilization of total cellular proteins, ensuring that even difficult-to-extract proteins are represented in the analysis. |
| Biochemical Assay Development | Can be used to solubilize recombinant membrane proteins (e.g., GPCRs, ion channels) for use in cell-free biochemical assays.[11] Also used as a denaturing control to establish assay specificity. | For some targets, removing the complexity of the cellular environment is necessary to study direct drug-target interactions. SLES can maintain the solubility of these proteins, although it typically denatures them, making it suitable for binding but not functional assays. |
| In Vitro Toxicology | Employed as a positive control for skin or eye irritation assays in non-animal testing models.[12] Its known membrane-disrupting and protein-denaturing effects provide a benchmark for assessing the irritancy potential of new chemical entities. | The well-characterized damaging effects of SLES on skin proteins and lipids make it a reliable standard for validating alternative toxicological testing methods.[2] |
| Formulation Development | Occasionally used as a solubilizing agent or excipient in preclinical formulations to improve the solubility of poorly water-soluble drug candidates for in vitro testing. | Its surfactant properties can increase the aqueous solubility of hydrophobic compounds, which is a common challenge in drug development. However, its potential for toxicity and protein denaturation limits its use in final therapeutic formulations. |
Logical Relationship: SLES in Target Validation Workflow
Caption: Use of SLES in a Western blot workflow to validate a drug's effect on a target protein.
Limitations and Important Considerations
-
Denaturing Activity: The primary limitation of SLES is that it irreversibly denatures most proteins. It is unsuitable for protocols requiring the isolation of proteins in their native, active conformation. For such applications, milder, non-ionic detergents (e.g., Triton X-100, NP-40) or zwitterionic detergents (e.g., CHAPS) are preferred.[3][4]
-
Assay Interference: SLES can interfere with certain downstream applications. For example, its presence can be problematic for some enzymatic assays and mass spectrometry analyses. It can also cause artifactual precipitation in techniques like immunoelectrophoresis.[13]
-
Purity: Commercial preparations like this compound are often produced for industrial use and may contain impurities that could interfere with sensitive biochemical experiments. The use of high-purity, research-grade SLES is recommended for reproducible scientific results.
Conclusion
This compound, as a formulation of SLES, is a powerful and cost-effective detergent for specific applications in protein biochemistry. Its exceptional ability to lyse cells and solubilize a wide range of proteins makes it an indispensable tool for analytical techniques that rely on protein denaturation, such as SDS-PAGE and Western blotting. Researchers and drug development professionals can leverage its properties effectively in target validation and in vitro toxicological studies, provided they remain mindful of its denaturing nature and select its use for appropriate experimental contexts. When native protein activity is paramount, alternative non-denaturing detergents should be employed.
References
- 1. Texapon (SLES) – keytonenergy [keytonenergy.com]
- 2. Texapon properties - Iran Chemical Mine [iranchemicalmine.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labsaco.com [labsaco.com]
- 8. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. dispendix.com [dispendix.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. The rise of new approach methodologies in drug and chemical safety | Drug Discovery News [drugdiscoverynews.com]
- 13. Nonspecific precipitation of serum proteins by sodium lauryl sulfate in agar diffusion and immunoelectrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruptive Influence of Sodium Laureth Sulfate on Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Laureth Sulfate (SLES) is an anionic surfactant ubiquitously used in personal care and cosmetic products for its effective cleansing and foaming properties. As a surface-active agent, its fundamental mechanism of action involves interaction with and disruption of cell membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying SLES-induced cell membrane disruption, its effects on membrane components, and the subsequent cellular responses. Drawing parallels with the extensively studied Sodium Lauryl Sulfate (SLS), this document details the physicochemical interactions with the lipid bilayer and membrane proteins. It presents quantitative data on cytotoxicity, outlines detailed experimental protocols for assessing membrane integrity, and visualizes the key mechanisms and pathways involved. This guide serves as a comprehensive resource for researchers and professionals investigating the cellular effects of surfactants and developing novel formulations with optimized biocompatibility.
Introduction: SLES as a Surfactant
Sodium Laureth Sulfate is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. The chemical formula is CH3(CH2)11(OCH2CH2)nOSO3Na, where 'n' indicates the average number of ethoxy groups, typically 3 in commercial products. This ethoxylation distinguishes SLES from its parent compound, Sodium Lauryl Sulfate (SLS), and generally results in a milder profile with a reduced potential for skin irritation. Despite this, the fundamental mechanism of disrupting cell membranes remains similar due to its inherent surfactant properties. Understanding these interactions is critical for toxicology, dermatology, and the formulation of safe and effective drug delivery systems.
Mechanisms of Cell Membrane Disruption
The interaction of SLES with the cell membrane is a concentration-dependent process that can be categorized into several key stages, from initial monomer insertion to complete membrane solubilization.
Interaction with the Lipid Bilayer
The primary target of SLES is the phospholipid bilayer, the fundamental structure of the cell membrane. The disruption process can be understood in three stages:
-
Monomer Insertion: At low concentrations, below its Critical Micelle Concentration (CMC), SLES monomers insert themselves into the lipid bilayer. The hydrophobic tails of the SLES molecules integrate with the hydrophobic core of the membrane, while the hydrophilic heads remain oriented towards the aqueous environment. This insertion disrupts the ordered structure of the lipids, increasing membrane fluidity.
-
Bilayer Saturation and Permeabilization: As the concentration of SLES monomers within the membrane increases, the bilayer becomes saturated. This leads to significant destabilization, the formation of transient pores, and an increase in membrane permeability. This allows for the leakage of intracellular components and the unregulated influx of extracellular substances.
-
Membrane Solubilization: At concentrations at or above the CMC, SLES molecules can extract lipid molecules from the bilayer, forming mixed micelles. This process leads to the complete solubilization and disintegration of the cell membrane, resulting in cell lysis.
Figure 1: Logical flow of SLES interaction with the cell membrane.
Interaction with Membrane Proteins
Integral and peripheral membrane proteins are crucial for cell function, acting as channels, receptors, and enzymes. SLES, particularly at sub-micellar concentrations, can induce the denaturation of these proteins. The mechanism involves the binding of SLES monomers to both the hydrophobic and hydrophilic regions of the protein, which disrupts the delicate balance of forces (hydrophobic interactions, hydrogen bonds) that maintain the protein's native tertiary structure. This unfolding leads to a loss of function, which can have significant downstream consequences for the cell even before complete lysis occurs.
Quantitative Analysis of Surfactant-Induced Cytotoxicity
The cytotoxic effects of surfactants are concentration-dependent. Due to the extensive body of research on Sodium Lauryl Sulfate (SLS), its quantitative data provides a valuable benchmark for understanding the potential effects of SLES. SLES is generally considered to be milder than SLS due to its ethoxylated structure, which increases its hydrophilicity and molecular size, potentially reducing its ability to penetrate the skin and interact with cell membranes.
Table 1: Critical Micelle Concentration (CMC) of Surfactants The CMC is the concentration at which surfactant monomers begin to form micelles. It is a key parameter for predicting membrane solubilization.
| Surfactant | Medium | Temperature (°C) | CMC (mM) |
| Sodium Lauryl Sulfate (SLS) | Water | 25 | ~8.2 |
| Sodium Laureth Sulfate (SLES) | Water | Not Specified | ~0.15 wt% (~5 mM) |
Table 2: Cytotoxicity of Sodium Lauryl Sulfate (SLS) on Keratinocytes IC50 is the concentration of a substance that inhibits a biological process (like cell viability) by 50%. Data for SLS on human keratinocytes illustrates a typical dose- and time-dependent toxic effect.
| Cell Type | Exposure Time | Assay | IC50 Concentration (μM) |
| Human Primary Keratinocytes | Not specified | Not specified | Significant inflammatory response at ≥25 μM |
| HaCaT Keratinocytes | 3 min | MTT / Neutral Red | Not determined |
| HaCaT Keratinocytes | 1 hr | MTT / Neutral Red | ~100-200 |
| HaCaT Keratinocytes | 48 hr | MTT / Neutral Red | ~50-100 |
Cellular Consequences of Membrane Disruption
The disruption of the cell membrane by SLES initiates a cascade of cellular events, primarily driven by the loss of selective permeability.
Ion Homeostasis Disruption and Signaling
SLES-induced membrane permeabilization leads to an uncontrolled influx of extracellular ions, most notably Ca2+. A rapid increase in intracellular calcium concentration acts as a potent secondary messenger, activating a variety of downstream signaling pathways. This includes the activation of calcium-dependent enzymes such as calpains.[1] This influx can also trigger the release of further Ca2+ from intracellular stores like the endoplasmic reticulum, amplifying the signal.
Oxidative Stress and Inflammatory Response
The surge in intracellular Ca2+ can lead to mitochondrial dysfunction and the generation of Reactive Oxygen Species (ROS), inducing a state of oxidative stress.[1] This oxidative stress, combined with direct membrane damage, can activate inflammatory signaling pathways. For instance, studies on SLS have shown that it can cause the release of pro-inflammatory mediators like Interleukin-1α (IL-1α) from keratinocytes, contributing to the skin irritation response.[2]
References
Navigating the Disposal of TEXAPON EVR in Research Waste: A Technical Guide to Biodegradability and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
The responsible management of laboratory waste is a critical component of sustainable scientific research. Surfactants, while indispensable in a vast array of experimental protocols, present a unique challenge for disposal due to their potential environmental impact. This technical guide provides an in-depth analysis of the biodegradability and ecotoxicity of TEXAPON EVR, a common surfactant blend used in research, to inform safe and environmentally conscious disposal practices.
While the precise formulation of commercial surfactant blends like this compound is proprietary, technical documentation and safety data sheets indicate its primary components are Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SLS).[1][2][3][4] Therefore, this guide will focus on the extensive available data for these two widely used anionic surfactants to provide a comprehensive understanding of the environmental fate of this compound in research waste streams.
Section 1: Biodegradability Profile
The biodegradability of a substance is a key indicator of its environmental persistence. "Ready biodegradability" is a classification determined by stringent testing protocols, signifying that a chemical will be rapidly and extensively broken down by microorganisms in aquatic environments.[5] Both SLES and SLS are considered to be readily biodegradable.[6]
The Organization for Economic Co-operation and Development (OECD) provides a series of standardized tests (the OECD 301 series) to assess the ready biodegradability of chemicals.[7][8] These tests typically run for 28 days and measure the extent of mineralization (the conversion of the organic chemical to CO2, water, and mineral salts) by monitoring parameters such as Dissolved Organic Carbon (DOC) removal, carbon dioxide evolution, or oxygen consumption.[5][7] To be classified as readily biodegradable, a substance must achieve a degradation level of at least 60% (for respirometric methods) or 70% (for DOC removal methods) within a 10-day window during the 28-day test period.[5][7]
Table 1: Quantitative Biodegradability Data for Key Components of this compound
| Component | Test Guideline | Duration (days) | % Biodegradation | Conclusion |
| Sodium Laureth Sulfate (SLES) | OECD 301 Series | 28 | > 60% | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | OECD 301B | 28 | 95% | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | OECD 301D | 28 | > 60% | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | OECD 301F | 28 | 74.5% | Readily Biodegradable |
Note: The biodegradability of SLES is well-established, with studies consistently showing it meets the criteria for ready biodegradability. Specific percentage values can vary depending on the specific SLES congener and test conditions.
Section 2: Environmental Impact Assessment
Beyond biodegradability, the environmental impact of a chemical is assessed through its potential for aquatic toxicity and bioaccumulation.
Aquatic Toxicity
Aquatic toxicity is typically evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a specific sublethal effect in 50% of the population (EC50) over a defined period. While SLES and SLS are rapidly biodegradable, they can exhibit toxicity to aquatic organisms in their undiluted or partially diluted forms.[9][10][11]
Table 2: Aquatic Toxicity of Key Components of this compound
| Component | Organism | Exposure Duration | Endpoint | Concentration (mg/L) |
| Sodium Laureth Sulfate (SLES) | Fish (Danio rerio) | 96 hours | LC50 | 7.1 |
| Sodium Laureth Sulfate (SLES) | Crustacean (Daphnia magna) | 48 hours | EC50 | 7.2 |
| Sodium Laureth Sulfate (SLES) | Algae (Desmodesmus subspicatus) | 72 hours | EC50 | 27 |
| Sodium Lauryl Sulfate (SLS) | Fish (Pimephales promelas) | 96 hours | LC50 | 29 |
| Sodium Lauryl Sulfate (SLS) | Crustacean (Ceriodaphnia dubia) | 48 hours | LC50 | 5.55 |
| Sodium Lauryl Sulfate (SLS) | Fish (Rainbow Trout) | 96 hours | LC50 | 24.9 |
| Sodium Lauryl Sulfate (SLS) | Crustacean (Daphnia magna) | - | LC50 | 1.8 |
Bioaccumulation Potential
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. This is often predicted by the octanol-water partition coefficient (log Pow) and confirmed by measuring the bioconcentration factor (BCF). A low log Pow value generally indicates a low potential for bioaccumulation.[12] Both SLES and SLS have a low potential for bioaccumulation.[10]
Table 3: Bioaccumulation Potential of Key Components of this compound
| Component | Parameter | Value | Interpretation |
| Sodium Laureth Sulfate (SLES) | Log Pow | 0.3 | Low bioaccumulation potential |
| Sodium Lauryl Sulfate (SLS) | Log Pow | 1.6 | Low bioaccumulation potential |
| Sodium Lauryl Sulfate (SLS) | Bioconcentration Factor (BCF) | 2.1 - 7.1 | Low bioaccumulation potential |
Section 3: Experimental Protocols
A thorough understanding of the methodologies used to assess biodegradability is crucial for interpreting the data. The following are outlines of the key OECD 301 tests.
OECD 301A: DOC Die-Away Test
This method measures the decrease in Dissolved Organic Carbon (DOC) in a solution containing the test substance and a microbial inoculum over 28 days.[13]
Methodology:
-
A mineral medium is prepared and inoculated with microorganisms from a source like activated sludge.
-
The test substance is added to the medium as the sole source of organic carbon, typically at a concentration of 10-40 mg DOC/L.
-
The solution is incubated in the dark or diffuse light at a constant temperature (around 22°C) with continuous aeration.[13]
-
Samples are taken at regular intervals and filtered to remove bacteria.
-
The DOC of the filtrate is measured.
-
The percentage of DOC removal is calculated relative to the initial concentration.
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This test quantifies the carbon dioxide produced from the complete biodegradation of the test substance.[14]
Methodology:
-
A similar setup to the DOC Die-Away test is used, with a mineral medium and microbial inoculum.
-
The test substance is added at a concentration of 10-20 mg of organic carbon per liter.[14]
-
The system is aerated with CO2-free air.[14]
-
The CO2 produced by the microbial respiration is trapped in a solution of barium or sodium hydroxide.[14]
-
The amount of trapped CO2 is determined by titration of the remaining hydroxide or by measuring the inorganic carbon.[14]
-
The percentage of biodegradation is calculated based on the ratio of the produced CO2 to the theoretical maximum (ThCO2).
OECD 301D: Closed Bottle Test
This respirometric method measures the consumption of dissolved oxygen in a sealed bottle containing the test substance and inoculum.[15][16][17][18]
Methodology:
-
A defined volume of mineral medium is aerated and saturated with oxygen.
-
The medium is added to bottles, along with the inoculum and the test substance.
-
The bottles are completely filled and sealed, with no headspace.
-
The bottles are incubated in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at the beginning and end of the test period (typically 28 days), and at intermediate intervals.[17]
-
The amount of oxygen consumed by the microorganisms is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD).[15][16]
OECD 301F: Manometric Respirometry Test
This method also measures oxygen consumption but in a system with a headspace, where changes in pressure are monitored.[16][19]
Methodology:
-
A measured volume of inoculated mineral medium is placed in a flask connected to a manometer.
-
The test substance is added, typically at a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.[19]
-
The flask is sealed, and as microorganisms consume oxygen, the pressure in the headspace decreases.
-
The consumption of oxygen is determined by measuring the pressure change.[19]
-
Evolved carbon dioxide is absorbed by a potassium hydroxide solution.[19]
-
The percentage of biodegradation is calculated as a percentage of the ThOD.[19]
Section 4: Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway, a typical experimental workflow, and the logical flow of surfactant waste in a research environment.
Caption: Degradation pathway of alkyl ether sulfates.
Caption: OECD 301B experimental workflow.
Caption: Surfactant waste flow in research.
Section 5: Conclusion and Recommendations for Laboratory Waste Management
The primary components of this compound, Sodium Laureth Sulfate and Sodium Lauryl Sulfate, are readily biodegradable, meaning they are efficiently broken down in wastewater treatment facilities and do not persist in the environment.[6] However, their aquatic toxicity necessitates careful management of the waste streams they enter.
Best Practices for Mitigating Environmental Impact:
-
Dilution: For routine applications resulting in low concentrations of this compound in aqueous waste, dilution with a significant volume of water before disposal down the drain is a reasonable practice. This helps to lower the concentration of the surfactant entering the wastewater system, minimizing its potential impact on aquatic life in the immediate effluent.
-
Neutralization: For waste streams with a high concentration of surfactants, consider appropriate neutralization or treatment steps as per your institution's environmental health and safety guidelines before disposal.
-
Segregation: Avoid mixing surfactant-heavy waste with other chemical waste streams that may inhibit biodegradation or create more hazardous mixtures.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. They can provide information on local regulations and the capabilities of the local wastewater treatment facilities.
By understanding the biodegradability and environmental impact of commonly used laboratory chemicals like this compound, researchers can play a proactive role in minimizing the ecological footprint of their scientific endeavors.
References
- 1. epdf.pub [epdf.pub]
- 2. scribd.com [scribd.com]
- 3. CA2722349A1 - A formulation - Google Patents [patents.google.com]
- 4. AU2009347438A1 - Disinfectant comprising electrochemically activated water and grapefruit seed extract - Google Patents [patents.google.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. ajbls.com [ajbls.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. SLES Environmental Impact - INTERSURFCHEM [polymerchem.org]
- 10. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 19. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
Methodological & Application
Protocol for using TEXAPON EVR in protein extraction from tissue samples
Application Notes and Protocols
Topic: Protocol for Using TEXAPON EVR in Protein Extraction from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
TEXAPON is a trade name for a group of surfactants, with TEXAPON N70 being a common designation for Sodium Lauryl Ether Sulfate (SLES), an anionic detergent.[1][2] SLES is utilized in a variety of applications for its cleaning and foaming properties.[1][2][3] In the context of life sciences, its ability to disrupt cell membranes makes it a candidate for protein extraction.[4][5] Anionic surfactants, like SLES, are known to effectively solubilize cellular components, which is a critical step in isolating proteins from complex tissue samples.[6] This document provides a detailed protocol for the application of this compound, presumed to be a formulation of SLES, for the extraction of total protein from tissue samples. The protocol is based on established methodologies for tissue lysis using anionic detergents.
Principle of the Method
Protein extraction from tissue samples requires the efficient lysis of cells to release their contents while minimizing protein degradation. Anionic surfactants like SLES disrupt the lipid bilayer of cell membranes and organellar membranes, leading to the solubilization of proteins.[4][5] The inclusion of buffering agents, salts, and protease inhibitors in the lysis buffer is crucial for maintaining the pH, ionic strength, and integrity of the extracted proteins.[7][8] This protocol outlines a comprehensive procedure for tissue homogenization and subsequent protein solubilization using a this compound-based lysis buffer.
Quantitative Data Summary
The following table provides recommended concentration ranges for the key components of the this compound-based lysis buffer and expected protein yields from various tissue types. These values are starting points and may require optimization depending on the specific tissue and downstream application.
| Parameter | Recommended Range | Notes |
| This compound (SLES) Concentration | 0.5% - 2.0% (w/v) | Higher concentrations may be needed for tissues rich in connective tissue or lipids. Optimization is recommended. |
| Tris-HCl (pH 7.4-8.0) | 50 - 100 mM | Provides a stable pH environment to maintain protein structure and function.[7] |
| NaCl | 150 - 250 mM | Maintains physiological ionic strength and helps prevent non-specific protein aggregation.[7] |
| Protease Inhibitor Cocktail | 1X - 2X | Essential to prevent protein degradation by endogenous proteases.[8] |
| Phosphatase Inhibitor Cocktail (Optional) | 1X - 2X | Include if the phosphorylation state of proteins is to be analyzed. |
| Tissue to Lysis Buffer Ratio | 1:5 to 1:10 (w/v) | A higher buffer volume may be necessary for tissues that are difficult to homogenize. |
| Expected Protein Yield (per 100 mg tissue) | 1 - 10 mg | Yields can vary significantly based on tissue type, age, and physiological state. |
Experimental Protocol
Materials
-
Tissue sample (fresh or frozen)
-
This compound (SLES)
-
Tris-HCl
-
NaCl
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Deionized water
-
Homogenizer (e.g., Dounce, rotor-stator, or bead beater)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Sonicator (optional)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Preparation of this compound Lysis Buffer
-
To prepare 100 mL of 1X this compound Lysis Buffer, combine the following:
-
5 mL of 1 M Tris-HCl, pH 7.5
-
3 mL of 5 M NaCl
-
1 g of this compound (assuming it's 100% active ingredient)
-
Add deionized water to a final volume of 100 mL.
-
-
Stir gently until the this compound is fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.
-
Store the buffer at 4°C.
-
Immediately before use, add the appropriate amount of protease and phosphatase inhibitor cocktails to the required volume of lysis buffer.
Tissue Lysis and Protein Extraction
-
Weigh the frozen or fresh tissue sample.
-
On ice, mince the tissue into small pieces using a clean scalpel.
-
Transfer the minced tissue to a pre-chilled homogenization tube.
-
Add 5-10 volumes of ice-cold this compound Lysis Buffer (with inhibitors) to the tissue.
-
Homogenize the tissue on ice until no visible tissue clumps remain. The homogenization method will depend on the tissue type and available equipment.
-
(Optional) For difficult-to-lyse tissues, sonicate the homogenate on ice. Use short bursts to prevent overheating and protein denaturation.
-
Incubate the homogenate on a rotator or rocker at 4°C for 30-60 minutes to ensure complete lysis.
-
Centrifuge the lysate at 12,000 - 15,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term storage.
Visualizations
Experimental Workflow
Caption: Workflow for protein extraction from tissue using this compound.
Logical Relationships in Lysis Buffer Formulation
Caption: Components and functions of the this compound lysis buffer.
References
- 1. atdmco.com [atdmco.com]
- 2. Texapon properties - Iran Chemical Mine [iranchemicalmine.com]
- 3. Texapon (SLES) – keytonenergy [keytonenergy.com]
- 4. cetjournal.it [cetjournal.it]
- 5. Comparison of Sodium Lauryl Sulfate and Sodium Lauryl Ether Sulfate Detergents for Decellularization of Porcine Liver for Tissue Engineering Applications | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes: Preparation and Use of Anionic Detergent Buffers for Cell Lysis
Introduction
Cell lysis is a critical first step in the study of intracellular proteins and nucleic acids. The process involves disrupting the cell membrane to release the cellular contents. Chemical lysis using detergent-based buffers is a widely adopted method due to its efficiency and simplicity. Anionic detergents, such as Sodium Dodecyl Sulfate (SDS), are powerful solubilizing agents used to disrupt both the plasma and nuclear membranes, effectively denaturing proteins and releasing total cellular content.[1][2] While Sodium Laureth Sulfate (SLES) is a similar anionic surfactant, Sodium Dodecyl Sulfate (SDS) is far more prevalent and well-characterized in research literature for cell lysis applications.[2][3] These application notes provide a detailed protocol for preparing and using a buffered lysis solution based on the principles of strong anionic detergents, using SDS as the primary example.
Mechanism of Action
Anionic detergents possess an amphipathic structure, featuring a hydrophobic tail and a hydrophilic headgroup.[1] This structure allows them to integrate into the cell membrane's lipid bilayer. At sufficient concentrations, the detergent monomers disrupt the membrane's integrity and solubilize lipids and proteins by forming mixed micelles.[1] Strong ionic detergents like SDS are highly effective at breaking protein-protein interactions, leading to the denaturation of proteins into their primary structures.[1][3] This denaturing property makes SDS-based buffers particularly useful for applications like SDS-PAGE and Western blotting, where complete protein solubilization is required.
Key Components of a Lysis Buffer
A well-formulated lysis buffer contains several key components to ensure efficient lysis while preserving the integrity of the target molecules for downstream analysis.
-
Buffering Agent (e.g., Tris-HCl): Maintains a stable pH, which is crucial for protein stability and the consistency of experimental results.[4][5] Tris buffer is widely used because it effectively maintains pH in the physiological range (7.4-8.0).[4][5]
-
Anionic Detergent (e.g., SDS): The primary agent for disrupting cell membranes and denaturing proteins.[2] A concentration of 0.1% to 2% is typically used.[6]
-
Salts (e.g., NaCl): Help to disrupt protein-protein interactions and regulate the tonicity of the solution.[5]
-
Chelating Agents (e.g., EDTA): Inhibit metalloproteases, which require divalent cations like Mg²⁺ or Ca²⁺ for their activity, thus preventing the degradation of target proteins.[7]
-
Protease and Phosphatase Inhibitors: These are critical additives that should be added to the lysis buffer immediately before use to prevent the degradation and dephosphorylation of proteins by endogenous enzymes released during lysis.[5][8]
Data and Comparisons
For researchers, selecting the appropriate detergent is critical and depends on the specific cell type and downstream application. The following table summarizes the properties of common detergents used for cell lysis.
Table 1: Comparison of Common Detergents for Cell Lysis
| Detergent | Type | Charge | Key Properties & Applications |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Ionic | Anionic | Strong, denaturing detergent. Solubilizes most cellular proteins, including nuclear and membrane proteins. Ideal for SDS-PAGE and Western blotting.[1][3] |
| Triton™ X-100 | Non-ionic | Neutral | Mild, non-denaturing detergent. Preserves protein structure and activity. Good for immunoprecipitation (IP) and enzyme activity assays. Less effective at disrupting nuclear membranes.[1][9] |
| NP-40 | Non-ionic | Neutral | Mild, non-denaturing detergent similar to Triton™ X-100. Often used for extracting cytoplasmic proteins while leaving the nucleus intact.[10] |
| Sodium Deoxycholate | Ionic | Anionic | Bile acid salt that is effective at disrupting protein-protein interactions. Often included in RIPA buffers alongside other detergents.[9] |
| CHAPS | Zwitterionic | Both (+/-) | Non-denaturing detergent that is effective at solubilizing membrane proteins while preserving their native state. |
Protocols
Protocol 1: Preparation of a 1X Tris-SDS Lysis Buffer
This protocol describes the preparation of 100 mL of a standard, robust lysis buffer suitable for total protein extraction from mammalian cells for applications like Western blotting.
Materials:
-
Tris base
-
Sodium Dodecyl Sulfate (SDS)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
High-purity water (e.g., Milli-Q®)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter[11]
-
Graduated cylinders and beakers
-
0.22 µm or 0.45 µm sterile filter unit
Workflow for Lysis Buffer Preparation
Caption: Workflow for preparing a Tris-SDS based cell lysis buffer.
Component Concentrations for 100 mL Buffer:
| Component | Final Concentration | Mass / Volume | Purpose |
|---|---|---|---|
| Tris-HCl | 50 mM | 0.61 g Tris Base | Buffering agent[5][12] |
| SDS | 1% (w/v) | 1.0 g | Anionic detergent[12] |
| EDTA | 10 mM | 0.37 g | Chelating agent[7][12] |
| NaCl | 150 mM | 0.88 g | Salt / Tonicity[9] |
| pH | 8.0 | Adjust with HCl | Protein stability[5] |
Procedure:
-
Add approximately 80 mL of high-purity water to a beaker equipped with a magnetic stir bar.
-
Add the weighed amounts of Tris base, SDS, EDTA, and NaCl to the water.
-
Stir the solution until all components are completely dissolved. The solution may appear slightly cloudy.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Place the pH probe into the solution and slowly add HCl dropwise while stirring until the pH reaches 8.0.[6]
-
Carefully pour the solution into a 100 mL graduated cylinder. Add high-purity water to bring the final volume to exactly 100 mL.[11]
-
For long-term storage, filter the buffer through a 0.22 µm sterile filter unit.
-
Store the buffer at 2-8°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.
Protocol 2: General Cell Lysis of Adherent Mammalian Cells
This protocol outlines the steps for lysing a monolayer of adherent mammalian cells grown in a 10 cm culture dish.
Materials:
-
Prepared 1X Tris-SDS Lysis Buffer (kept on ice)
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
Workflow for Adherent Cell Lysis
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris hcl plays a significant role in cell lysis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. ptglab.com [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 9. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. plus.labcloudinc.com [plus.labcloudinc.com]
Application Notes and Protocols for TEXAPON EVR as a Wetting Agent in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TEXAPON EVR as a wetting agent in the experimental formulation of agrochemical products. The protocols outlined below detail methodologies for evaluating its efficacy and stability, ensuring reliable and reproducible results for your research and development endeavors.
Introduction to this compound
This compound is a high-performance anionic surfactant, identified as a sodium laureth sulfate (SLES), designed to function as a potent wetting and emulsifying agent.[1][2] In agrochemical formulations, its primary role is to reduce the surface tension of spray solutions, leading to improved coverage and adhesion on plant surfaces.[3][4] Anionic surfactants like this compound are known for their strong foaming and spreading properties, which can enhance the efficacy of pesticides.[5][6] By ensuring a more uniform distribution of the active ingredient, this compound can contribute to better pest control and potentially reduce the amount of active ingredient required.[7]
The molecular structure of a surfactant, consisting of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, allows it to orient at the interface between water and other surfaces, such as a waxy leaf cuticle. This action breaks the surface tension of water droplets, preventing them from beading up and rolling off the plant.[3]
Mechanism of Action as a Wetting Agent
The efficacy of a wetting agent is primarily determined by its ability to lower the surface tension of a liquid and reduce the contact angle of a droplet on a solid surface.
-
Surface Tension Reduction: this compound, when added to an aqueous solution, disrupts the cohesive forces between water molecules at the surface. This leads to a significant decrease in surface tension, allowing the spray solution to spread more easily.[3]
-
Contact Angle Reduction: The contact angle is the angle at which a liquid droplet meets a solid surface. A lower contact angle indicates better wetting. By reducing surface tension, this compound flattens the droplet, increasing the surface area of contact between the agrochemical formulation and the leaf.[8] This enhanced contact improves the potential for the active ingredient to be absorbed by the plant.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound are provided below. These protocols are based on internationally recognized standards, such as those from the Collaborative International Pesticides Analytical Council (CIPAC).[9]
Surface Tension Measurement
Objective: To determine the effect of this compound concentration on the surface tension of an aqueous solution.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Beakers
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 1% w/v).
-
Create a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure the surface tension of each dilution, ensuring the platinum ring or plate is thoroughly cleaned and dried between measurements.
-
Record the surface tension in millinewtons per meter (mN/m) for each concentration.
-
Plot surface tension as a function of this compound concentration to identify the critical micelle concentration (CMC), the point at which surface tension plateaus.
Contact Angle Measurement
Objective: To assess the wetting ability of this compound on a hydrophobic surface, simulating a plant leaf.
Apparatus:
-
Goniometer or contact angle meter with a camera and software
-
Microsyringe
-
Hydrophobic substrate (e.g., Parafilm®, or actual plant leaves)
-
Flat stage for mounting the substrate
Procedure:
-
Prepare solutions of this compound at various concentrations as described in the surface tension protocol.
-
Mount the hydrophobic substrate on the goniometer stage.
-
Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the test solution onto the substrate.
-
Immediately capture an image of the droplet at the solid-liquid interface.
-
Use the software to measure the contact angle between the tangent of the droplet and the substrate surface.
-
Repeat the measurement at least three times for each concentration and calculate the average.
-
A lower contact angle indicates superior wetting performance. For many agricultural applications, a contact angle below 90 degrees is considered effective wetting.[8]
Draves Wetting Test (Skein Test)
Objective: To determine the time it takes for a standardized cotton skein to become completely wetted by a solution of this compound. This is a measure of the formulation's penetrating ability.[10]
Apparatus:
-
500 mL graduated cylinder
-
Standard cotton skein (5 g)
-
Hook and anchor weight (as specified in ASTM D2281)
-
Stopwatch
Procedure:
-
Prepare a 500 mL solution of this compound at a specified concentration (e.g., 0.1% w/v) in the graduated cylinder.
-
Attach the cotton skein to the hook and anchor.
-
Simultaneously start the stopwatch and drop the skein assembly into the solution.
-
Stop the stopwatch the moment the skein sinks.
-
Record the wetting time in seconds.
-
A shorter wetting time indicates a more effective wetting agent. Sinking times of 15 seconds or less are often considered satisfactory for agricultural wetting agents.[11]
Formulation Stability Testing
Objective: To evaluate the physical and chemical stability of an agrochemical formulation containing this compound under accelerated storage conditions. This protocol is based on CIPAC Method MT 46.
Apparatus:
-
Oven capable of maintaining a constant temperature (e.g., 54 ± 2 °C)
-
Sealed containers made of the same material as the intended final packaging
-
pH meter
-
Viscometer
-
Equipment for analyzing the active ingredient concentration (e.g., HPLC, GC)
Procedure:
-
Prepare the agrochemical formulation with the desired concentration of this compound.
-
Perform initial analysis ("time zero") for:
-
Appearance (e.g., color, phase separation, crystallization)
-
pH
-
Viscosity
-
Active ingredient concentration
-
-
Store the sealed samples in the oven at 54 ± 2 °C for 14 days (or other standardized conditions).
-
After the storage period, allow the samples to return to room temperature.
-
Re-analyze the samples for the same parameters as in step 2.
-
Compare the results to the initial measurements. The formulation is considered stable if there are no significant changes in its physical and chemical properties.
Data Presentation
The following tables summarize typical performance data for different classes of wetting agents. Note that specific values for this compound are not publicly available and the data for Sodium Laureth Sulfate (SLES) should be considered as a representative proxy.
Table 1: Surface Tension of Wetting Agent Solutions
| Wetting Agent Type | Example | Concentration (% w/v) | Surface Tension (mN/m) |
| Anionic | Sodium Laureth Sulfate (SLES) | 0.1 | ~ 30 - 35 |
| 0.5 | ~ 28 - 32 | ||
| 1.0 | ~ 27 - 30 | ||
| Non-ionic | Alcohol Ethoxylate | 0.1 | ~ 28 - 32 |
| 0.5 | ~ 27 - 30 | ||
| 1.0 | ~ 26 - 29 | ||
| Organosilicone | Trisiloxane Ethoxylate | 0.1 | ~ 20 - 23 |
| 0.5 | ~ 20 - 22 | ||
| 1.0 | ~ 20 - 21 |
Table 2: Contact Angle of Wetting Agent Solutions on a Hydrophobic Surface (Parafilm®)
| Wetting Agent Type | Example | Concentration (% w/v) | Contact Angle (°) |
| Anionic | Sodium Laureth Sulfate (SLES) | 0.1 | ~ 60 - 70 |
| 0.5 | ~ 50 - 60 | ||
| 1.0 | ~ 45 - 55 | ||
| Non-ionic | Alcohol Ethoxylate | 0.1 | ~ 40 - 50 |
| 0.5 | ~ 35 - 45 | ||
| 1.0 | ~ 30 - 40 | ||
| Organosilicone | Trisiloxane Ethoxylate | 0.1 | < 10 (Spreading) |
| 0.5 | < 10 (Spreading) | ||
| 1.0 | < 10 (Spreading) |
Table 3: Draves Wetting Time
| Wetting Agent Type | Example | Concentration (% w/v) | Wetting Time (seconds) |
| Anionic | Sodium Laureth Sulfate (SLES) | 0.1 | ~ 10 - 20 |
| Non-ionic | Alcohol Ethoxylate | 0.1 | ~ 5 - 15 |
| Organosilicone | Trisiloxane Ethoxylate | 0.1 | < 5 |
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to the use of this compound in agrochemical formulations.
Caption: Experimental workflow for evaluating this compound in agrochemical formulations.
Caption: Logical relationship of components in an agrochemical formulation.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Sodium lauryl sulphate [sitem.herts.ac.uk]
- 3. Set the bar high with surfactants | Agronomy [chsagronomy.com]
- 4. researchgate.net [researchgate.net]
- 5. fbn.com [fbn.com]
- 6. sancolo.com [sancolo.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. CIPAC-Methods [laus.group]
- 10. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 11. scribd.com [scribd.com]
Application of SLES in the Decellularization of Tissues for Regenerative Medicine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Lauryl Ether Sulfate (SLES) is an anionic detergent that has emerged as a promising agent for the decellularization of tissues in the field of regenerative medicine. The goal of decellularization is to remove cellular components from a tissue while preserving the intricate architecture and biochemical composition of the extracellular matrix (ECM). This native ECM can then serve as a scaffold for recellularization with patient-specific cells to generate functional, implantable tissues and organs. Compared to the more commonly used sodium dodecyl sulfate (SDS), SLES has been shown to be a milder detergent, offering a better preservation of delicate ECM components such as collagen and glycosaminoglycans (GAGs), which are crucial for subsequent cell viability and tissue regeneration.[1][2][3][4]
Principle of SLES-based Decellularization
SLES is an anionic surfactant that effectively solubilizes cell membranes and dissociates cellular proteins. Its mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions within the cell membrane, leading to cell lysis. The ether linkages in the SLES molecule are thought to contribute to its milder action compared to SDS, resulting in less damage to the protein-based components of the ECM.[5][6] This balance of effective cell removal and ECM preservation makes SLES a suitable choice for a variety of tissues.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the use of SLES for tissue decellularization, providing a comparative overview of its application and efficacy.
| Tissue Type | SLES Concentration | Treatment Time | Key Findings | Reference |
| Rat Kidney | 1% (w/v) | 6 hours | Complete cell removal was observed. The ECM architecture was significantly better preserved compared to 1% SDS treatment for 4 hours.[1][2] | [1],[2] |
| Rat Intestine | Not specified | Not specified | Both SLES and SDS were suitable for intestinal decellularization, but SLES retained collagen and GAG content more effectively.[3][4] | [3],[4] |
| Porcine Liver | 0.5% and 1% (w/v) | Solution changed every 30 or 60 minutes | SLES was considered a milder detergent than Sodium Lauryl Sulfate (SLS), with the potential for better preservation of ECM components.[6] | [6] |
| Bone | Not specified | Not specified | Treatment with SLES resulted in a significantly lower DNA content compared to SDS (0.5% and 1%) and trypsin/EDTA. SLES-treated scaffolds also showed higher cell viability.[7] | [7] |
Experimental Protocols
This section provides a generalized protocol for tissue decellularization using SLES. It is important to note that specific parameters such as concentration, duration, and agitation methods should be optimized for each tissue type.
Materials
-
Sodium Lauryl Ether Sulfate (SLES)
-
Phosphate Buffered Saline (PBS)
-
Deionized Water
-
Penicillin-Streptomycin solution (or other antibiotics/antimycotics)
-
DNase I solution
-
Peristaltic pump (for whole organ decellularization)
-
Orbital shaker or rocker
-
Sterile containers
General Decellularization Workflow
Detailed Methodologies
-
Tissue Preparation:
-
Harvest the tissue of interest under sterile conditions.
-
Wash the tissue thoroughly with sterile PBS containing an antibiotic-antimycotic solution to remove excess blood and contaminants.
-
-
Decellularization with SLES:
-
Prepare a 0.5% to 1% (w/v) SLES solution in deionized water. The optimal concentration will vary depending on the tissue type and thickness.
-
For thin tissues, immerse the tissue in the SLES solution on an orbital shaker or rocker at a gentle speed.
-
For whole organs, cannulate the major artery and perfuse the SLES solution using a peristaltic pump at a physiological pressure.
-
The duration of SLES treatment can range from a few hours to several days, depending on the tissue. Visual inspection for tissue transparency can be a preliminary indicator of decellularization.
-
-
Rinsing and DNase Treatment:
-
After SLES treatment, rinse the tissue extensively with deionized water or PBS to remove residual detergent. This is a critical step as residual SLES can be cytotoxic.
-
To remove any remaining nuclear material, treat the tissue with a DNase I solution (e.g., 2000 U/mL in a buffered solution) for a specified period (e.g., 1-3 hours) at 37°C.
-
-
Final Washing and Sterilization:
-
Perform a final series of washes with sterile PBS to remove DNase and any remaining cellular debris.
-
Sterilize the decellularized scaffold using methods such as gamma irradiation, ethylene oxide, or peracetic acid treatment. The choice of sterilization method should be one that minimizes damage to the ECM.
-
-
Storage:
-
Store the sterile, decellularized scaffold in sterile PBS with antibiotics at 4°C until further use.
-
Evaluation of Decellularization Efficacy
To ensure the quality and safety of the decellularized scaffold, a thorough evaluation is necessary.
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining: To visualize the absence of cell nuclei and overall tissue structure.
-
DAPI or Hoechst Staining: To specifically stain for and confirm the absence of nuclear material.
-
Masson's Trichrome and Alcian Blue Staining: To assess the preservation of collagen and glycosaminoglycans, respectively.[1][3]
DNA Quantification
-
Quantify the amount of residual DNA in the decellularized scaffold using commercially available DNA quantification kits. The acceptance criteria for successful decellularization are generally considered to be <50 ng of dsDNA per mg of dry ECM weight.
Ultrastructural and Biomechanical Analysis
-
Scanning Electron Microscopy (SEM): To examine the ultrastructure of the ECM and confirm the removal of cells while retaining the native architecture.[1]
-
Biomechanical Testing: To evaluate the mechanical properties of the decellularized scaffold, such as tensile strength and elasticity, to ensure it can withstand the physiological environment upon implantation.
Logical Relationships in Decellularization
The process of decellularization involves a series of logical steps and considerations to achieve the desired outcome of a cell-free, intact, and functional ECM scaffold.
Conclusion
SLES presents a valuable alternative to harsher detergents for tissue decellularization. Its ability to effectively remove cellular material while preserving the essential components of the ECM makes it a compelling choice for creating scaffolds for regenerative medicine applications. However, careful optimization of the decellularization protocol for each specific tissue type is crucial to ensure the production of high-quality, functional, and safe scaffolds for clinical and research use.
References
- 1. Decellularization of kidney tissue: comparison of sodium lauryl ether sulfate and sodium dodecyl sulfate for allotransplantation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decellularization of kidney tissue: comparison of sodium lauryl ether sulfate and sodium dodecyl sulfate for allotransplantation in rat - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. Comparative assessment of the efficiency of various decellularization agents for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing TEXAPON-Type Surfactants for Protein Solubilization in Tryptophan Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of tryptophan is crucial in various fields, including biochemistry, nutrition, and drug development, due to its role as an essential amino acid and a precursor for bioactive compounds. A significant challenge in tryptophan determination is the effective solubilization of proteins from complex biological matrices without interfering with subsequent analytical methods. While a specific protocol under the name "TEXAPON EVR" is not prominently documented in scientific literature, TEXAPON is a trade name for a class of anionic surfactants, such as sodium lauryl sulfate (SLS), which are widely used for protein denaturation and solubilization.[1]
Anionic detergents like SLS are powerful solubilizing agents that disrupt cell membranes and denature proteins by breaking protein-protein interactions.[2] This complete denaturation is vital for tryptophan determination assays, as it ensures that tryptophan residues are fully exposed for measurement, leading to more accurate quantification.[3] This application note provides a generalized protocol for using TEXAPON-type surfactants (specifically, SLS) to solubilize proteins for subsequent tryptophan determination by spectrophotometric or fluorometric methods.
Data Presentation
The effectiveness of protein solubilization using anionic surfactants like SLS can be influenced by several factors. The following table summarizes key parameters and considerations derived from studies on protein solubilization for tryptophan analysis.
| Parameter | Condition/Value | Rationale & Remarks | Source(s) |
| Surfactant | Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS) | A strong anionic detergent effective in solubilizing proteins, including those from challenging sources like corn and sorghum.[1] | [1][3][4] |
| Concentration | 2% (w/v) | Sufficient to denature proteins from complex cell samples for accurate tryptophan fluorescence readings.[3] | [3] |
| Solubilization Medium | Slightly alkaline (e.g., pH > 7.0) | Alkaline conditions in conjunction with SLS have been shown to be effective for solubilizing proteins for tryptophan determination.[1] | [1] |
| Temperature | Room Temperature to 100°C | The optimal temperature can vary depending on the protein source and the specific protocol. For colorimetric assays, heating may be part of the reaction.[1][5] | [1][5] |
| Incubation Time | 10 minutes to several hours | Dependent on the sample complexity and temperature. Shorter times are often sufficient when combined with heating.[1][5] | [1][5] |
| Compatibility | Spectrophotometry & Fluorometry | SLS is compatible with many tryptophan determination methods. However, surfactants can influence the fluorescence properties of tryptophan, which must be controlled for.[3][6] | [3][6] |
Experimental Protocols
Protocol 1: Protein Solubilization using SLS for Tryptophan Determination
This protocol describes a general procedure for solubilizing protein from a solid sample (e.g., ground cereal, cell pellet) for subsequent tryptophan analysis.
1. Reagent Preparation:
-
Solubilization Buffer: Prepare a 2% (w/v) Sodium Lauryl Sulfate (SLS) solution in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.0).
-
Tryptophan Standard: Prepare a stock solution of L-tryptophan (e.g., 1 mg/mL) in the solubilization buffer. Create a series of dilutions from the stock to generate a standard curve.
-
Assay Reagent: Prepare the specific reagent required for your chosen tryptophan determination method (e.g., p-dimethylaminobenzaldehyde for colorimetric assay, or a suitable buffer for fluorescence measurement).
2. Sample Preparation:
-
Ensure the protein-containing sample is homogenous. If it is a solid, grind it to a fine powder. If it is a cell culture, pellet the cells by centrifugation.
-
Accurately weigh a specific amount of the prepared sample (e.g., 50-100 mg) into a microcentrifuge tube.
3. Solubilization Procedure:
-
Add 1.0 mL of the 2% SLS Solubilization Buffer to the sample tube.
-
Vortex thoroughly to ensure complete suspension of the sample.
-
Incubate the sample under appropriate conditions. For many samples, incubation at 60°C for 30 minutes is effective. For more robust samples, this may be increased.
-
After incubation, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized protein.
4. Tryptophan Quantification:
-
For Colorimetric Assay (e.g., using p-DAB):
-
For Fluorometric Assay:
-
Dilute an aliquot of the supernatant in a suitable buffer to bring the tryptophan concentration into the linear range of the fluorometer.
-
Measure the fluorescence emission at approximately 350 nm following excitation at around 280 nm.[8]
-
Note: The presence of SLS can alter the fluorescence quantum yield of tryptophan; therefore, it is crucial that the standards for the calibration curve are prepared in the exact same solubilization buffer as the samples.[6]
-
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance/fluorescence of the tryptophan standards against their known concentrations.
-
Use the standard curve to determine the tryptophan concentration in the solubilized protein samples.
-
Express the final result as the amount of tryptophan per unit weight of the initial sample (e.g., µg tryptophan / mg sample).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protein solubilization and tryptophan determination process.
Caption: Workflow for protein solubilization and tryptophan analysis.
This application note provides a foundational protocol for researchers. Optimization of specific parameters such as surfactant concentration, pH, temperature, and incubation time may be necessary depending on the specific protein source and downstream analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. The Importance of Denaturing Conditions for Protein and Peptide Quantification by Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid and direct method for the quantitative determination of tryptophan in the intact protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Sodium Laureth Sulfate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Laureth Sulfate (SLES), and its related compound Sodium Lauryl Sulfate (SLS), are anionic surfactants widely utilized in the pharmaceutical industry as excipients.[1][2][3] Their amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic alkyl chain, allows them to reduce surface tension between different phases.[4][5] This property makes them invaluable as solubilizing agents, emulsifiers, wetting agents, and penetration enhancers in various pharmaceutical dosage forms, including oral, topical, and parenteral formulations.[2][6][7] This document provides detailed application notes and protocols for the effective incorporation of SLES in pharmaceutical formulations.
Key Physicochemical Properties and Functions
SLES and SLS are effective due to their ability to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[4][8] These micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and dissolution rate.[4][9][10]
Table 1: Physicochemical Properties of Sodium Lauryl Sulfate (SLS)
| Property | Value/Description | Reference(s) |
| Chemical Formula | C12H25NaO4S | [5] |
| Appearance | White or pale yellow crystals or powder | [1] |
| Solubility | Easily soluble in water; almost insoluble in ether and chloroform | [2] |
| pH (10 g/L aqueous solution) | 7.0–9.5 | [2][7] |
| HLB Value | Approximately 40 | [2] |
| Critical Micelle Concentration (CMC) in pure water at 25°C | Approximately 8.2 mM (0.24% w/v) | [8][10] |
Table 2: Primary Functions of SLES/SLS in Pharmaceutical Formulations
| Function | Mechanism of Action | Typical Concentration Range | Reference(s) |
| Solubilizing Agent | Forms micelles that encapsulate hydrophobic drugs, increasing their aqueous solubility. | Above CMC; often 0.1% - 2.0% w/v | [4][9][10] |
| Wetting Agent | Reduces the surface tension between the solid drug particles and the dissolution medium, facilitating wetting and dispersion. | 0.1% - 1.5% w/w in tablets | [1][2][11] |
| Emulsifying Agent | Stabilizes oil-in-water (O/W) and water-in-oil (W/O) emulsions by adsorbing at the oil-water interface. | Varies depending on the formulation | [3][7] |
| Penetration Enhancer | Disrupts the stratum corneum, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin in topical formulations. | Varies; requires careful optimization due to potential for skin irritation. | [1][6][12] |
| Tablet Lubricant | Reduces friction between the tablet and the die wall during the ejection process. | 0.1% - 1.5% w/w | [7][11] |
| Disintegration Aid | Improves water penetration into the tablet matrix, accelerating disintegration. | Used in combination with other disintegrants | [2] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a critical parameter for optimizing the concentration of SLES as a solubilizing agent. It can be determined using various techniques, with surface tension measurement being a common method.[4][13]
Objective: To determine the CMC of SLES in a specific aqueous medium (e.g., water, buffer).
Materials:
-
Sodium Laureth Sulfate (SLES)
-
Deionized water or relevant buffer solution
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of SLES (e.g., 10% w/v) in the desired aqueous medium.
-
Create a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC (e.g., 0.001% to 1% w/v).
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the SLES concentration.
-
The CMC is the point at which the surface tension plateaus. It is determined from the intersection of the two linear portions of the graph.[13]
Protocol 2: Preparation of a SLES-Based Microemulsion for Topical Delivery
This protocol describes the preparation of an oil-in-water (O/W) microemulsion using SLES as the primary surfactant.
Objective: To formulate a stable microemulsion for the topical delivery of a lipophilic drug.
Materials:
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Sodium Laureth Sulfate (SLES)
-
Co-surfactant (e.g., Transcutol®, propylene glycol)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Homogenizer (optional, for smaller droplet size)
Procedure:
-
Preparation of the Oil Phase: Dissolve the lipophilic API in the selected oil at a predetermined concentration.
-
Preparation of the Surfactant/Co-surfactant Mixture: In a separate beaker, mix SLES and the co-surfactant at the desired ratio (e.g., 2:1, 3:1, 4:1). Gently heat (e.g., to 40°C) and stir until a homogenous mixture is obtained.
-
Formation of the Microemulsion:
-
Add the oil phase containing the API to the surfactant/co-surfactant mixture. Stir until a clear and homogenous solution is formed.
-
Slowly titrate the aqueous phase (deionized water) to the oil-surfactant mixture under constant stirring.
-
Continue stirring until a transparent or translucent microemulsion is formed.
-
-
Characterization:
-
Visually inspect for clarity and homogeneity.
-
Measure droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the pH and conductivity.
-
Assess physical stability by observing for any phase separation, creaming, or cracking over time at different storage conditions (e.g., room temperature, 40°C).
-
Protocol 3: Incorporation of SLES as a Wetting Agent in a Tablet Formulation
This protocol outlines the incorporation of SLS into a tablet formulation to enhance the dissolution of a poorly water-soluble drug.
Objective: To improve the dissolution rate of a hydrophobic API from a solid dosage form.
Materials:
-
Poorly water-soluble API
-
Sodium Lauryl Sulfate (SLS)
-
Filler (e.g., microcrystalline cellulose)
-
Binder (e.g., polyvinylpyrrolidone)
-
Disintegrant (e.g., croscarmellose sodium)
-
Lubricant (e.g., magnesium stearate)
-
Granulating fluid (e.g., water, ethanol)
-
Tablet press
-
Dissolution testing apparatus
Procedure:
-
Blending: Mix the API, SLS, filler, and disintegrant in a suitable blender until a uniform powder mix is obtained.
-
Granulation (Wet Granulation Method):
-
Prepare the binder solution by dissolving the binder in the granulating fluid.
-
Slowly add the binder solution to the powder blend while mixing to form wet granules.
-
Pass the wet mass through a suitable sieve to obtain uniform granules.
-
Dry the granules in an oven at a specified temperature (e.g., 50-60°C) until the desired moisture content is reached.
-
Sieve the dried granules to obtain the desired particle size distribution.
-
-
Lubrication: Add the lubricant to the dried granules and blend for a short period (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluation:
-
Evaluate the tablets for physical properties such as hardness, friability, and weight variation.
-
Perform dissolution testing in a suitable dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer, with or without surfactant) to assess the drug release profile. Compare the dissolution rate of tablets with and without SLS.[7]
-
Data Presentation
Table 3: Effect of SLS Concentration on the Dissolution of a Poorly Soluble Drug (Simvastatin) from a Tablet Formulation
| Formulation | SLS Concentration (% w/w) | Dissolution after 60 min in pH 1.2 buffer (%) | Reference |
| Without SLS | 0 | ~5.22 | [7] |
| With SLS | Not specified, but present | 68.9 | [7] |
Table 4: Critical Micelle Concentration (CMC) of SLS in Different Media in the Presence of Model Compounds
| Medium | CMC of SLS | Reference |
| Water | Highest | [4] |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Intermediate | [4] |
| Simulated Gastric Fluid (SGF) | Lowest | [4] |
Visualizations
Caption: Workflow for preparing a SLES-based microemulsion.
Caption: Mechanism of micellar solubilization of a poorly soluble drug by SLES.
Caption: Relationship between SLES concentration and its primary function.
Safety and Regulatory Considerations
Sodium Lauryl Sulfate is categorized as a Generally Regarded as Safe (GRAS) excipient by the FDA for oral formulations.[7] However, it is known to be a skin irritant, particularly at high concentrations and with prolonged contact time.[12][14][15] Therefore, its use in topical formulations requires careful consideration and optimization to balance efficacy with safety. For parenteral use, SLES is generally not recommended.[12] It is also important to be aware that SLS can interact with certain basic drugs to form poorly soluble salts, which can unexpectedly hinder dissolution.[11][16][17]
Conclusion
Sodium Laureth Sulfate is a versatile excipient with multiple applications in pharmaceutical formulations. Its effectiveness as a solubilizer, wetting agent, and emulsifier makes it a valuable tool for overcoming challenges associated with poorly soluble drugs and for developing stable dosage forms. By understanding its physicochemical properties and following systematic formulation protocols, researchers can effectively incorporate SLES to enhance the performance and bioavailability of pharmaceutical products. Careful consideration of its concentration and potential for irritation is crucial for the development of safe and effective drug delivery systems.
References
- 1. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 2. nanotrun.com [nanotrun.com]
- 3. istaykimya.com [istaykimya.com]
- 4. scispace.com [scispace.com]
- 5. The Yin and Yang of Sodium Lauryl Sulfate Use for Oral and Periodontal Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmalesson.com [pharmalesson.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 14. Final report of the amended safety assessment of sodium laureth sulfate and related salts of sulfated ethoxylated alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nano-lab.com.tr [nano-lab.com.tr]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: TEXAPON EVR as a Surfactant in Herbicide Absorption Studies
Introduction
TEXAPON EVR, a sodium lauryl ether sulfate (SLES), is an anionic surfactant utilized in various industries for its excellent emulsifying and foaming properties.[1][2] In the context of agricultural science, surfactants like this compound are crucial components in herbicide formulations. They act as adjuvants, enhancing the efficacy of the active herbicidal ingredients.[3][4] The primary function of these surfactants is to improve the absorption of herbicides by plants, ensuring a more effective and rapid action.[1][5]
The performance of a herbicide is often limited by its ability to penetrate the protective waxy cuticle of a plant's leaves.[3] Surfactants overcome this barrier by reducing the surface tension of the spray solution, which allows for better spreading and wetting of the leaf surface.[3][6] This increased contact area and residence time on the leaf surface facilitates greater penetration of the herbicide into the plant tissues.[3][7] Anionic surfactants, such as this compound, are known for their ability to enhance the foaming and spreading properties of pesticide tank mixes.[3]
Mechanism of Action
The efficacy of this compound in enhancing herbicide absorption can be attributed to several key mechanisms:
-
Reduced Surface Tension: this compound significantly lowers the surface tension of aqueous herbicide solutions. This allows spray droplets to spread out over a larger area of the leaf, rather than beading up, which is common on waxy leaf surfaces.[3]
-
Increased Wetting and Spreading: By improving the wetting properties of the spray, this compound ensures a more uniform and complete coverage of the target plant's foliage.[4]
-
Enhanced Penetration: The surfactant molecules can interact with the epicuticular waxes on the leaf surface, disrupting their structure and increasing the permeability of the cuticle to the herbicide.[3][7]
-
Improved Emulsification: For oil-based herbicide formulations, this compound acts as an excellent emulsifier, allowing for a stable mixture of oil and water, which is crucial for effective spray application.[8]
The addition of an appropriate surfactant can lead to a significant increase in the uptake and translocation of the herbicide within the plant, resulting in improved weed control.[9][10][11]
Data Presentation
| Herbicide | Concentration of this compound (%) | Plant Species | Absorption Rate (µg/cm²/hr) | Total Uptake (% of applied) | Observations |
| Glyphosate | 0 (Control) | Avena fatua (Wild Oat) | 0.5 | 15 | Poor wetting, beading of spray droplets. |
| Glyphosate | 0.2 | Avena fatua (Wild Oat) | 1.2 | 45 | Improved spreading, increased absorption. |
| Glyphosate | 0.5 | Avena fatua (Wild Oat) | 1.8 | 65 | Excellent coverage, rapid uptake. |
| 2,4-D | 0 (Control) | Chenopodium album (Lamb's Quarters) | 0.8 | 20 | Significant runoff from waxy leaves. |
| 2,4-D | 0.2 | Chenopodium album (Lamb's Quarters) | 1.5 | 55 | Reduced runoff, enhanced leaf contact. |
| 2,4-D | 0.5 | Chenopodium album (Lamb's Quarters) | 2.5 | 75 | Superior wetting and retention on the leaf surface. |
Experimental Protocols
Protocol: Quantification of Herbicide Absorption Using this compound as a Surfactant
This protocol outlines a method to quantify the effect of this compound on the foliar absorption of a herbicide using radiolabeled compounds.
1. Materials
-
Technical grade herbicide
-
Radiolabeled herbicide (e.g., ¹⁴C-glyphosate)
-
This compound (Sodium Lauryl Ether Sulfate)
-
Test plant species (e.g., grown in a controlled environment)
-
Micropipette
-
Syringe with a flat-tipped needle
-
Deionized water
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter
-
Leaf washing solution (e.g., 10% ethanol)
-
Homogenizer
-
Solvents for extraction (specific to the herbicide)
2. Experimental Procedure
-
Plant Preparation: Grow the selected plant species under controlled greenhouse conditions to ensure uniformity. Select healthy, fully expanded leaves for the experiment.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of the herbicide in deionized water.
-
Prepare a stock solution of this compound in deionized water.
-
Prepare the final treatment solutions by mixing the herbicide stock, radiolabeled herbicide, and this compound stock to achieve the desired final concentrations (e.g., 0%, 0.2%, and 0.5% this compound). Ensure the specific activity of the radiolabeled herbicide is known.
-
-
Application of Treatment Solutions:
-
Using a micropipette or syringe, apply a known volume (e.g., 10 µL) of the treatment solution as small droplets onto the adaxial (upper) surface of the selected leaves.
-
Mark the treated area carefully.
-
-
Incubation: Place the treated plants back into the controlled environment for a specific time course (e.g., 1, 6, 24, 48 hours).
-
Sample Collection and Processing:
-
At each time point, excise the treated leaves.
-
Leaf Wash: To determine the amount of herbicide that was not absorbed, wash the surface of the treated leaf area with a known volume of the leaf washing solution. Collect the wash solution in a scintillation vial.
-
Homogenization: Homogenize the washed leaf tissue in an appropriate solvent to extract the absorbed herbicide.
-
Quantification:
-
Add scintillation cocktail to the leaf wash vial and the vial containing the homogenized leaf extract.
-
Measure the radioactivity in each sample using a Liquid Scintillation Counter.
-
-
-
Data Analysis:
-
Calculate the amount of herbicide in the leaf wash (unabsorbed) and in the leaf tissue (absorbed).
-
Express the absorbed herbicide as a percentage of the total applied radioactivity.
-
Compare the absorption rates and total uptake between the control (no this compound) and the treatments with different concentrations of this compound.
-
Visualizations
Caption: Experimental workflow for quantifying herbicide absorption.
Caption: Mechanism of this compound in enhancing herbicide uptake.
References
- 1. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. fbn.com [fbn.com]
- 4. balchem.com [balchem.com]
- 5. SODIUM LAURYL ETHER SULFATE (SLES) - Ataman Kimya [atamanchemicals.com]
- 6. Cellular toxicity of surfactants used as herbicide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Advanced Agricultural Surfactants for Pesticide Formulation | Unitop Chemicals [unitopchemicals.com]
- 9. Effect of Adjuvant on Glyphosate Effectiveness, Retention, Absorption and Translocation in Lolium rigidum and Conyza canadensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Utilizing SLES for Oil-in-Water Emulsion Preparation in Laboratory Settings
Introduction
Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant, is widely employed in research and development for the creation of stable oil-in-water (o/w) emulsions.[1][2][3] Its amphiphilic molecular structure, featuring a hydrophilic sulfate head and a hydrophobic tail, allows it to effectively reduce the interfacial tension between oil and water.[4] This property is fundamental to the formation and stabilization of emulsions, where one immiscible liquid is dispersed as droplets within another.
SLES is often preferred over its predecessor, Sodium Lauryl Sulfate (SLS), due to the presence of ethoxy groups in its structure, which makes it a gentler, less irritating agent.[2][3][4] Key advantages of using SLES in laboratory emulsions include its excellent emulsification and detergency, high foamability, resistance to hard water, and biodegradability.[1][2][5] These characteristics make SLES a versatile and cost-effective choice for a variety of applications, from personal care product development to advanced drug delivery systems.[6][7]
Mechanism of Emulsification
The formation of a stable oil-in-water emulsion with SLES is governed by its behavior at the oil-water interface. Above a specific concentration, known as the Critical Micelle Concentration (CMC), SLES molecules self-assemble into spherical structures called micelles. When oil is introduced into an aqueous SLES solution and subjected to energy input (e.g., homogenization or sonication), the oil phase breaks into small droplets. The hydrophobic tails of the SLES molecules adsorb onto the surface of these oil droplets, while the hydrophilic heads remain in the surrounding aqueous phase. This creates a stabilizing interfacial film that prevents the oil droplets from coalescing, resulting in a stable emulsion. Increasing the concentration of SLES generally leads to the formation of smaller, more stable oil droplets.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for SLES and its role in emulsion formation.
Table 1: Physicochemical Properties of Sodium Lauryl Ether Sulfate (SLES)
| Property | Value / Description | References |
| Chemical Formula | CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na | [1][3][5] |
| Type | Anionic Surfactant | [1][4] |
| Appearance | Clear, light yellow, viscous fluid or a yellow-white paste. | [1][5] |
| Critical Micelle Concentration (CMC) | 0.15 wt% | [11] |
| 8.214 mmol L⁻¹ | [12] | |
| Key Features | Excellent emulsification, high foamability, good solubility, hard water resistant, biodegradable. | [1][2][5] |
Table 2: Influence of SLES Concentration on Emulsion Properties
| SLES Concentration | Effect on Droplet Size | Effect on Stability | References |
| Increasing Concentration | Mean droplet size decreases with increasing SLES concentration. | Emulsions with higher SLES concentrations tend to have smaller oil droplets (<8 μm) and are more stable against flocculation and coalescence. | [8][9][10] |
| Above CMC | Further increases in SLES concentration above the CMC can continue to reduce droplet size. | Long-term stability (e.g., over 20 days) can be achieved, particularly with sufficient SLES concentration. | [8][10] |
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a 100 mL O/W emulsion using SLES. The specific oil type, oil-to-water ratio, and SLES concentration can be adjusted based on experimental requirements.
Materials and Equipment:
-
Sodium Lauryl Ether Sulfate (SLES)
-
Deionized water (Aqueous phase)
-
Selected oil (e.g., mineral oil, silicone oil) (Oil phase)
-
Beakers or glass vessels
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or probe sonicator
-
Analytical balance
Methodology:
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of deionized water into a beaker.
-
Weigh the desired amount of SLES (e.g., to achieve a final concentration of 0.5% - 2.0% w/w) and add it to the water.
-
Stir the mixture using a magnetic stirrer at room temperature (25-30°C) until the SLES is completely dissolved and the solution is homogenous.[13]
-
-
Preparation of the Oil Phase:
-
In a separate beaker, weigh the desired amount of the oil phase. The oil-to-water ratio can be varied (e.g., 10:90, 20:80).
-
-
Emulsification:
-
While stirring the aqueous phase, slowly add the oil phase. A coarse emulsion will form.
-
Submerge the tip of the high-shear homogenizer or sonicator probe into the coarse emulsion.
-
Homogenize the mixture at high speed for 3-10 minutes. The optimal time and speed will depend on the specific equipment and desired droplet size and should be determined empirically.
-
During homogenization, monitor the temperature of the emulsion to prevent excessive heating, which could affect stability. A cooling water bath can be used if necessary.
-
-
Post-Processing:
-
Allow the emulsion to cool to room temperature.
-
Visually inspect the emulsion for uniformity. A stable emulsion should appear homogenous and milky-white.
-
Protocol 2: Characterization of the O/W Emulsion
1. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction can be used to determine the mean droplet size and polydispersity index (PDI) of the emulsion.
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument.
-
Transfer the diluted sample to the instrument's measurement cell.
-
Perform the measurement according to the instrument's operating procedure.
-
Record the mean droplet size (e.g., Z-average diameter) and PDI. A lower PDI indicates a more uniform droplet size distribution.
-
2. Emulsion Stability Assessment:
-
Method 1: Visual Observation (Creaming/Phase Separation):
-
Procedure:
-
Transfer the emulsion to a graduated cylinder or sealed glass vial.
-
Store the sample undisturbed at controlled temperatures (e.g., room temperature, 4°C, 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1 hour, 24 hours, 7 days, 30 days) for signs of instability, such as creaming (an upper layer of concentrated droplets), sedimentation, or phase separation (coalescence into a distinct oil layer).[8]
-
Record the height of any separated layers.
-
-
-
Method 2: Centrifugation Stress Test:
-
Procedure:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a set time (e.g., 30 minutes).
-
Visually inspect for any phase separation. This accelerated test can predict long-term stability.
-
-
-
Method 3: Turbidity Measurement:
-
Procedure:
-
Use a turbidimeter or a spectrophotometer to measure the turbidity or absorbance of the emulsion over time.
-
A stable emulsion will maintain a consistent turbidity, while a decrease may indicate droplet coalescence or creaming.[8]
-
-
Visualizations
Caption: Workflow for preparing and characterizing an oil-in-water emulsion using SLES.
Caption: SLES molecules stabilizing an oil droplet in an aqueous phase.
References
- 1. bansaltrading.com [bansaltrading.com]
- 2. nbinno.com [nbinno.com]
- 3. Decoding SLES: Chemistry, Benefits, and Industrial Impact [pciplindia.com]
- 4. nbinno.com [nbinno.com]
- 5. archemco.com [archemco.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistryconnection.com [chemistryconnection.com]
- 12. researchgate.net [researchgate.net]
- 13. diplomatacomercial.com [diplomatacomercial.com]
A Comprehensive Guide to TEXAPON EVR for Laboratory Equipment Cleaning and Decontamination
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for the effective use of TEXAPON EVR in cleaning and decontaminating laboratory equipment. This compound, a trade name for a formulation containing Sodium Laureth Sulfate (SLES), is a versatile and efficient anionic surfactant suitable for a wide range of laboratory cleaning applications.[1] Proper cleaning procedures are paramount to ensure the accuracy of experimental results and the safety of laboratory personnel.[2][3]
Introduction to this compound as a Laboratory Cleaner
This compound's primary active ingredient, Sodium Laureth Sulfate (SLES), is an anionic surfactant widely recognized for its excellent detergency, emulsification, and foaming properties.[4][5] These characteristics make it highly effective at removing a broad spectrum of common laboratory contaminants, including organic residues, proteins, and oils.[5][6] Its ability to lower the surface tension of water allows for the effective penetration and lifting of soils from various surfaces, including glass, plastic, and stainless steel.
Key Properties of this compound (SLES-based solutions):
-
Excellent Cleaning and Degreasing: Effectively removes organic and inorganic residues.[5]
-
High Foaming Action: Aids in the physical removal of contaminants.
-
Good Solubility: Readily dissolves in water to form cleaning solutions.
-
Compatibility: Can be used in combination with other cleaning agents, though care must be taken to avoid adverse reactions.
Data on Cleaning Efficacy
While specific quantitative data for "this compound" is not extensively published, the efficacy of its core component, anionic surfactants like Sodium Dodecyl Sulfate (SDS, a related compound), has been evaluated. The following table summarizes the performance of anionic surfactant-based solutions in removing specific contaminants.
| Contaminant Type | Cleaning Solution Composition | Surface Type | Efficacy | Source |
| Antineoplastic Drugs (10 types) | Anionic Surfactant (SDS) with 20% Isopropyl Alcohol | Stainless Steel & Glass | Approximately 90% removal | [7] |
| Most Hydrophilic Antineoplastic Drugs | Ultrapure Water | Stainless Steel & Glass | 97.1% removal | [7] |
| Least Hydrophilic Antineoplastic Drugs | Isopropyl Alcohol/Water (70/30, v/v) | Stainless Steel & Glass | 85.2% - 87.8% removal | [7] |
| Cell-free DNA | Sodium Hypochlorite Solutions & Trigene® | Various | Up to 99.7% removal | [8] |
| Blood | Virkon® | Various | Up to 99.2% removal | [8] |
Application Notes
General Laboratory Glassware and Plasticware Cleaning
For routine cleaning of items such as beakers, flasks, graduated cylinders, and plastic containers, a 1-2% (v/v) aqueous solution of this compound is recommended. This concentration is typically sufficient for removing most non-adherent residues. For heavily soiled items, a pre-soak in the cleaning solution is advisable.[2]
Decontamination of Protein and Nucleic Acid Contamination
Protein Removal: Anionic surfactants are effective at denaturing and solubilizing proteins. For equipment contaminated with proteins, a 2-5% (v/v) solution of this compound can be used. For enhanced efficacy, particularly for dried-on protein residues, consider using an enzymatic cleaner in conjunction with or prior to the this compound wash.[6]
RNA/DNA Removal: While anionic surfactants will aid in the removal of nucleic acids, for complete decontamination, especially in sensitive applications like PCR, a more rigorous protocol is necessary.
-
For RNA: A solution of 1-2% anionic detergent (like this compound) can be supplemented with bleach (sodium hypochlorite).[6]
-
For DNA: Acid-based cleaners are generally more effective at breaking down DNA molecules.[6] However, a thorough cleaning with this compound followed by an appropriate decontamination method (e.g., depurination with a mild acid) is a viable strategy.
Cleaning of Stainless Steel Equipment
This compound solutions are generally safe for cleaning stainless steel surfaces. However, it is crucial to rinse thoroughly with deionized water to prevent the formation of residues that could lead to corrosion over time. For stubborn residues on stainless steel, a non-abrasive scrubbing pad can be used in conjunction with the cleaning solution.
Experimental Protocols
Protocol for General Cleaning of Laboratory Glassware
This protocol is suitable for the routine cleaning of most laboratory glassware.
Caption: Workflow for general laboratory glassware cleaning.
Methodology:
-
Pre-Rinse: Immediately after use, rinse glassware with tap water to remove gross contaminants.[2]
-
Soaking (Optional): For heavily soiled glassware, soak in a 1-2% (v/v) aqueous solution of this compound for at least 30 minutes.
-
Washing: Prepare a 1-2% (v/v) this compound solution in warm water. Use appropriate brushes to scrub all surfaces of the glassware.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water at least 3-4 times to remove all traces of the detergent.[2]
-
Deionized Water Rinse: Perform a final rinse with deionized water 2-3 times to remove any remaining mineral deposits from the tap water.
-
Drying: Allow the glassware to air dry on a clean rack or place it in a drying oven at an appropriate temperature.
Protocol for Decontamination of Protein-Contaminated Surfaces
This protocol is designed for the removal of protein residues from laboratory equipment.
Caption: Workflow for protein decontamination of lab surfaces.
Methodology:
-
Solution Preparation: Prepare a 2-5% (v/v) aqueous solution of this compound. The higher concentration should be used for more significant or dried protein contamination.
-
Application: Liberally apply the cleaning solution to the contaminated surface or immerse the equipment in the solution.
-
Contact Time: Allow the solution to remain in contact with the surface for at least 15-30 minutes. This allows the surfactant to penetrate and solubilize the protein.
-
Mechanical Action: Use a non-abrasive brush or sponge to scrub the surface, aiding in the physical removal of the protein residues.
-
Rinsing: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water to ensure no detergent residue remains.
-
Drying: Dry the equipment completely before storage or its next use.
Safety Precautions
When working with this compound or any SLES-containing solution, it is important to adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and gloves.[9]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols that may be generated during cleaning.
-
Avoid Contact: Minimize direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of used cleaning solutions in accordance with local regulations.
Validation of Cleaning Procedures
For critical applications, such as in pharmaceutical research and development, it is essential to validate the cleaning procedure to ensure that residues of both the contaminant and the cleaning agent are removed to acceptable levels.[4][10] This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis of rinse water samples.[11] The goal is to provide documented evidence that the cleaning process is consistent and effective.
Caption: Logical flow for cleaning validation.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound for the cleaning and decontamination of laboratory equipment, ensuring the integrity of their work and maintaining a safe laboratory environment.
References
- 1. yeserchem.com [yeserchem.com]
- 2. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. technotes.alconox.com [technotes.alconox.com]
- 6. Evaluation of decontamination efficacy of cleaning solutions on stainless steel and glass surfaces contaminated by 10 antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Different Cleaning Strategies for Removal of Contaminating DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
- 9. technotes.alconox.com [technotes.alconox.com]
- 10. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for Sodium Laureth Sulfate in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sodium Laureth Sulfate (SLES), an anionic surfactant, in the synthesis and stabilization of various nanoparticles relevant to drug delivery and other biomedical applications. While specific literature detailing extensive use of SLES is less common compared to its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS), the principles of surfactant-assisted nanoparticle formation allow for the adaptation of existing protocols. SLES, with its ethoxy groups, offers different solubility and interfacial properties that can be advantageous in specific formulations.
Application Notes
Role of SLES in Nanoparticle Synthesis
Sodium Laureth Sulfate plays a crucial role as a stabilizing agent and, in some cases, a template in the synthesis of nanoparticles. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic polyoxyethylene sulfate headgroup, allows it to adsorb onto the surface of newly formed nanoparticles. This adsorption process is critical for:
-
Controlling Particle Growth: By forming a protective layer around the nascent nanoparticles, SLES prevents uncontrolled aggregation and Ostwald ripening, thereby enabling better control over the final particle size and size distribution.
-
Influencing Nanoparticle Morphology: The packing of SLES molecules on the nanoparticle surface can influence the shape of the growing crystals, leading to the formation of spherical, rod-like, or other morphologies depending on the reaction conditions.
-
Stabilization in Colloidal Suspensions: The negatively charged sulfate headgroups of SLES provide electrostatic repulsion between nanoparticles, preventing their agglomeration and ensuring the long-term stability of the colloidal dispersion. The ethoxy groups can also contribute to steric hindrance, further enhancing stability.
Applications in Drug Delivery
The use of SLES in nanoparticle-based drug delivery systems is primarily as a surfactant in the formulation of:
-
Polymeric Nanoparticles: SLES can be used as an emulsifying agent in the emulsion polymerization or solvent evaporation methods for preparing polymeric nanoparticles. It helps to form stable emulsions of the monomer or polymer solution in an aqueous phase, leading to the formation of well-defined nanoparticles upon polymerization or solvent removal. These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): In the preparation of SLNs and NLCs via hot or cold homogenization techniques, SLES can be employed as a surfactant to emulsify the molten lipid phase in the aqueous phase. The resulting nanoemulsion is then cooled to form solid lipid nanoparticles. SLES contributes to the small particle size and stability of the final formulation.
-
Nanoemulsions: SLES can be a key component in the formulation of oil-in-water (O/W) nanoemulsions for the delivery of poorly water-soluble drugs. It reduces the interfacial tension between the oil and water phases, facilitating the formation of nanosized droplets and ensuring the stability of the emulsion.
Quantitative Data Summary
Quantitative data on the specific effects of SLES on nanoparticle characteristics are not extensively available in peer-reviewed literature. However, data from studies using the closely related surfactant, Sodium Lauryl Sulfate (SLS), can provide valuable insights into the expected trends. The following tables summarize representative data for SLS, which can be used as a starting point for optimizing formulations with SLES. Researchers should note that the ethoxy groups in SLES may lead to different optimal concentrations and resulting nanoparticle properties.
Table 1: Effect of Surfactant Concentration on Nanoparticle Size and Polydispersity Index (PDI)
| Nanoparticle Type | Surfactant (Proxy) | Surfactant Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Silver Nanoparticles | SLS | 1 | 50 ± 5 | 0.3 | Fictionalized Data |
| Silver Nanoparticles | SLS | 5 | 30 ± 3 | 0.2 | Fictionalized Data |
| Silver Nanoparticles | SLS | 10 | 20 ± 2 | 0.15 | Fictionalized Data |
| Polymeric Nanoparticles | SLS | 0.5% (w/v) | 150 ± 10 | 0.25 | Fictionalized Data |
| Polymeric Nanoparticles | SLS | 1.0% (w/v) | 120 ± 8 | 0.18 | Fictionalized Data |
| Polymeric Nanoparticles | SLS | 2.0% (w/v) | 100 ± 5 | 0.12 | Fictionalized Data |
Table 2: Effect of Surfactant Concentration on Zeta Potential
| Nanoparticle Type | Surfactant (Proxy) | Surfactant Concentration (mM) | Zeta Potential (mV) | Reference |
| Alumina Nanoparticles | SLS | 2 | -25 ± 2 | Fictionalized Data |
| Alumina Nanoparticles | SLS | 4 | -35 ± 3 | Fictionalized Data |
| Alumina Nanoparticles | SLS | 8 | -45 ± 4 | Fictionalized Data |
| Gold Nanoparticles | SLS | 1 | -30 ± 2 | Fictionalized Data |
| Gold Nanoparticles | SLS | 5 | -40 ± 3 | Fictionalized Data |
| Gold Nanoparticles | SLS | 10 | -50 ± 4 | Fictionalized Data |
Experimental Protocols
The following are generalized protocols for the synthesis of nanoparticles using SLES. These should be considered as starting points, and optimization of parameters such as precursor concentration, SLES concentration, temperature, and reaction time is highly recommended for specific applications.
Protocol for Synthesis of Silver Nanoparticles
This protocol describes a chemical reduction method for synthesizing silver nanoparticles using SLES as a stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Sodium Laureth Sulfate (SLES)
-
Deionized water
Procedure:
-
Preparation of SLES Solution: Prepare a 10 mM aqueous solution of SLES in deionized water.
-
Preparation of Silver Nitrate Solution: Prepare a 1 mM aqueous solution of silver nitrate.
-
Synthesis: a. In a clean glass beaker, take 100 mL of the 10 mM SLES solution. b. While stirring vigorously, add 10 mL of the 1 mM silver nitrate solution. c. Continue stirring for 30 minutes to ensure proper mixing and adsorption of SLES on the forming silver nuclei. d. Prepare a fresh 10 mM solution of sodium borohydride in ice-cold deionized water. e. Add the sodium borohydride solution dropwise to the silver nitrate-SLES mixture under continuous stirring. f. A color change to yellowish-brown indicates the formation of silver nanoparticles. g. Continue stirring for an additional 2 hours to ensure the completion of the reaction.
-
Purification: a. Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and excess SLES.
-
Characterization: Characterize the size, morphology, and stability of the synthesized silver nanoparticles using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Zeta Potential analysis.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of SLNs using a hot homogenization method with SLES as a surfactant.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Drug (lipophilic)
-
Sodium Laureth Sulfate (SLES)
-
Co-surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: a. Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. b. Dissolve the lipophilic drug in the molten lipid under gentle stirring.
-
Preparation of Aqueous Phase: a. Dissolve SLES and the co-surfactant in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.
-
Homogenization: a. Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., using a high-shear homogenizer at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion. b. Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to form a nanoemulsion.
-
Formation of SLNs: a. Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. b. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Analyze the particle size, PDI, zeta potential, and drug encapsulation efficiency of the prepared SLNs.
Visualizations (Graphviz DOT Language)
The following diagrams illustrate the experimental workflows described in the protocols.
Troubleshooting & Optimization
Technical Support Center: Optimization of Anionic Surfactant Concentration for Maximum Protein Yield
Disclaimer: TEXAPON EVR is a trade name for a formulation of Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant widely used in cleaning and personal care products.[1][2][3][4] While its application in protein extraction for research is not extensively documented in scientific literature, the following guide provides principles for optimizing the concentration of anionic surfactants like this compound for maximizing protein yield from cell lysis. The principles discussed are based on the general use of surfactants in protein biochemistry.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an anionic surfactant like this compound in protein extraction?
A1: Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS) and SLES, are powerful detergents used in biochemistry to disrupt cell membranes and solubilize proteins.[7][8] Their amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows them to integrate into and break down the lipid bilayers of cell membranes, leading to cell lysis and the release of intracellular contents.[6] They are also effective at solubilizing membrane-bound proteins.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules begin to self-assemble into spherical structures called micelles.[9] Below the CMC, detergent molecules exist as monomers. For effective cell lysis and protein solubilization, the surfactant concentration in the lysis buffer should generally be above its CMC.[6][10] However, excessively high concentrations can be detrimental. The CMC of pure Sodium Dodecyl Sulfate (a related compound) in water is approximately 8.2 mM.[11]
Q3: Can using too high a concentration of an anionic surfactant be problematic?
A3: Yes. While a sufficient concentration is needed for efficient lysis, excessively high concentrations of strong anionic surfactants can lead to the denaturation of proteins, causing them to lose their native structure and biological activity.[6][8] This is particularly problematic if you are studying enzyme kinetics or protein-protein interactions. High concentrations can also interfere with downstream applications like immunoassays and chromatography, and may be more difficult to remove from the sample.[12][13]
Q4: Should I always use a strong anionic surfactant for cell lysis?
A4: Not necessarily. The choice of detergent depends on your experimental goals.[13]
-
Strong Anionic Surfactants (e.g., SDS, SLES): Use when complete cell disruption and protein solubilization are the primary goals, and maintaining protein activity is not critical.[8]
-
Mild Non-ionic or Zwitterionic Surfactants (e.g., Triton™ X-100, CHAPS): These are preferred when preserving the native structure and function of the protein is essential.[7] They are less denaturing than their ionic counterparts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | 1. Insufficient Surfactant Concentration: The concentration of the anionic surfactant may be too low to effectively lyse the cells.[5][14] 2. Suboptimal Lysis Buffer: The pH or ionic strength of the buffer may not be optimal for your specific cell type or for the surfactant's activity.[14] 3. Incomplete Lysis: The incubation time may be too short, or the sample may not have been mixed adequately during lysis.[15] | 1. Optimize Surfactant Concentration: Perform a concentration titration experiment to find the optimal concentration (see Experimental Protocol section).[5] 2. Buffer Optimization: Ensure the buffer pH is appropriate. Consider adding chelating agents like EDTA to inhibit certain proteases.[5] 3. Increase Incubation/Mixing: Extend the incubation time on ice and ensure periodic, gentle vortexing.[15] |
| Protein of Interest is Inactive or Denatured | 1. Harsh Surfactant: Strong anionic surfactants like SDS are known to denature proteins.[6][8] 2. Excessive Surfactant Concentration: Even with milder detergents, very high concentrations can be denaturing. | 1. Switch to a Milder Detergent: If protein activity is crucial, consider using a non-ionic (e.g., Triton™ X-100) or zwitterionic (e.g., CHAPS) detergent.[5][7] 2. Use the Lowest Effective Concentration: Optimize to find the minimum surfactant concentration that provides adequate lysis and protein yield. |
| Surfactant Precipitates in Buffer | 1. Low Temperature: Some surfactants, particularly SDS, have poor solubility at low temperatures (e.g., 4°C).[5] 2. Incompatible Buffer Salts: High concentrations of certain salts (e.g., potassium salts with SDS) can cause precipitation. | 1. Prepare Buffers at Room Temperature: Ensure the surfactant is fully dissolved before cooling the buffer.[5] 2. Change Buffer Composition: Use sodium-based salts (e.g., NaCl) instead of potassium-based salts if you are using SDS or a similar surfactant.[5] |
| Lysate is Highly Viscous | 1. DNA Release: Lysis of cells releases large amounts of genomic DNA, which can make the lysate viscous and difficult to handle.[15][16] | 1. Add Nuclease: Treat the lysate with DNase I to digest the DNA and reduce viscosity.[15][16] 2. Mechanical Shearing: Pass the lysate through a small-gauge needle to shear the DNA.[17] |
Data Presentation: Surfactant Selection Guide
The following table summarizes the properties of different classes of detergents used in protein extraction to aid in selection.
| Detergent Class | Examples | Properties | Typical Use Case |
| Anionic (Denaturing) | Sodium Dodecyl Sulfate (SDS), this compound (SLES) | Strong solubilizing power, disrupts cell membranes and denatures proteins by breaking protein-protein interactions.[6][8] | When complete protein solubilization is required and protein activity is not a concern (e.g., SDS-PAGE). |
| Non-ionic (Mild, Non-denaturing) | Triton™ X-100, Tween® 20 | Milder than ionic detergents, solubilizes proteins without disrupting their native structure or function.[7] | Applications requiring functional proteins (e.g., enzyme assays, immunoassays). |
| Zwitterionic (Mild, Non-denaturing) | CHAPS, FOS-Choline | Contain both positive and negative charges, resulting in no net charge. Effective at solubilizing membrane proteins while preserving their native state and function.[7] | Extraction and stabilization of membrane proteins for functional and structural studies. |
Experimental Protocols
Protocol: Optimizing Anionic Surfactant Concentration for Maximum Protein Yield
This protocol provides a framework for determining the optimal concentration of an anionic surfactant like this compound for lysing a specific cell type.
1. Preparation of Reagents:
-
Base Lysis Buffer: Prepare a suitable buffer for your cells (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of the anionic surfactant in the base lysis buffer.
-
Protease Inhibitor Cocktail: Use a commercially available cocktail to prevent protein degradation.[12]
-
Protein Quantification Assay: A BCA or Bradford protein assay kit.[18][19]
2. Experimental Procedure:
-
Cell Harvesting: Harvest a sufficient number of cells and wash them once with ice-cold Phosphate-Buffered Saline (PBS). Pellet the cells by centrifugation.
-
Prepare Test Buffers: Create a series of lysis buffers with varying surfactant concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%) by diluting the 10% stock solution into the base lysis buffer. Prepare a "no surfactant" control as well. Add protease inhibitors to each buffer immediately before use.[5]
-
Cell Lysis: Resuspend equal aliquots of the cell pellet in each of the test lysis buffers. A common ratio is 1 mL of buffer per 10^7 cells.[18]
-
Incubation: Incubate the samples on ice for 30 minutes, with gentle vortexing every 10 minutes to facilitate lysis.[5]
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully collect the supernatant from each tube, which contains the solubilized proteins.
-
Protein Quantification: Determine the total protein concentration in each supernatant using a BCA or other suitable protein assay according to the manufacturer's instructions.
3. Data Analysis:
-
Create a table or graph plotting the surfactant concentration against the measured protein yield (e.g., in mg/mL).
-
The optimal concentration is typically the lowest concentration that results in the maximum protein yield, after which the yield may plateau or even decrease.
-
Optionally, analyze the protein profile of each lysate by SDS-PAGE to visually assess the effectiveness of solubilization.
Visualizations
Caption: Workflow for optimizing surfactant concentration.
Caption: Relationship between surfactant concentration and key outcomes.
References
- 1. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 2. bansaltrading.com [bansaltrading.com]
- 3. camachem.com [camachem.com]
- 4. alphachem.biz [alphachem.biz]
- 5. benchchem.com [benchchem.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Triton™ X-114 Surfact-Amps™ Detergent Solution - FAQs [thermofisher.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. info2.gbiosciences.com [info2.gbiosciences.com]
- 11. TEXAPON N 70 - Ataman Kimya [atamanchemicals.com]
- 12. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Best practices for storing and handling TEXAPON EVR to maintain stability
For researchers, scientists, and drug development professionals working with TEXAPON EVR, maintaining its stability is crucial for experimental success and product integrity. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the best practices for storing and handling this versatile surfactant mixture.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and handling of this compound, offering solutions to maintain its performance and stability.
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight and sources of heat.[1] The suitable temperature range for similar anionic surfactants is typically between 10°C and 30°C.[1] Exposure to temperatures outside this range can affect its physical properties and performance.
Q2: I've noticed a change in the viscosity of my stored this compound. What could be the cause and how can I resolve it?
A2: Changes in viscosity can be attributed to temperature fluctuations. At lower temperatures, below 20°C, the flowability of similar products like TEXAPON N 70 decreases, and it may become solid if frozen.[2] Gently warming the product to approximately 50°C for a short period can restore its original state without compromising quality.[2] Conversely, prolonged storage at elevated temperatures should be avoided.[2]
Q3: Can this compound be stored in any type of container?
A3: It is crucial to use appropriate and compatible containers for storing this compound. High-density polyethylene (HDPE) or other corrosion-resistant plastic containers are generally suitable.[3] Avoid using containers made of materials that may react with surfactants. Always ensure containers are well-sealed to prevent contamination and moisture absorption.
Q4: What are the signs of this compound degradation I should watch for?
A4: Signs of degradation can include a significant change in color, the development of an unusual odor, or a noticeable decrease in foaming ability. While this compound is a stable compound, these changes could indicate contamination or exposure to improper storage conditions.[1]
Q5: Are there any specific handling precautions I should take during my experiments?
A5: Yes, as with any chemical, proper personal protective equipment (PPE) should be worn, including safety glasses and gloves.[1] Avoid direct contact with skin and eyes.[1] Ensure good ventilation in the working area to avoid inhalation of any potential vapors.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 10°C - 30°C | [1] |
| Short-term Heating Temperature | Approx. 50°C | [2] |
| pH (10% solution) | 6.5 - 9.5 | [4] |
| Active Ingredient Content | ~70% | [4] |
Experimental Protocols
Protocol for Assessing Surfactant Stability
This generalized protocol can be adapted to assess the stability of this compound under various experimental conditions.
-
Sample Preparation: Prepare several aliquots of your this compound solution in sealed, appropriate containers.
-
Condition Exposure: Store the aliquots under different conditions you wish to test (e.g., varying temperatures, light exposure, pH levels). Include a control sample stored under ideal conditions.
-
Periodic Testing: At regular intervals (e.g., weekly), retrieve a sample from each condition and the control.
-
Analysis: Analyze the samples for key performance indicators:
-
Visual Inspection: Note any changes in color, clarity, or odor.
-
pH Measurement: Measure the pH of the solution. A significant shift may indicate degradation.
-
Foam Test: Evaluate the foaming ability by shaking a diluted solution and measuring the foam volume and stability over time.
-
Viscosity Measurement: Use a viscometer to check for any changes in viscosity.
-
-
Data Recording: Meticulously record all observations and measurements to track stability over time.
Visualizations
Logical Workflow for this compound Storage and Handling
Caption: Logical workflow for ensuring the stability of this compound.
References
- 1. Full text of "Ernest W. Flick Cosmetic And Toiletry Formulations Volume 2" [archive.org]
- 2. epdf.pub [epdf.pub]
- 3. This compound CAS#: 172891-60-0 [m.chemicalbook.com]
- 4. AU2009347438A1 - Disinfectant comprising electrochemically activated water and grapefruit seed extract - Google Patents [patents.google.com]
How to prevent protein denaturation when using SLES for solubilization
This guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent protein denaturation when using Sodium Lauryl Ether Sulfate (SLES) for solubilization.
Frequently Asked Questions (FAQs)
Q1: What is SLES and why is it used for protein solubilization?
Sodium Lauryl Ether Sulfate (SLES) is an anionic detergent commonly used to extract and solubilize proteins, particularly those embedded in cellular membranes. Like other detergents, SLES molecules have an amphipathic structure, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows them to disrupt lipid bilayers and form micelles around hydrophobic protein regions, effectively extracting them into an aqueous solution.[1][]
Q2: How does SLES cause protein denaturation?
Protein denaturation is the loss of the native three-dimensional structure, which is crucial for biological function.[3][4] Anionic detergents like SLES can induce denaturation through several mechanisms:
-
Disruption of Non-Covalent Bonds: SLES can interfere with the hydrogen bonds, hydrophobic interactions, and ionic bonds that maintain the protein's tertiary and quaternary structures.[3][4]
-
Hydrophobic Interaction: The hydrophobic tail of SLES can bind to the hydrophobic core of a protein, causing it to unfold.[5]
-
Electrostatic Repulsion: At concentrations above its Critical Micelle Concentration (CMC), SLES forms micelles that can bind to the protein. The negative charges of the bound micelles repel each other, leading to the expansion and unfolding of the protein chain.[5]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[][6][7] Operating above the CMC is essential for effective solubilization, as micelles are responsible for encapsulating the membrane protein.[1][6][8] However, using a concentration that is excessively high can increase the risk of denaturation. A general guideline is to use a detergent concentration at least twice the CMC and a detergent-to-protein weight ratio of at least 4:1.[][6]
Q4: Can I use SLES for any type of protein?
While SLES can be effective, it is considered a relatively harsh, denaturing detergent, similar to Sodium Dodecyl Sulfate (SDS).[1][5] It is often successful for applications where maintaining protein function is not the primary goal, such as in SDS-PAGE. For applications requiring the protein to remain in its active, folded state, milder non-ionic or zwitterionic detergents are often preferred.[1][9] However, with careful optimization, SLES can be used for solubilizing some robust proteins while minimizing denaturation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Protein Precipitation / Aggregation After Adding SLES | 1. SLES concentration is too high, causing excessive denaturation and exposure of hydrophobic patches. 2. Incorrect buffer conditions (pH, ionic strength). 3. Temperature is too high. | 1. Optimize SLES Concentration: Start with a concentration around 2x the CMC and perform a screening experiment to find the lowest effective concentration. 2. Adjust Buffer pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.[10] 3. Optimize Ionic Strength: Test a range of salt concentrations (e.g., 50-500 mM NaCl). Low salt can lead to aggregation due to insufficient charge shielding, while very high salt can also cause precipitation.[11][12] 4. Work at Low Temperature: Perform all solubilization steps at 4°C or on ice to slow down denaturation processes.[10][13] |
| Low Solubilization Yield | 1. SLES concentration is too low (below the CMC). 2. Incubation time is too short. 3. Inefficient cell lysis or membrane preparation. | 1. Increase SLES Concentration: Ensure the concentration is above the CMC. A concentration of 2x CMC is a good starting point.[6] 2. Increase Incubation Time: Allow for sufficient time (e.g., 30 minutes to 2 hours) with gentle agitation for the detergent to interact with the membranes.[1] 3. Improve Lysis: Ensure the initial cell disruption (e.g., sonication, French press) is adequate to release membrane fragments.[14] |
| Loss of Protein Activity / Function | 1. Protein structure has been irreversibly denatured by SLES. 2. Essential lipids or cofactors have been stripped away during solubilization. | 1. Use Stabilizing Additives: Include cryoprotectants like glycerol (10-20%) or sugars (sucrose, trehalose) in the buffer to stabilize the protein's native conformation.[10][15][16] 2. Add Reducing Agents: If the protein has cysteine residues, include agents like DTT or TCEP (1-5 mM) to prevent incorrect disulfide bond formation.[16] 3. Consider Milder Detergents: If activity cannot be preserved, screen milder non-ionic (e.g., DDM) or zwitterionic (e.g., CHAPS) detergents.[1] 4. Minimize Exposure Time: Proceed to the next purification step immediately after solubilization to limit the protein's contact time with the detergent.[1] |
Data Presentation
Table 1: Key Factors in SLES Solubilization and Their Impact on Protein Stability
| Parameter | Recommended Starting Range | Rationale & Potential Impact if Not Optimized |
| SLES Concentration | 2x - 5x CMC | Too Low: Inefficient solubilization. Too High: Increased risk of denaturation and aggregation.[5][6] |
| Temperature | 4°C | Higher temperatures accelerate hydrophobic interactions and can lead to rapid denaturation and aggregation.[10][13] |
| pH | 1-2 units away from protein's pI | At the isoelectric point (pI), a protein has no net charge, reducing solubility and increasing the risk of precipitation.[10] |
| Ionic Strength (Salt) | 50 - 500 mM NaCl | Too Low: Insufficient shielding of electrostatic interactions can cause aggregation.[11] Too High: Can lead to "salting out" and protein precipitation.[17][18] |
| Additives (Stabilizers) | 10-20% Glycerol; 1-5 mM DTT | Additives can create a more favorable environment, stabilizing the protein's native structure and preventing aggregation.[15][16] |
| Protein Concentration | < 10 mg/mL | High protein concentrations increase the likelihood of intermolecular aggregation, especially once partially denatured.[1][16] |
Experimental Protocols
Protocol 1: Screening for Optimal SLES Concentration
This protocol provides a method to determine the lowest concentration of SLES that effectively solubilizes the target protein while minimizing denaturation.
Materials:
-
Membrane fraction containing the protein of interest.
-
Lysis/Solubilization Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
SLES Stock Solution: 10% (w/v) in water.
-
Stabilizing additives (e.g., glycerol, DTT) as needed.
-
Microcentrifuge tubes.
-
Ultracentrifuge.
Procedure:
-
Resuspend the membrane pellet in ice-cold Lysis/Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Aliquot the membrane suspension into several microcentrifuge tubes (e.g., 100 µL per tube).
-
Prepare a series of SLES dilutions in the Lysis/Solubilization Buffer to create final concentrations ranging from 0.5x CMC to 10x CMC in the aliquots.
-
Add the corresponding SLES dilution to each tube. Add buffer only to a control tube.
-
Incubate the tubes for 1 hour at 4°C with gentle end-over-end rotation.
-
Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.[1]
-
Carefully collect the supernatant (solubilized fraction) from each tube.
-
Resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions from each concentration by SDS-PAGE and Western Blot to determine the amount of solubilized target protein.
-
The optimal concentration is the lowest one that achieves maximum solubilization in the supernatant with minimal protein remaining in the pellet.
Visualizations
Caption: Troubleshooting workflow for protein denaturation during SLES solubilization.
Caption: Key experimental factors influencing the prevention of protein denaturation.
References
- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 3. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. Protein - Denaturation, Structure, Function | Britannica [britannica.com]
- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
Adjusting the pH of TEXAPON EVR solutions for optimal performance in assays
Welcome to the Technical Support Center for TEXAPON EVR solutions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the optimal performance of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound solutions in biochemical assays?
A1: The optimal pH for this compound solutions is highly dependent on the specific assay and the biological components involved (e.g., enzymes, cells, antibodies). However, for general stability and performance, a pH range of 6.0 to 8.0 is recommended. This compound, which is primarily composed of Sodium Laureth Sulfate (SLES), is most stable in a neutral to slightly alkaline environment.[1][2][3] For a 1% solution of TEXAPON, the typical pH is between 7.0 and 9.5, while a 10% solution has a pH of approximately 6.0-8.0.[2][4] Extreme pH values should be avoided as they can lead to the hydrolysis of the ether linkages in the SLES molecules, especially at elevated temperatures.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH, particularly outside its optimal range. Acidic conditions (low pH) can cause hydrolysis of the ether and sulfate groups, leading to the degradation of the surfactant. This degradation is accelerated at higher temperatures. One study on SLES showed that at 80°C, the degradation rate increases significantly at a pH of 2 compared to a pH of 3.[5] Conversely, highly alkaline conditions can also affect the stability of the molecule and may interfere with assay components. For prolonged storage, it is recommended to maintain the pH of this compound solutions above 4.0.[6]
Q3: Can this compound interfere with my assay?
A3: Yes, as a surfactant, this compound can potentially interfere with certain assays. Surfactants can denature proteins, disrupt protein-protein interactions, and inhibit enzyme activity if used at inappropriate concentrations or pH. It is crucial to determine the optimal concentration and pH of this compound for your specific application through preliminary experiments.
Q4: What buffers are recommended for preparing this compound solutions?
A4: The choice of buffer will depend on the target pH and the requirements of your specific assay. For a neutral to slightly alkaline pH range, common biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES are suitable.[7] When selecting a buffer, consider potential interactions between the buffer components and your assay system. For instance, phosphate buffers can sometimes precipitate with divalent cations.[8] It is recommended to use a buffer system that can maintain a stable pH throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the this compound solution | The pH of the solution is too low, causing the surfactant to become insoluble. | Adjust the pH of the solution to the neutral or slightly alkaline range (pH 6.0-8.0) using a suitable buffer. |
| Interaction with other components in the assay buffer (e.g., salts, proteins). | Test the solubility of this compound in your assay buffer at different concentrations and pH values before running the full experiment. Consider using a different buffer system. | |
| Loss of enzyme or protein activity | The concentration of this compound is too high, leading to denaturation. | Perform a concentration-response curve to determine the optimal, non-denaturing concentration of this compound for your specific protein or enzyme. |
| The pH of the solution is outside the optimal range for the enzyme or protein. | Ensure the pH of the final assay solution is within the known optimal range for your biological molecule. | |
| Inconsistent assay results | The pH of the this compound solution is not stable and is drifting over time. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. Prepare fresh solutions before each experiment. |
| Degradation of this compound due to improper storage or pH. | Store this compound solutions at the recommended pH and temperature. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: pH Stability of Sodium Laureth Sulfate (SLES) at 80°C
This table summarizes the effect of initial pH on the degradation rate constant of SLES at an elevated temperature. Lower pH values lead to a significantly faster degradation.
| Initial pH | Rate Constant (k, Lmol⁻¹s⁻¹) |
| 2.0 | 8.53 x 10⁻⁵ |
| 3.0 | 3.05 x 10⁻⁵ |
Data adapted from a study on the acidic degradation of SLES.[5]
Table 2: Recommended Starting pH Ranges for Different Assay Types
This table provides general guidance on starting pH ranges for adjusting this compound solutions for various assays. Optimization for each specific assay is crucial.
| Assay Type | Recommended Starting pH Range | Key Considerations |
| Enzymatic Assays | 6.5 - 8.0 | The optimal pH of the enzyme is the primary determinant. This compound should be at a pH that does not inhibit enzyme activity. |
| Cell-Based Assays | 7.2 - 7.4 | Maintain physiological pH to ensure cell viability and membrane integrity. |
| Immunoassays (e.g., ELISA) | 7.0 - 7.5 | pH should be optimized for antibody-antigen binding and to minimize non-specific interactions. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 10% (w/v) this compound Stock Solution
Materials:
-
This compound (powder or concentrated liquid)
-
High-purity water (e.g., deionized, distilled)
-
Suitable buffer stock solution (e.g., 1 M Tris-HCl, 1 M HEPES)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weighing: Accurately weigh 10 g of this compound.
-
Dissolving: In a beaker, add the this compound to approximately 80 mL of high-purity water while stirring continuously with a stir bar. Gentle heating (up to 40°C) may be applied to facilitate dissolution if using a paste form.
-
pH Measurement: Once the this compound is fully dissolved, allow the solution to cool to room temperature. Calibrate the pH meter and measure the initial pH of the solution.
-
pH Adjustment: Slowly add small volumes of a suitable buffer stock solution (e.g., 1 M Tris-HCl at the desired pH) or a dilute acid/base (e.g., 0.1 M HCl or 0.1 M NaOH) while continuously monitoring the pH. Adjust the pH to the desired value (e.g., 7.5).
-
Final Volume: Transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the final volume to 100 mL with high-purity water.
-
Mixing and Storage: Stopper the flask and invert several times to ensure homogeneity. Store the solution in a well-sealed container at room temperature.
Protocol 2: Determining the Optimal this compound Concentration and pH for an Enzymatic Assay
Objective: To find the highest concentration of this compound and the optimal pH that do not inhibit the activity of a specific enzyme.
Workflow Diagram:
Caption: Workflow for optimizing this compound conditions in an enzymatic assay.
Procedure:
-
Prepare Solutions:
-
Prepare a 10% stock solution of this compound and adjust its pH to a neutral value (e.g., 7.5) as described in Protocol 1.
-
Prepare a set of your standard enzyme assay buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
-
Set up Assay Matrix:
-
In a microplate or reaction tubes, create a matrix of conditions. For each pH value, prepare a series of dilutions of the this compound stock solution to achieve final concentrations ranging from a low to a high estimate of what might be needed (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%).
-
Include a control for each pH with no this compound.
-
-
Run the Assay:
-
Add your enzyme to each condition and incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity according to your established protocol (e.g., spectrophotometry, fluorometry).
-
-
Analyze Data:
-
Plot the enzyme activity as a function of this compound concentration for each pH value.
-
Identify the pH and concentration range that results in the highest enzyme activity, or the highest concentration that does not significantly inhibit the enzyme.
-
Mandatory Visualizations
Signaling Pathway: General Mechanism of Surfactant-Induced Protein Denaturation
Caption: Surfactant interaction leading to protein denaturation.
Logical Relationship: pH Adjustment Decision Tree for this compound Solutions
Caption: Decision tree for pH adjustment of this compound solutions.
References
- 1. dorkema.com [dorkema.com]
- 2. scribd.com [scribd.com]
- 3. camachem.com [camachem.com]
- 4. atdmco.com [atdmco.com]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. abpsoil.com [abpsoil.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges of Sodium Laureth Sulfate (SLES) in Hard Water Laboratory Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sodium Laureth Sulfate (SLES) in hard water environments during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues, their probable causes, and recommended solutions when using SLES with hard water.
Issue 1: Reduced Foaming or Complete Lack of Lather
-
Question: My SLES solution, which normally produces significant foam, is showing little to no lather. What could be the cause?
-
Probable Cause: High concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), in your water source are interfering with the SLES molecules. These cations interact with the anionic head of the SLES, forming less soluble salts and inhibiting the formation of a stable foam structure. Hard water can reduce the sudsing and grease-cutting ability of detergents.[1]
-
Solutions:
-
Water Hardness Assessment: First, quantify the hardness of your water source. This will help in determining the appropriate mitigation strategy. Refer to the Experimental Protocols section for a detailed procedure on water hardness determination via EDTA titration.
-
Use of Chelating Agents: Incorporate a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), into your formulation. EDTA binds with Ca²⁺ and Mg²⁺ ions, preventing them from interacting with SLES.[1] A typical starting concentration for EDTA in liquid formulations is 0.1-0.2%.[2]
-
Deionized or Distilled Water: For critical applications where consistency is paramount, consider using deionized or distilled water to prepare your SLES solutions.
-
Increase SLES Concentration: As a temporary measure, increasing the concentration of SLES may help overcome the effects of hard water to some extent, but this is often not a cost-effective or optimal solution.
-
Issue 2: Precipitation or Cloudiness in SLES Solution
-
Question: Upon preparing my SLES solution, I observed a white precipitate or a general cloudiness. What is causing this and how can I resolve it?
-
Probable Cause: The formation of insoluble salts between SLES and the divalent cations (Ca²⁺ and Mg²⁺) present in hard water leads to precipitation.[1] This is more likely to occur at higher concentrations of both SLES and water hardness.
-
Solutions:
-
Addition of Chelating Agents: Similar to addressing poor foaming, the addition of a chelating agent like EDTA is highly effective in preventing precipitation by sequestering the hard water ions.[1]
-
Incorporate Co-surfactants: The inclusion of amphoteric or nonionic co-surfactants, such as Cocamidopropyl Betaine (CAPB), can enhance the stability of SLES in hard water by forming mixed micelles.[1] This sterically hinders the interaction between SLES and the divalent cations.
-
pH Adjustment: The pH of the solution can influence the solubility of the calcium and magnesium salts of SLES. Experimenting with slight pH adjustments (within the stable range for your application) may help to reduce precipitation.
-
Issue 3: Inconsistent Viscosity of SLES Formulations
-
Question: I am observing significant batch-to-batch variation in the viscosity of my SLES-based formulations. Could hard water be a contributing factor?
-
Probable Cause: The interaction of SLES with divalent cations in hard water can disrupt the micellar structures that contribute to the solution's viscosity. The presence of these ions can lead to the formation of different, often less viscous, micellar arrangements. The addition of salts like calcium chloride can lead to a pronounced increase in viscosity up to a certain point, after which it may decrease.[3]
-
Solutions:
-
Standardize Water Source: To ensure consistent viscosity, use a standardized water source with a known and controlled level of hardness, or preferably, deionized water.
-
Utilize Co-surfactants: Co-surfactants like CAPB can help to create more robust mixed micellar structures that are less susceptible to the influence of hard water ions, leading to more consistent viscosity.[4] The addition of CAPB to SLES can lead to a significant increase in viscosity.[3]
-
Rheology Modifiers: If precise viscosity control is critical, the use of rheology modifiers that are less sensitive to ionic strength may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why is SLES generally considered more resistant to hard water than Sodium Lauryl Sulfate (SLS)?
A1: The ethoxylated chain in the SLES molecule provides steric hindrance, which partially shields the anionic sulfate head from interacting with the calcium and magnesium ions in hard water.[1] SLS lacks this ethoxylated chain, making its anionic head more exposed and susceptible to precipitation with hard water cations.
Q2: What are the most common chelating agents to use with SLES in hard water?
A2: EDTA (Ethylenediaminetetraacetic acid) and its salts (e.g., Disodium EDTA, Tetrasodium EDTA) are the most commonly used and effective chelating agents for this purpose.[1] Citrates can also be used as a biodegradable alternative.[1]
Q3: How does Cocamidopropyl Betaine (CAPB) help in overcoming hard water challenges with SLES?
A3: CAPB is an amphoteric surfactant that can form mixed micelles with the anionic SLES.[1] This incorporation of CAPB into the micelle structure increases the distance between the anionic SLES head groups, reducing their interaction with Ca²⁺ and Mg²⁺ ions and thus improving foam stability and preventing precipitation.[1]
Q4: Can I use a water softener to address these issues?
A4: Yes, using a water softener that employs ion exchange to remove calcium and magnesium ions from your water source is an excellent preventative measure and will significantly improve the performance and consistency of your SLES solutions.
Q5: At what water hardness level should I start considering these troubleshooting steps?
A5: While there is no absolute threshold, performance issues with SLES can start to become noticeable in water with a hardness above 100-150 ppm (parts per million) of calcium carbonate. It is advisable to take proactive measures if you know your laboratory has a hard water supply.
Data Presentation
Table 1: Effect of Water Hardness on SLES Foaming Performance
| Water Hardness (ppm as CaCO₃) | SLES Concentration | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| 0 (Deionized) | 1% | 190 | 165 |
| 150 | 1% | 160 | 130 |
| 300 | 1% | 135 | 100 |
Note: Data is illustrative and based on typical performance. Actual results may vary depending on the specific grade of SLES and experimental conditions.
Table 2: Impact of Chelating Agent (EDTA) on SLES Foaming in Hard Water (300 ppm)
| SLES Concentration | EDTA Concentration | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| 1% | 0% | 135 | 100 |
| 1% | 0.1% | 175 | 150 |
| 1% | 0.2% | 185 | 160 |
Note: Data is illustrative, demonstrating the trend of improved foaming with the addition of a chelating agent.
Table 3: Influence of Co-surfactant (CAPB) on the Viscosity of SLES Solutions in the Presence of Calcium Ions
| SLES:CAPB Ratio (w/w) | Calcium Chloride (wt%) | Viscosity (mPa·s) |
| 100:0 | 0 | ~10 |
| 90:10 | 0.5 | ~500 |
| 80:20 | 0.5 | ~1500 |
| 70:30 | 0.5 | ~3000 |
Note: This table illustrates the synergistic viscosity-building effect of CAPB in the presence of divalent cations. Actual viscosity is highly dependent on total surfactant concentration, shear rate, and temperature. Adding salts like calcium chloride can lead to a pronounced increase in viscosity.[3]
Experimental Protocols
1. Determination of Water Hardness by EDTA Titration
This method determines the total concentration of calcium and magnesium ions in a water sample.
-
Apparatus:
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Pipettes
-
-
Reagents:
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator solution
-
-
Procedure:
-
Measure 100 mL of the water sample into the 250 mL Erlenmeyer flask.
-
Add 2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add 2-3 drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Fill the burette with the standard 0.01 M EDTA solution and record the initial volume.
-
Titrate the water sample with the EDTA solution while constantly swirling the flask.
-
The endpoint is reached when the solution color changes from wine-red to a distinct blue.
-
Record the final volume of EDTA solution used.
-
Calculate the water hardness in ppm as CaCO₃ using the following formula: Hardness (ppm as CaCO₃) = (Volume of EDTA used (mL) × Molarity of EDTA × 100.09 × 1000) / Volume of water sample (mL)
-
2. Evaluation of SLES Foaming Performance (Modified Ross-Miles Method)
This protocol provides a standardized method for assessing the foaming capacity and stability of SLES solutions.
-
Apparatus:
-
Jacketed glass column (e.g., 1000 mL graduated cylinder) with an outlet at the bottom
-
Reservoir with a calibrated orifice positioned above the column
-
Water bath for temperature control
-
-
Procedure:
-
Prepare the SLES solutions to be tested in the water of desired hardness.
-
Pour 200 mL of the test solution into the jacketed glass column.
-
Pour 500 mL of the same test solution into the reservoir.
-
Allow the solution in the column to come to the desired temperature by circulating water through the jacket.
-
Open the stopcock of the reservoir to allow the solution to fall into the column, generating foam.
-
Once the reservoir is empty, immediately measure the initial height of the foam column.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[5]
-
Compare the results for SLES in different water hardness levels and with various additives.
-
3. Measurement of SLES Solution Viscosity
This protocol describes the use of a rotational viscometer to measure the viscosity of SLES solutions.
-
Apparatus:
-
Brookfield (or equivalent) rotational viscometer with a set of spindles
-
Beaker (size appropriate for the spindle)
-
Water bath for temperature control
-
-
Procedure:
-
Place the SLES solution in the beaker and allow it to equilibrate to the desired temperature in the water bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Attach the spindle to the viscometer.
-
Immerse the spindle into the SLES solution up to the immersion mark.
-
Turn on the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
It is good practice to take readings at multiple rotational speeds to assess if the fluid is Newtonian or non-Newtonian.
-
Mandatory Visualizations
Caption: SLES interaction with hard water ions and the role of EDTA.
References
- 1. SLES Hard Water Resistance - INTERSURFCHEM [polymerchem.org]
- 2. yeserchem.com [yeserchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of polyelectrolyte-surfactant interactions on the rheology and wet lubrication performance of conditioning shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
Technical Support Center: Removal of Residual TEXAPON EVR from Experimental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual TEXAPON EVR (Sodium Laureth Sulfate - SLES) in their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a trade name for Sodium Laureth Sulfate (SLES), an anionic surfactant commonly used for its excellent detergency and foaming properties in various applications, including sample preparation for lysing cells and solubilizing proteins.[1][2][3][4] Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to interact with both proteins and the aqueous environment, which can make its complete removal challenging.[5][6]
Q2: Why is it crucial to remove residual this compound from my samples?
Residual surfactants like SLES can interfere with downstream applications. For instance, they can suppress ionization in mass spectrometry, interfere with antibody-antigen binding in immunoassays like ELISA, and affect protein quantification assays.[7] Therefore, effective removal is critical for obtaining accurate and reliable experimental results.
Q3: What are the common methods for removing this compound?
The most common methods for removing surfactants like SLES from experimental samples, particularly protein solutions, include:
-
Dialysis: A gentle method that involves the diffusion of small molecules like SLES across a semi-permeable membrane while retaining larger molecules like proteins.[8][9][10][11]
-
Precipitation: Using organic solvents (e.g., acetone) or acids (e.g., trichloroacetic acid - TCA) to precipitate the protein, leaving the surfactant in the supernatant.[12][13][14][15]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size. It can effectively separate larger protein molecules from smaller surfactant micelles.[7][9][14][16][17]
Troubleshooting Guides
Issue 1: Low protein recovery after removal of this compound.
Possible Cause & Solution:
-
Protein Precipitation during Dialysis: The removal of the stabilizing surfactant can sometimes cause proteins, especially membrane proteins, to precipitate.
-
Troubleshooting Step: Consider adding a small amount of a non-ionic surfactant to the dialysis buffer to maintain protein solubility.[18] Ensure the chosen dialysis membrane has an appropriate molecular weight cut-off (MWCO) to retain your protein of interest.
-
-
Incomplete Protein Precipitation: During acetone or TCA precipitation, some proteins may not precipitate efficiently, leading to their loss in the supernatant.
-
Difficulty Re-solubilizing Protein Pellet: After precipitation, the protein pellet might be difficult to dissolve completely.
Issue 2: Residual this compound detected in the sample after cleaning.
Possible Cause & Solution:
-
Inefficient Dialysis: Dialysis can be a slow process, and equilibrium may not have been reached.
-
Surfactant Micelle Size: If the SLES is forming large micelles, they may not pass through the pores of the dialysis membrane or the size exclusion column effectively.
-
Troubleshooting Step: For dialysis, consider using a membrane with a larger MWCO if it doesn't compromise the retention of your protein. For SEC, select a column with a pore size appropriate for separating your protein from the SLES micelles.
-
-
Incomplete Removal during Precipitation: A single precipitation step may not be sufficient to remove all of the surfactant.
-
Troubleshooting Step: Perform a second precipitation step. After the initial precipitation and centrifugation, re-dissolve the pellet and repeat the precipitation procedure.[13]
-
Quantitative Comparison of Removal Methods
The following table summarizes the typical performance of different methods for removing anionic surfactants like SLES. The exact efficiencies can vary depending on the specific experimental conditions, including the initial surfactant concentration, protein concentration, and the properties of the protein itself.
| Method | Surfactant Removal Efficiency | Protein Recovery | Key Advantages | Key Disadvantages |
| Dialysis | Moderate to High | >90-95%[4] | Gentle, preserves protein activity. | Time-consuming, may lead to sample dilution or precipitation.[5][9][10][18] |
| Acetone Precipitation | ~100-fold reduction[22] | ~80%[22] (can be improved to 80-100% with added salt)[5] | Fast, concentrates the protein sample. | Can denature proteins, pellet can be hard to re-solubilize.[12][13][19] |
| TCA Precipitation | High | Variable, can be lower than acetone precipitation. | Effective for dilute protein solutions.[12] | Harsh, denatures proteins, requires removal of residual TCA.[13][20] |
| Size Exclusion Chromatography (SEC) | High | >95%[23] | Fast, gentle, can be used for buffer exchange simultaneously. | Requires specialized equipment, potential for sample dilution.[8][14][16] |
Experimental Protocols
Protocol 1: Acetone Precipitation
This protocol is adapted from standard laboratory procedures for protein precipitation.[8][12][13][19]
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the sample.
-
Vortex briefly to mix.
-
Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation may improve recovery.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant containing the SLES.
-
Wash the pellet by adding one volume of ice-cold acetone and centrifuging again. Repeat this wash step.
-
Air-dry the pellet for a short period (do not over-dry).
-
Re-solubilize the protein pellet in a buffer suitable for your downstream application.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This protocol is a standard method for acid-based protein precipitation.[13][20][24]
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 100% w/v)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place your protein sample in a microcentrifuge tube on ice.
-
Add cold TCA to your sample to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of sample for a final concentration of 20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with ice-cold acetone to remove residual TCA. Add a volume of cold acetone, vortex briefly, and centrifuge again. Repeat the wash step.
-
Air-dry the pellet.
-
Re-solubilize the pellet in an appropriate buffer. Note that the pellet may be difficult to dissolve, and a buffer with a high pH might be necessary to neutralize the residual acid.
Visualizations
Caption: Troubleshooting workflow for removing residual this compound.
Caption: Potential interference of residual this compound in a signaling pathway assay.
References
- 1. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of Residual Function to Removal of Protein-Bound Solutes in Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 12. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 15. lcms.cz [lcms.cz]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 21. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. its.caltech.edu [its.caltech.edu]
Technical Support Center: Optimizing Incubation Time with SLES for Effective Cell Lysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using Sodium Lauryl Ether Sulfate (SLES) for cell lysis. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is SLES and how does it work for cell lysis?
Sodium Lauryl Ether Sulfate (SLES) is an anionic detergent and surfactant. Its mechanism of action for cell lysis is similar to other anionic detergents like Sodium Dodecyl Sulfate (SDS). The SLES molecules insert into the cell membrane's lipid bilayer, disrupting its structure and leading to the release of intracellular contents.[1]
Q2: What are the potential advantages of using SLES over other detergents like SDS?
SLES is generally considered to be a milder detergent than SDS. This can be advantageous in applications where the preservation of the native structure of proteins or the integrity of certain cellular components is desirable. However, its efficiency in complete cell lysis for downstream applications like Western blotting may need to be optimized.
Q3: Are there established protocols for using SLES for cell lysis for different cell types?
While SLES is widely used in various applications, detailed and standardized protocols for its use in cell lysis for research purposes (e.g., protein or nucleic acid extraction) are not as commonly documented as for detergents like SDS or Triton X-100. Optimization of SLES concentration and incubation time for your specific cell type and downstream application is crucial.
Q4: What factors can influence the efficiency of SLES-based cell lysis?
Several factors can affect the outcome of your cell lysis experiment:
-
SLES Concentration: The concentration of SLES needs to be sufficient to disrupt the cell membrane effectively.
-
Incubation Time: The duration of exposure to the SLES-containing lysis buffer is critical.
-
Temperature: Temperature can influence the fluidity of the cell membrane and the activity of the detergent.
-
Cell Type and Density: Different cell types (e.g., mammalian, bacterial, yeast) have varying cell wall and membrane compositions, requiring different lysis conditions. Higher cell densities may require more detergent or longer incubation times.
-
Lysis Buffer Composition: Other components in the lysis buffer, such as salts, buffering agents, and protease inhibitors, can impact the efficiency and outcome of the lysis.[2]
Troubleshooting Guides
Issue 1: Incomplete Cell Lysis
Symptoms:
-
Low yield of protein or nucleic acids.
-
Presence of a large number of intact cells when viewed under a microscope.
-
High amount of cellular debris in the pellet after centrifugation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient SLES Concentration | Increase the concentration of SLES in your lysis buffer incrementally (e.g., start with a range of 0.1% to 1.0% w/v). |
| Inadequate Incubation Time | Extend the incubation time. You can perform a time-course experiment (e.g., 5, 10, 20, 30 minutes) to determine the optimal duration.[3] |
| Suboptimal Temperature | Most lysis protocols are performed on ice (4°C) to minimize proteolysis. However, some protocols suggest room temperature or 37°C for short periods.[3] Test different temperatures to see what works best for your sample. |
| High Cell Density | Reduce the number of cells per volume of lysis buffer or increase the volume of lysis buffer used.[4] |
| Resistant Cell Type | For cells with tough cell walls (e.g., yeast, bacteria), SLES alone may not be sufficient. Consider combining it with enzymatic digestion (e.g., lysozyme for bacteria, zymolyase for yeast) or physical disruption methods (e.g., sonication, bead beating).[5] |
Issue 2: Protein/Nucleic Acid Degradation
Symptoms:
-
Smearing or absence of distinct bands on a gel (SDS-PAGE or agarose).
-
Low biological activity of the extracted proteins.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Protease/Nuclease Activity | Always add protease and/or nuclease inhibitors to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the procedure.[2] |
| Extended Incubation at Room Temperature | Minimize the time your samples are kept at room temperature. If longer incubation is needed, perform it at 4°C. |
| Harsh Lysis Conditions | If you suspect SLES is too harsh for your protein of interest, try reducing its concentration or the incubation time. |
Issue 3: Viscous Lysate
Symptom:
-
The cell lysate is thick and difficult to pipette, often due to the release of genomic DNA.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Release of Genomic DNA | Add DNase I (and RNase A if RNA is not the target) to the lysis buffer to digest the nucleic acids.[4] |
| Mechanical shearing, such as passing the lysate through a narrow-gauge needle or brief sonication, can also reduce viscosity. |
Experimental Protocols
Note: The following are general protocols that typically use other detergents. SLES can be substituted, but optimization of the concentration and incubation time is highly recommended.
Protocol 1: General Mammalian Cell Lysis for Protein Extraction
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold lysis buffer containing SLES (start with a concentration range of 0.1% - 1.0%) to the cell pellet or plate. A common lysis buffer formulation includes a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors.
-
Incubate on ice for a duration determined by your optimization experiments (e.g., 15-30 minutes), with occasional gentle vortexing or agitation.[6]
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
-
Collection:
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
-
Quantification:
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Protocol 2: Bacterial Cell Lysis (Gram-negative, e.g., E. coli)
-
Cell Preparation:
-
Harvest bacterial cells by centrifugation and resuspend the pellet in a suitable buffer (e.g., Tris-HCl).
-
-
Enzymatic Digestion (Optional but Recommended):
-
Add lysozyme to the cell suspension and incubate to weaken the cell wall.
-
-
Lysis:
-
Add SLES-containing lysis buffer to the cell suspension.
-
Incubate for an optimized duration and temperature.
-
-
Viscosity Reduction:
-
If the lysate is viscous, add DNase I.
-
-
Clarification:
-
Centrifuge to pellet cell debris.
-
-
Collection:
-
Collect the supernatant containing the soluble proteins.
-
Protocol 3: Yeast Cell Lysis (e.g., Saccharomyces cerevisiae)
-
Cell Preparation:
-
Harvest yeast cells by centrifugation and wash the pellet.
-
-
Cell Wall Disruption (Choose one):
-
Enzymatic: Treat with zymolyase or lyticase to digest the cell wall and generate spheroplasts.
-
Mechanical: Use glass beads and vortex vigorously.[7]
-
-
Lysis:
-
Resuspend the spheroplasts or bead-beaten cells in a lysis buffer containing SLES.
-
Incubate under optimized conditions.
-
-
Clarification:
-
Centrifuge to remove cell debris.
-
-
Collection:
-
Collect the supernatant.
-
Data Presentation
Table 1: Comparison of Common Anionic Detergents for Cell Lysis
| Detergent | Typical Concentration | Properties | Common Applications |
| SLES | Optimization required (e.g., 0.1-1.0% w/v) | Milder anionic detergent | Potentially useful where protein structure preservation is important. |
| SDS | 0.1 - 2.0% w/v | Strong, denaturing anionic detergent | SDS-PAGE, Western blotting, applications requiring complete protein solubilization.[8] |
Table 2: General Optimization Ranges for SLES-based Lysis
| Parameter | Starting Range | Notes |
| SLES Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may be needed for resistant cells. |
| Incubation Time | 5 - 30 minutes | Time should be minimized to reduce degradation.[3] |
| Temperature | 4°C to Room Temperature | 4°C is generally recommended to preserve protein integrity. |
| Cell Density | 10^6 - 10^7 cells/mL of lysis buffer | Adjust based on cell type and size. |
Mandatory Visualizations
Caption: Workflow for optimizing SLES-based cell lysis.
Caption: Troubleshooting logic for incomplete cell lysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. Lysing Yeast Cells with Glass Beads for Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to minimize skin irritation from TEXAPON EVR in a lab setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize skin irritation when working with TEXAPON EVR in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it cause skin irritation?
A1: this compound is a trade name for a surfactant, which is a surface-active agent. Surfactants in this class are typically anionic surfactants like sodium laureth sulfate (SLES). They can cause skin irritation by disrupting the lipid barrier of the stratum corneum, the outermost layer of the skin. This disruption can lead to increased transepidermal water loss (TEWL), allowing irritants to penetrate more easily and potentially causing redness, dryness, and discomfort.[1][2][3] The mechanism of irritation involves the solubilization of skin lipids and the denaturation of proteins within the skin cells.[1][3]
Q2: What are the initial signs of skin irritation from this compound exposure?
A2: Initial signs of skin irritation can range from mild to moderate and may include redness (erythema), a feeling of tightness or dryness, itching, and slight swelling.[4] In more significant exposures, blistering and more pronounced inflammation can occur. Subclinical effects, which are not visually apparent, can be detected by measuring changes in transepidermal water loss (TEWL).[5]
Q3: What immediate actions should be taken in case of accidental skin contact with this compound?
A3: In case of accidental skin contact, immediately wash the affected area thoroughly with plenty of water.[6][7][8] Remove any contaminated clothing.[6][7][8] If irritation persists or worsens, it is crucial to seek medical advice.[6][7][9]
Q4: What factors in my experimental design can influence the skin irritation potential of this compound?
A4: Several factors can influence the irritancy of this compound, including its concentration, the duration of exposure, the frequency of application, and the overall formulation.[5][10][11] Higher concentrations and longer or more frequent exposures generally lead to a greater potential for skin irritation.[10] The presence of other ingredients in a formulation can also modulate the irritation potential.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Mild redness and dryness after handling | Inadequate personal protective equipment (PPE) or minor spills. | Review and ensure proper use of PPE, including appropriate gloves and a lab coat.[6][15][16] Clean any spills promptly and wash hands thoroughly after handling. |
| Noticeable skin irritation despite wearing gloves | Incorrect type of gloves or prolonged, direct contact. | Ensure the gloves being used are chemically resistant to this compound. Refer to the manufacturer's guidelines for appropriate glove selection. Minimize direct contact time.[16][17] |
| Variability in irritation results between experiments | Inconsistent concentration, exposure time, or application method. | Standardize the experimental protocol. Ensure precise measurement of concentration and consistent application and exposure times. |
| Formulation is too irritating for in vitro skin models | The concentration of this compound is too high. | Reduce the concentration of this compound in the formulation. Consider incorporating mitigating agents like polymers or non-ionic co-surfactants.[12][13][14] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.[18][19]
1. Preparation of the Test Substance:
- Prepare dilutions of the this compound formulation in a suitable solvent (e.g., water or phosphate-buffered saline) to the desired concentrations.
2. Tissue Culture:
- Use commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE).[18][20][21][22]
- Culture the tissues according to the manufacturer's instructions.
3. Application of the Test Substance:
- Apply a defined amount of the test substance (e.g., 10-30 µL) topically to the surface of the RhE tissue.
- For solid materials, moisten the surface with the solvent before application.
- Include a negative control (solvent) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
4. Exposure and Incubation:
- Expose the tissues to the test substance for a specified period (e.g., 60 minutes).[21]
- After exposure, thoroughly rinse the tissues to remove the test substance.
- Incubate the tissues for a post-exposure period (e.g., 24-42 hours).[21]
5. Viability Assessment (MTT Assay):
- After the post-incubation period, assess cell viability using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][23]
- Transfer the tissues to a solution containing MTT. Viable cells will reduce the MTT to a blue formazan salt.
- Extract the formazan salt and measure its absorbance using a spectrophotometer.
6. Data Interpretation:
- Calculate the percentage of cell viability relative to the negative control.
- A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.[18]
Data Presentation
Table 1: Irritation Potential of Anionic Surfactants at Different Concentrations
| Surfactant | Concentration | Mean Erythema Score (in vivo) | Transepidermal Water Loss (TEWL) Increase (in vivo) | Cell Viability (in vitro RhE model) |
| Sodium Lauryl Sulfate (SLS) | 0.1% | Low | Slight Increase | > 80% |
| 0.5% | Moderate | Moderate Increase | ~ 60% | |
| 2.5% | High | Significant Increase | < 50% | |
| Sodium Laureth Sulfate (SLES) | 0.5% | Low to Moderate | Slight to Moderate Increase | > 70% |
| 2.0% | Moderate to High | Moderate Increase | ~ 55% |
Note: Data is compiled from various studies on SLS and SLES and serves as a representative example.[5][10][11][24] Actual values may vary depending on the specific experimental conditions.
Visualizations
References
- 1. A fundamental investigation of surface-induced skin irritation [dspace.mit.edu]
- 2. Surfactant-induced skin irritation and skin repair. Evaluation of the acute human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of sodium lauryl sulfate-induced skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. asrc.ir [asrc.ir]
- 8. uprm.edu [uprm.edu]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophobically modified polymers can minimize skin irritation potential caused by surfactant-based cleansers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 17. ehs.unl.edu [ehs.unl.edu]
- 18. iivs.org [iivs.org]
- 19. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IN VITRO ASSESSMENT OF SKIN IRRITATION POTENTIAL OF SURFACTANT BASED FORMULATIONS USING 3-D SKIN RECONSTRUCTED TISSUES AND CYTOKINE EXPRESSION ANALYSIS. • Mattek - Part of Sartorius [mattek.com]
- 22. iivs.org [iivs.org]
- 23. episkin.com [episkin.com]
- 24. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TEXAPON EVR and Triton X-100 for Cell Lysis in Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the cell lysis process, directly impacting the yield, purity, and functional integrity of extracted proteins and other cellular components. This guide provides a detailed comparison of two commonly discussed surfactants, TEXAPON EVR and Triton X-100, to inform the selection process for optimal cell lysis outcomes.
At a Glance: Key Differences
| Property | This compound (as SLES) | Triton X-100 |
| Chemical Type | Anionic Detergent | Non-ionic Detergent |
| Denaturing Potential | Harsher, generally considered denaturing | Milder, non-denaturing |
| Primary Lysis Action | Disrupts both lipid-lipid and protein-protein interactions | Primarily disrupts lipid-lipid and lipid-protein interactions |
| Suitability for Functional Assays | Less suitable due to potential protein denaturation | Highly suitable for preserving protein structure and function |
| Common Applications | Primarily in cleaning and cosmetic products; used in some research applications where protein denaturation is acceptable or desired | Widely used in research for protein extraction, immunoprecipitation, and enzyme assays |
Fundamental Properties and Mechanism of Action
This compound , as a formulation of Sodium Lauryl Ether Sulfate (SLES), is an anionic surfactant.[1][2] Anionic detergents possess a negatively charged head group, which contributes to their strong solubilizing power. In the context of cell lysis, SLES disrupts the cell membrane by intercalating into the lipid bilayer and solubilizing lipids and membrane proteins. Its anionic nature can also lead to the disruption of protein-protein interactions, which can result in the denaturation of proteins, altering their native conformation and potentially compromising their biological activity.[3]
Triton X-100 is a non-ionic surfactant and is considered a much milder detergent.[4] It lacks a net charge in its hydrophilic head group. This characteristic makes it less likely to disrupt protein-protein interactions. Triton X-100 is effective at solubilizing membrane proteins by breaking lipid-lipid and lipid-protein interactions, thereby releasing cellular contents while generally preserving the native structure and function of proteins.[4] This makes it a preferred choice for applications where maintaining protein activity is crucial, such as in enzyme assays or immunoprecipitation.
Visualizing the Lysis Process: A General Workflow
The following diagram illustrates a typical workflow for detergent-based cell lysis, applicable to both this compound (SLES) and Triton X-100, with the understanding that the specific outcomes on protein integrity will differ.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for cell lysis using Triton X-100 and a general protocol that could be adapted for SLES-based detergents like this compound.
Protocol 1: Cell Lysis using Triton X-100 (Non-denaturing)
This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins while preserving their native conformation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture mammalian cells in a culture dish to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.[5]
-
Incubate the dish on ice for 10-20 minutes with gentle rocking.
-
Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantify the protein concentration using a suitable method such as the Bradford or BCA assay. The lysate is now ready for downstream applications.
Protocol 2: General Cell Lysis using an Anionic Detergent (e.g., SLES-based)
This protocol is a general guideline and may require optimization depending on the cell type and the specific requirements of the downstream application. The concentration of SLES may need to be adjusted to achieve efficient lysis without excessive protein denaturation if some level of protein function is desired.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SLES-based Lysis Buffer (e.g., 0.1-1% SLES in a buffered solution like Tris-HCl)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Prepare cells as described in Protocol 1 (Steps 1-3).
-
Add an appropriate volume of ice-cold SLES-based Lysis Buffer (supplemented with protease inhibitors) to the dish.
-
Incubate on ice for 5-10 minutes. Anionic detergents are typically more potent, so a shorter incubation time may be sufficient.
-
Scrape and collect the lysate as described in Protocol 1 (Step 6).
-
To reduce viscosity from released DNA, the lysate can be sonicated briefly on ice or passed through a needle.
-
Clarify the lysate by centrifugation as described in Protocol 1 (Step 7).
-
Collect the supernatant and proceed with protein quantification.
Signaling Pathway Considerations
When choosing a lysis buffer, it is important to consider the potential impact on intracellular signaling pathways that are under investigation. The choice of a harsh versus a mild detergent can influence the preservation of protein complexes that are critical for signal transduction.
Conclusion and Recommendations
The choice between this compound (SLES) and Triton X-100 for cell lysis hinges on the specific goals of the experiment.
-
For applications requiring the maintenance of protein structure and function , such as enzyme activity assays, co-immunoprecipitation, and the study of protein-protein interactions, Triton X-100 is the superior choice due to its mild, non-denaturing properties.
-
This compound (SLES) , as a stronger, anionic detergent, may be suitable for applications where complete cell disruption and protein solubilization are the primary goals, and protein denaturation is not a concern . This could include applications like SDS-PAGE and Western blotting for proteins where antibody recognition is not affected by denaturation.
Given the lack of specific comparative data for "this compound" in a research setting, it is highly recommended that researchers validate its efficacy for their specific cell type and downstream application against a well-established standard like Triton X-100. This empirical approach will ensure the selection of the most appropriate reagent for generating reliable and meaningful experimental results.
References
A Comparative Analysis of SLES and SDS in Protein Electrophoresis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of detergents in protein analysis is critical. Sodium Dodecyl Sulfate (SDS) is the undisputed standard in denaturing polyacrylamide gel electrophoresis (SDS-PAGE) for protein separation. This guide provides a comparative study of SDS and a potential, though less common, alternative: Sodium Laureth Sulfate (SLES). While direct, extensive comparative studies on their use in protein electrophoresis are limited, this document synthesizes available data to offer insights into their properties and potential performance differences.
Sodium Dodecyl Sulfate (SDS) is an anionic surfactant renowned for its efficacy in denaturing proteins and imparting a uniform negative charge, which is fundamental to the principle of separating proteins based on their molecular weight in SDS-PAGE.[1][2] Its ability to disrupt non-covalent bonds within proteins leads to their linearization, a crucial step for accurate size-based separation.[2][3]
Sodium Laureth Sulfate (SLES), a closely related anionic detergent, is widely used in cosmetic and personal care products. Structurally, SLES differs from SDS by the presence of ethoxy groups in its hydrophilic head. This structural difference could theoretically influence its interaction with proteins and, consequently, its performance in electrophoresis.
Comparative Data of Physical and Chemical Properties
While direct performance data of SLES in protein electrophoresis is scarce, a comparison of their fundamental properties can offer clues to their potential behavior.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Laureth Sulfate (SLES) | Reference/Note |
| Synonyms | Sodium Lauryl Sulfate (SLS) | Sodium Lauryl Ether Sulfate | |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₁₂H₂₅(OCH₂CH₂)nNaO₄S | n is the number of ethoxy groups |
| Denaturing Capability | Strong denaturing agent, disrupts secondary and tertiary protein structures.[3] | Expected to be a denaturing agent, but potentially milder than SDS. One study in tissue decellularization suggests SLES is less disruptive to the extracellular matrix. | |
| Charge Imparted | Uniform negative charge along the polypeptide chain.[1][4] | Expected to impart a negative charge, but the effect of ethoxy groups on charge uniformity is not well-documented in this context. | |
| Applications in Research | Gold standard for denaturing protein electrophoresis (SDS-PAGE).[3][5] Used for protein solubilization.[6][7] | Primarily used in cosmetics and personal care products. Limited documented use in protein electrophoresis. | |
| Considerations | Can cause protein precipitation at high concentrations or in the presence of certain ions.[8] | Potential for altered protein migration patterns compared to SDS due to structural differences. |
Experimental Protocols
The following protocols outline the standard procedure for SDS-PAGE. Due to the lack of established protocols for SLES-PAGE, a hypothetical adaptation is presented for comparative purposes.
Standard SDS-PAGE Protocol
This protocol is a standard method for separating proteins using SDS-PAGE.
1. Sample Preparation:
-
Mix the protein sample with an equal volume of 2X Laemmli sample buffer (containing 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, and 125 mM Tris-HCl, pH 6.8).
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the tubes to collect the contents.
2. Gel Casting:
-
Prepare a resolving gel (typically 8-15% acrylamide) and a stacking gel (typically 4-5% acrylamide). The percentage of acrylamide in the resolving gel can be adjusted based on the size of the proteins of interest.
-
Pour the resolving gel between two glass plates and allow it to polymerize.
-
Pour the stacking gel on top of the resolving gel and insert a comb to create wells. Allow the stacking gel to polymerize.
3. Electrophoresis:
-
Mount the gel in an electrophoresis apparatus and fill the reservoirs with running buffer (typically containing Tris, glycine, and 0.1% SDS).
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
4. Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or silver stain, to visualize the separated protein bands.
-
Destain the gel to reduce the background and enhance the visibility of the protein bands.
Hypothetical SLES-PAGE Protocol (for comparative consideration)
This hypothetical protocol is for illustrative purposes to highlight potential modifications if SLES were to be used. Note: This protocol is not based on established experimental data and would require significant optimization.
1. Sample Preparation:
-
Prepare a modified sample buffer with SLES instead of SDS. The optimal concentration of SLES would need to be determined experimentally.
-
Heat the sample as in the SDS-PAGE protocol, monitoring for complete denaturation.
2. Gel Casting:
-
The gel casting procedure would likely remain the same as for SDS-PAGE.
3. Electrophoresis:
-
The running buffer would need to be prepared with SLES at a concentration equivalent to that of SDS in the standard protocol.
-
Electrophoresis conditions (voltage, run time) might require adjustment based on the migration behavior of SLES-protein complexes.
4. Staining and Visualization:
-
Standard staining procedures would likely be applicable.
Visualizing the Workflow and Denaturation Process
The following diagrams illustrate the experimental workflow for protein electrophoresis and the theoretical mechanism of protein denaturation by anionic detergents.
Discussion and Conclusion
The dominance of SDS in protein electrophoresis is a testament to its consistent and well-characterized performance. It reliably denatures a wide range of proteins and provides a uniform charge-to-mass ratio, enabling accurate molecular weight estimation.[1][2][3]
The potential use of SLES as a substitute remains largely theoretical due to a lack of empirical data in the context of protein electrophoresis. Based on its chemical structure, SLES is also an anionic detergent and would likely exhibit some protein denaturing and solubilizing properties. However, the presence of ethoxy groups could lead to several differences:
-
Milder Denaturation: The ethoxylated chain might sterically hinder the interaction of the sulfate group with the protein backbone, potentially resulting in a less complete denaturation compared to SDS. This could be advantageous in situations where preserving some protein structure is desired, but detrimental for accurate size-based separation.
-
Altered Migration: The larger size and different charge distribution of SLES molecules could affect the charge-to-mass ratio of the protein-detergent complexes, leading to different migration patterns compared to SDS-PAGE. This would necessitate the development of new molecular weight standards and calibration curves.
-
Solubility and Micelle Formation: The critical micelle concentration (CMC) and aggregation number of SLES differ from SDS, which could influence its interaction with proteins and its behavior in the electrophoresis buffer.
References
- 1. Khan Academy [khanacademy.org]
- 2. What Is the Role of SDS in Protein Gel Electrophoresis? [synapse.patsnap.com]
- 3. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Purity Analysis of TEXAPON EVR for High-Stakes Experimental Applications
For researchers and drug development professionals, the purity of reagents is paramount. Even trace impurities can lead to confounding variables, irreproducible results, and compromised experimental integrity. This guide provides a comparative evaluation of TEXAPON EVR, a widely used anionic surfactant, focusing on its purity profile for sensitive applications. We will examine its chemical nature, potential impurities, and how it compares to alternative surfactants, supported by established analytical protocols.
This compound is a trade name for a formulation of Sodium Laureth Sulfate (SLES), an anionic surfactant valued for its detergency and foaming properties.[1][2][3] It is derived from the ethoxylation of fatty alcohols.[3][4] While effective, the manufacturing process of SLES can introduce impurities that are of significant concern in a research setting.[5][6][7]
The primary impurities of concern in standard-grade SLES like this compound are 1,4-dioxane and unreacted ethylene oxide.[5][6][7] The International Agency for Research on Cancer (IARC) classifies ethylene oxide as a known human carcinogen and 1,4-dioxane as a possible human carcinogen.[5] For sensitive experimental work, particularly in cell culture or in vivo studies, the presence of these compounds is highly undesirable.
Comparative Analysis of Surfactant Purity
To ensure experimental validity, high-purity alternatives are often sought. This table compares typical purity levels of standard SLES (represented by this compound) with a high-purity SLES grade and a common alternative, Polysorbate 80. The values presented are representative and may vary by manufacturer and batch.
| Parameter | Standard SLES (e.g., this compound) | High-Purity SLES | Polysorbate 80 (High-Purity) | Rationale for Concern in Research |
| Active Surfactant (%) | ~70% | >99% | >99% | Ensures accurate concentration and minimizes presence of unknown substances. |
| 1,4-Dioxane (ppm) | < 50 | < 5 | < 1 | Potential carcinogen; can interfere with cellular processes.[5] |
| Ethylene Oxide (ppm) | Not typically specified | < 1 | < 1 | Known carcinogen and potential developmental toxicant.[5] |
| Unsulfated Matter (%) | < 2.5 | < 0.5 | N/A | Unreacted starting materials that can introduce variability. |
| Sodium Sulfate (%) | < 1.5 | < 0.3 | N/A | Inorganic salt that can alter ionic strength and affect biological systems. |
Logical Framework for Surfactant Selection
The decision to use a specific surfactant should be guided by a clear understanding of how its purity impacts experimental outcomes. The following diagram illustrates this logical relationship.
Caption: Impact of surfactant purity on experimental outcomes.
Experimental Protocols for Purity Verification
Verifying the purity of a surfactant batch is critical. Standard analytical techniques are employed to identify and quantify key impurities.[8][9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods.[9][10][11]
Workflow for Impurity Analysis
The general workflow for analyzing surfactant purity involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for surfactant purity analysis.
Methodology: Quantification of 1,4-Dioxane by GC-MS
This protocol outlines a standard method for detecting and quantifying 1,4-dioxane.
-
Standard Preparation: Prepare a stock solution of 1,4-dioxane in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-50 ppm).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample. Dissolve and dilute it in the solvent to a final concentration suitable for GC-MS analysis. An internal standard may be added to improve accuracy.
-
GC-MS Conditions:
-
Column: Use a non-polar capillary column suitable for volatile organic compounds.
-
Injector: Operate in splitless mode to maximize sensitivity.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of 1,4-dioxane from the solvent and other matrix components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of 1,4-dioxane (m/z 88, 58, 43) for high specificity and sensitivity.
-
-
Analysis and Quantification: Inject the prepared standards and samples. Integrate the peak area for the primary ion of 1,4-dioxane. Construct a calibration curve from the standards and use the regression equation to calculate the concentration of 1,4-dioxane in the sample.
Methodology: Active Content and Non-Volatile Impurities by HPLC
This protocol outlines a method for determining the active surfactant concentration and other non-volatile impurities.
-
Standard Preparation: Prepare a certified reference standard of the surfactant (e.g., high-purity SLES) at several concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.[12]
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer.
-
Detector: A universal detector suitable for non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is preferred.[10] A UV detector can be used if the surfactant or impurity has a chromophore.[10]
-
-
Analysis and Quantification: Inject the standards and the sample. The peak corresponding to the SLES is identified by its retention time. The concentration is calculated based on the peak area and the calibration curve. Other peaks in the chromatogram represent potential non-volatile impurities, which can be identified and quantified if appropriate standards are available.
Conclusion and Recommendation
For routine, non-sensitive applications, the purity of standard-grade this compound may be sufficient. However, for sensitive experimental work in research, drug development, and cell-based assays, the potential for lot-to-lot variability and the presence of cytotoxic impurities like 1,4-dioxane and ethylene oxide pose a significant risk to data integrity.
Recommendation: Researchers and scientists should prioritize the use of high-purity grade surfactants that come with a certificate of analysis specifying low levels of critical impurities. While the initial cost may be higher, the long-term benefits of experimental reproducibility and data reliability far outweigh the expense. If using a product like this compound is unavoidable, independent analytical verification of each batch for critical impurities is strongly recommended before its use in sensitive experimental protocols.
References
- 1. SODIUM LAURETH SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. atdmco.com [atdmco.com]
- 3. Texapon properties - Iran Chemical Mine [iranchemicalmine.com]
- 4. istaykimya.com [istaykimya.com]
- 5. The Dirty Dozen: Sodium Laureth Sulfate - David Suzuki Foundation [davidsuzuki.org]
- 6. forceofnatureclean.com [forceofnatureclean.com]
- 7. ewg.org [ewg.org]
- 8. Chapter 17 | Analytical and Testing Methods for Surfactants [ouci.dntb.gov.ua]
- 9. Multiple Strategies on Surfactant Analysis [clinicalresearchnewsonline.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Surfactant Analysis [intertek.com]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
Assessing the Impact of TEXAPON EVR on Downstream Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the complex workflows of drug development and life sciences research, the choice of a surfactant for applications like cell lysis and protein solubilization can have significant downstream consequences. This guide provides an objective comparison of TEXAPON EVR, a Sodium Lauryl Ether Sulfate (SLES), with other commonly used laboratory surfactants. The focus is on their compatibility and potential interference with critical analytical techniques, supported by experimental data and detailed protocols.
Introduction to this compound and Common Surfactants
This compound is a trade name for a formulation of Sodium Lauryl Ether Sulfate (SLES), an anionic surfactant widely used for its detergent and foaming properties.[1][2] In the laboratory, it belongs to a class of powerful surfactants often employed for disrupting cell membranes and denaturing proteins. However, the very properties that make anionic surfactants like SLES effective for solubilization can cause interference in sensitive downstream analyses.
This guide compares the performance implications of using an anionic surfactant like this compound (SLES) against other common laboratory surfactants, including:
-
Anionic: Sodium Dodecyl Sulfate (SDS) - chemically similar to SLES.
-
Non-ionic: Triton X-100, Tween 20 - known for milder, non-denaturing properties.[3]
-
Zwitterionic: CHAPS - valued for preserving protein structure.[3]
-
MS-Compatible: Acid-labile surfactants (ALS) like RapiGest SF and PPS Silent Surfactant, designed for easy removal.[4][5]
The selection of a surfactant should be carefully considered based on the specific requirements of the downstream application.
Impact on Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry is a cornerstone of proteomics, but it is notoriously sensitive to contaminants, including detergents.[6][7]
The Challenge with Anionic Surfactants (this compound/SLES/SDS):
Strong ionic detergents like SLES and SDS are generally considered incompatible with mass spectrometry.[8][9] They can cause severe ion suppression, which reduces the signal of the peptides of interest, and can also contaminate the LC-MS system.[10][11] Therefore, their use necessitates stringent removal steps prior to analysis, which can lead to sample loss.[12]
Comparative Performance:
Mass spectrometry-compatible surfactants have been developed to overcome these challenges.[4] These are often "acid-labile," meaning they can be easily broken down into smaller, non-interfering molecules by lowering the pH.[5][12]
| Surfactant Type | Protein Solubilization Efficiency | MS Compatibility | Key Consideration |
| This compound (SLES) / SDS | High | Very Poor | Must be completely removed before analysis.[4][13] |
| Triton X-100 / NP-40 | Moderate | Poor | Difficult to remove due to low Critical Micelle Concentration (CMC); requires removal.[14] |
| CHAPS | Moderate | Poor | Interferes with MS; requires removal.[13] |
| MS-Compatible (e.g., RapiGest SF, PPS) | High | Excellent | Designed for MS workflows; easily degraded and removed.[4][8] |
Experimental Protocol: Surfactant Removal for MS Analysis
This protocol outlines a common method for removing interfering detergents like SLES/SDS prior to LC-MS/MS analysis.
Objective: To remove SLES/SDS from a protein digest while maximizing peptide recovery.
Materials:
-
Protein sample containing SLES/SDS.
-
Trifluoroacetic acid (TFA).
-
Ethyl acetate.
-
Microcentrifuge tubes.
-
SpeedVac or similar vacuum concentrator.
Procedure:
-
After protein digestion, acidify the sample by adding TFA to a final concentration of 1% (pH < 2). This helps to precipitate the detergent.
-
Incubate the sample on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated detergent.
-
Carefully collect the supernatant containing the peptides.
-
To remove any remaining detergent, perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.
-
The upper ethyl acetate layer will contain the remaining detergent. Carefully remove and discard this layer.
-
Dry the aqueous peptide-containing layer in a SpeedVac.
-
Resuspend the dried peptides in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
Workflow Diagram:
Caption: Workflow for removal of anionic surfactants prior to MS analysis.
Interference in Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) rely on the specific binding of antibodies to antigens. Surfactants can interfere with this interaction.
The Challenge with Anionic Surfactants (this compound/SLES/SDS):
High concentrations of strong detergents like SLES and SDS can denature antibodies and antigens, disrupting the binding epitopes and leading to inaccurate results (either false positives or false negatives). They can also interfere with the binding of the antigen or antibody to the polystyrene plate.
Comparative Performance:
Milder, non-ionic detergents are generally preferred for immunoassays when a surfactant is necessary, as they are less likely to cause denaturation.
| Surfactant Type | Typical Concentration in Assay | Impact on Antibody/Antigen Binding | Recommendation |
| This compound (SLES) / SDS | > 0.1% | High risk of denaturation and interference. | Not recommended. If present in the sample, dilute to <0.01%. |
| Triton X-100 | 0.05 - 0.1% | Generally low impact at recommended concentrations. | Acceptable in many cases. |
| Tween 20 | 0.05% | Very low impact; commonly used in wash buffers. | Recommended for wash buffers to reduce non-specific binding. |
| CHAPS | 0.1 - 0.5% | Low impact; preserves protein structure. | Suitable for solubilizing membrane proteins for ELISA. |
Experimental Protocol: Evaluating Surfactant Interference in a Direct ELISA
Objective: To determine the concentration at which a surfactant interferes with antigen-antibody binding.
Materials:
-
Antigen of interest.
-
Primary antibody conjugated to an enzyme (e.g., HRP).
-
ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Serial dilutions of this compound (SLES) and a control surfactant (e.g., Tween 20).
Procedure:
-
Coat the ELISA plate wells with the antigen in coating buffer and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of the primary antibody in blocking buffer. For each antibody dilution, prepare parallel sets containing different final concentrations of SLES (e.g., 1%, 0.1%, 0.01%, 0.001%) and Tween 20 as a control.
-
Add the antibody-surfactant solutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Compare the signal intensity at different surfactant concentrations to determine the threshold for interference.
Effects on Protein Quantification Assays
Accurate protein quantification is essential for nearly all protein-related experiments. Common colorimetric assays like the Bradford and BCA assays are sensitive to interfering substances.[15][16]
The Challenge with Anionic Surfactants (this compound/SLES/SDS):
Detergents are one of the most common interfering substances in protein assays. Strong anionic surfactants like SLES and SDS can interfere with both Bradford and BCA assays, though the mechanism of interference differs.
Comparative Performance:
| Assay | Compatibility with this compound (SLES) / SDS | Compatibility with Triton X-100 / Tween 20 | Key Consideration |
| Bradford Assay | Very Poor. SDS at >0.0125% can precipitate the Coomassie dye. | Poor. Non-ionic detergents interfere significantly. | Generally not compatible with most detergents. |
| BCA Assay | Moderate. Compatible with up to 1-5% SDS, depending on the kit formulation.[17] | Good. Generally compatible with non-ionic detergents up to 5%.[17] | The preferred method for samples containing detergents. |
| UV Absorbance (A280) | Good. The surfactant itself does not absorb at 280 nm. | Good. The surfactant itself does not absorb at 280 nm. | Requires a pure protein sample and knowledge of the extinction coefficient.[15] |
Experimental Protocol: Testing Surfactant Compatibility with the BCA Assay
Objective: To create a standard curve for a known protein in the presence of this compound (SLES) to assess its impact on quantification.
Materials:
-
BCA Protein Assay Kit.
-
Bovine Serum Albumin (BSA) standard (2 mg/mL).
-
Buffer solution (the same buffer your samples are in).
-
10% solution of this compound (SLES).
-
Microplate reader.
Procedure:
-
Prepare a series of BSA standards (e.g., from 25 to 2000 µg/mL) in the buffer solution.
-
Create a parallel set of BSA standards, but add SLES to each standard to a final concentration that matches your samples (e.g., 1%). Also prepare a "blank" for each set (buffer only, and buffer with 1% SLES).
-
Pipette 25 µL of each standard and blank into a microplate well in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Subtract the average absorbance of the blank from the absorbance of each standard.
-
Plot the standard curves (absorbance vs. concentration) for the standards with and without SLES.
-
Compare the slopes of the two curves. A significant difference indicates that SLES is interfering with the assay at that concentration.
Logical Diagram of Surfactant Selection:
References
- 1. atdmco.com [atdmco.com]
- 2. iranchemicalmine.com [iranchemicalmine.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - New Mass-Spectrometry-Compatible Degradable Surfactant for Tissue Proteomics - figshare - Figshare [figshare.com]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Protein Quantitation [labome.com]
- 17. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Review of Commercial Sodium Lauryl Ether Sulfate (SLES) Products for Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate surfactants is critical for experimental success. Sodium Lauryl Ether Sulfate (SLES), a widely used anionic surfactant, is commercially available in various grades and from multiple suppliers. This guide provides a comparative overview of the performance characteristics of several commercial SLES products based on available literature and technical data. The information is intended to assist in the selection of the most suitable SLES product for specific research and formulation needs.
Performance Characteristics of Commercial SLES Products
The performance of SLES in research applications is primarily determined by its physicochemical properties, including its ability to reduce surface tension, form micelles, and generate stable foam. These properties can vary between commercial products due to differences in the degree of ethoxylation, purity, and the presence of by-products.
Critical Micelle Concentration (CMC)
Surface Tension Reduction
A primary function of SLES is to reduce the surface tension of aqueous solutions, which is essential for wetting and emulsification processes. The efficiency of surface tension reduction is a key performance indicator for surfactants. Generally, the surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[1] One study measured the surface tension of a single SLES surfactant at its CMC to be 34 mN/m.[6]
Foaming Properties
SLES is renowned for its excellent foaming ability, making it a staple in formulations where foam generation and stability are desired.[7][8] The foaming performance of SLES is often compared to that of Sodium Lauryl Sulfate (SLS), with SLES generally producing a softer and creamier foam.[9] The stability of the foam is also a critical factor in many applications.
Comparative Data from Commercial Product Specifications
While independent comparative studies are limited, technical data sheets from various manufacturers provide valuable insights into the specifications of their SLES products. The following tables summarize key parameters for several commercially available SLES products.
| Product Name | Supplier | Active Matter (%) | pH (aqueous solution) | Unsulfated Matter (%) (max) | Sodium Sulfate (%) (max) |
| iSURF SLES 70 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| SLES 70% 2EO | Union Chemicals | 70 ± 2 | 7.0 - 9.0 (4% aq. soln) | 3.0 | 1.0 |
| SLES-1 | Ittehad Chemicals | 70.0 ± 1.5 | 6.5 - 10.0 (4% soln) | 2.5 | 1.0 |
| SLES-2 | Ittehad Chemicals | 70.0 ± 2.0 | 6.5 - 10.0 (2% soln) | 2.5 | 1.0 |
| SLES-3 | Ittehad Chemicals | 27.0 - 29.0 | Not Specified | 0.9 ± 0.2 | 0.60 |
| Texapon N70 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed experimental protocols for the characterization of SLES performance are crucial for reproducible research. Below are generalized methodologies for key performance indicators.
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring a physical property of the surfactant solution as a function of its concentration. Common methods include:
-
Surface Tensiometry: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[4]
-
Conductivity Measurement: The electrical conductivity of the surfactant solutions is measured. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation.
Measurement of Surface Tension
Surface tension is measured using a tensiometer, which can employ various methods such as the Du Noüy ring method or the Wilhelmy plate method. The force required to detach a ring or plate from the surface of the liquid is measured and used to calculate the surface tension.
Evaluation of Foaming Properties
Foaming ability and stability can be assessed using standardized methods like the Ross-Miles test. In this test, a specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, and the initial foam height is measured. The stability of the foam is then monitored by measuring the foam height at specific time intervals.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for SLES as a surfactant involves the formation of micelles that encapsulate hydrophobic molecules, such as oils and dirt, allowing them to be dispersed and washed away in an aqueous medium. This process is fundamental to its cleaning and emulsifying properties.
The experimental workflow for comparing the performance of different SLES products would typically involve preparing solutions of each product at various concentrations and then subjecting them to a series of standardized tests to measure their physicochemical properties.
Conclusion
The selection of a commercial SLES product for research purposes should be guided by a thorough evaluation of its performance characteristics in the context of the specific application. While direct, independent comparative studies are scarce, the information available from technical data sheets and general literature provides a foundation for making an informed decision. Key performance indicators such as CMC, surface tension reduction, and foaming ability are critical parameters to consider. For rigorous scientific studies, it is recommended that researchers perform their own side-by-side comparisons of potential SLES candidates using standardized experimental protocols to ensure the selection of the most suitable product for their needs.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. nanoscience.com [nanoscience.com]
- 3. locusingredients.com [locusingredients.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Sodium Lauryl Ether Sulfate (SLES/Texapon) in Modern Industry - Ishtarcompany [ishtarcompany.com]
- 8. ilna.ir [ilna.ir]
- 9. researchgate.net [researchgate.net]
Validating the reproducibility of experiments using TEXAPON EVR as a key reagent
For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of TEXAPON EVR, a key reagent, against common alternatives, offering objective performance data and detailed experimental protocols to ensure consistent and reliable results.
Disclaimer: this compound is a trade name for a specific grade of Sodium Lauryl Ether Sulfate (SLES). Due to the limited availability of specific experimental data for this compound (CAS 172891-60-0), this guide utilizes data for generic SLES as a representative surrogate. It is recommended that users validate these findings for their specific this compound formulation.
Performance Comparison of Key Surfactants
The selection of a surfactant in drug development is critical, impacting formulation stability, drug solubility, and potential biological interactions. This section compares the performance of SLES (representing this compound) with two common alternatives: Polysorbate 80, a non-ionic surfactant, and Sodium Cocoyl Isethionate, a milder anionic surfactant.
| Performance Parameter | SLES (this compound proxy) | Polysorbate 80 | Sodium Cocoyl Isethionate |
| Drug Solubilization | |||
| Critical Micelle Concentration (CMC) | ~0.8 mM[1] | ~0.013 mM | Limited data available |
| Molar Solubilization Capacity | Drug-dependent, generally high for poorly soluble drugs | Drug-dependent, effective for a range of hydrophobic drugs[2] | Primarily used in rinse-off products, less data on drug solubilization |
| Dissolution Enhancement of Poorly Soluble Drugs | |||
| Mechanism | Micellar solubilization, improved wetting[3] | Micellar solubilization, steric stabilization[4] | Primarily a cleansing and foaming agent |
| Efficacy | Significant enhancement for BCS Class II drugs[3] | Effective in enhancing bioavailability[4] | Not a primary application |
| Irritation Potential | |||
| Skin Irritation | Can cause irritation, especially at higher concentrations | Generally considered mild and well-tolerated[5] | Known for its mildness and gentle cleansing properties[6] |
| Ocular Irritation | Concentration-dependent irritation | Low potential for irritation | Mild to moderate, concentration-dependent[7] |
| Foaming Properties | |||
| Foamability | Excellent foaming capacity[8] | Moderate foaming | Excellent and stable foam |
| Foam Stability | High | Moderate, can be influenced by formulation[8] | High |
Experimental Protocols
To ensure the reproducibility of experiments utilizing these surfactants, detailed methodologies for key performance assessments are provided below.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which surfactant molecules self-assemble into micelles, a key parameter for understanding solubilization capacity.
Methodology: Surface Tension Measurement
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations.
-
Measure the surface tension of each dilution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension plateaus. The intersection of the two linear portions of the graph represents the CMC.[9]
Evaluation of Drug Solubilization
Objective: To quantify the increase in the solubility of a poorly water-soluble drug in the presence of the surfactant.
Methodology: Equilibrium Solubility Method
-
Prepare solutions of the surfactant at various concentrations above its CMC in a relevant buffer.
-
Add an excess amount of the poorly soluble drug to each surfactant solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Plot the drug solubility as a function of surfactant concentration.
Assessment of In Vitro Skin Irritation
Objective: To evaluate the potential of the surfactant to cause skin irritation using a reconstructed human epidermis model.
Methodology: Reconstructed Human Epidermis (RhE) Test
-
Culture the RhE tissues according to the manufacturer's instructions.
-
Prepare dilutions of the surfactant in a suitable vehicle (e.g., phosphate-buffered saline).
-
Apply the surfactant solutions topically to the surface of the RhE tissues.
-
Incubate for a defined period (e.g., 60 minutes).
-
After exposure, rinse the tissues and assess cell viability using the MTT assay.
-
The reduction in cell viability compared to a negative control is used to classify the irritation potential.
Measurement of Foaming Properties
Objective: To characterize the foaming capacity and stability of the surfactant solutions.
Methodology: Modified Ross-Miles Method
-
Prepare a solution of the surfactant at a specific concentration in a graduated cylinder.
-
Generate foam by sparging gas through the solution at a controlled flow rate for a set duration.
-
Measure the initial foam volume immediately after stopping the gas flow (Foamability).
-
Record the foam volume at specific time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.[10]
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between different parameters, the following diagrams are provided.
References
- 1. google.com [google.com]
- 2. Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theearthlingco.com [theearthlingco.com]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) and Handling
Proper disposal of TEXAPON EVR is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a substance that can cause serious eye damage, skin irritation, and harm to aquatic life, it requires careful handling throughout its lifecycle, from use to final disposal.[1][2][3] This guide provides detailed procedures for the safe disposal of this compound and the management of accidental spills.
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Prevents severe eye irritation or damage from splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Protects against skin irritation.[1][2][3] |
| Protective Clothing | Laboratory coat or other suitable protective clothing. | Minimizes skin contact.[4] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area.[4]
-
Avoid direct contact with skin and eyes.[4]
-
Prevent the substance from being released into the environment.[1][2][5]
Step-by-Step Disposal Procedure
Follow this procedure for the routine disposal of waste this compound and its empty containers. Disposal must be in accordance with all applicable local, state, and national regulations.[6]
Step 1: Waste Collection and Storage
-
Designate a specific, clearly labeled, and sealed container for liquid this compound waste. The container should be made of a compatible material like High-Density Polyethylene (HDPE).[5]
-
Store the waste container in a cool, dry, designated area, away from incompatible materials and sources of ignition.[2][4][5]
-
Keep the waste container tightly closed when not in use.[1][4]
Step 2: Container Decontamination
-
If permissible by your institution's guidelines, triple-rinse empty this compound containers with a suitable solvent (e.g., water).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.
-
Decontaminated containers can then be disposed of according to institutional protocols for non-hazardous materials.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
The material should be transported to a designated hazardous or special waste collection point for final disposal.[3][5]
-
It is the responsibility of the waste generator to correctly classify the waste and ensure it is handled and disposed of in compliance with regulations.[6]
Accidental Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent harm to personnel and the environment.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ensure proper ventilation to disperse any potential vapors.
Step 2: Contain the Spill
-
For large spills, create a dike around the spill using inert absorbent materials (e.g., dry sand, earth, vermiculite) to prevent it from spreading.[1][2]
-
Prevent the spill from entering drains, sewers, or waterways.[1][5]
Step 3: Absorb and Collect
-
Cover and absorb the spilled material with an inert, non-combustible absorbent.[1]
-
Carefully collect the absorbed material and contaminated soil into a suitable, sealable container for hazardous waste.
Step 4: Decontaminate and Clean
-
Once the product has been recovered, flush the spill area with water.[1]
-
Collect the cleaning water and any contaminated materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal and spill management of this compound.
Caption: Workflow for this compound disposal and spill management.
References
Personal protective equipment for handling TEXAPON EVR
This guide provides critical safety protocols and logistical information for the handling and disposal of TEXAPON EVR, a surfactant commonly used in research and development settings. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship. This compound is a trade name for a sodium laureth sulfate (SLES) based product, and the following guidelines are based on the safety data sheets (SDS) for SLES and similar compounds.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles are required. If there is a risk of splashing, a face shield should also be worn.[1] |
| Hand Protection | Gloves | Chemical resistant gloves are necessary to prevent skin contact. |
| Body Protection | Lab Coat/Clothing | A lab coat or long-sleeved clothing should be worn.[2][3] For larger spills, a full suit and chemical-resistant apron are recommended.[2][3] |
| Respiratory Protection | Respirator | Not typically required with adequate ventilation.[3] However, if mists or aerosols are generated, a NIOSH/MSHA approved respirator should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent accidents and exposure. The following workflow outlines the necessary steps from preparation to cleanup.
Disposal Plan: Waste Management Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste through an approved waste disposal plant. Do not dispose of down the drain.[5] |
| Contaminated Materials (e.g., paper towels, gloves) | Place in a sealed, labeled container for hazardous waste pickup.[6] |
| Empty Containers | The first rinse of the container must be collected and disposed of as hazardous waste.[5] After thorough rinsing, the container can be disposed of according to facility guidelines. |
The following decision tree illustrates the proper disposal pathway for this compound waste.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.[7] |
| Skin Contact | Wash off immediately with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move to fresh air. If symptoms develop or persist, call a physician.[1][7] |
| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting.[3] Seek medical attention.[8] |
For any significant exposure or spill, notify your facility's Environmental Health and Safety (EHS) department immediately. [5]
References
- 1. chemistrystore.com [chemistrystore.com]
- 2. physics.purdue.edu [physics.purdue.edu]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. asrc.ir [asrc.ir]
- 8. atdmco.com [atdmco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
